m-PEG2-phosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O5P/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGVEHCDYPVDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG2-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-PEG2-phosphonic acid, a bifunctional molecule incorporating a short polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid moiety, is a versatile building block in modern chemical and biomedical research. Its hydrophilic PEG component enhances aqueous solubility, while the phosphonic acid group provides a strong anchor to metal oxide surfaces and calcium ions. This unique combination of properties makes it a valuable tool in drug delivery, surface modification of materials, and the development of advanced biomaterials. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis and characterization protocols, and key applications with a focus on experimental methodologies.
Core Properties of this compound
This compound, systematically named (2-(2-methoxyethoxy)ethyl)phosphonic acid, possesses a distinct set of physicochemical properties that underpin its utility in various scientific domains.
| Property | Value | Source |
| Chemical Formula | C₅H₁₃O₅P | BroadPharm |
| Molecular Weight | 184.13 g/mol | AxisPharm[1] |
| CAS Number | 96962-41-3 | BroadPharm |
| Appearance | Colorless to light yellow oil | - |
| Purity | ≥95% - 98% | AxisPharm, BroadPharm[1] |
| Storage Temperature | -20°C | BroadPharm |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: a Michaelis-Arbuzov reaction to form a phosphonate (B1237965) ester intermediate, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.
Experimental Protocol: Synthesis
Step 1: Michaelis-Arbuzov Reaction to Synthesize Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate
This reaction forms the carbon-phosphorus bond, a key step in the synthesis of phosphonates.
-
Materials:
-
Triethyl phosphite (B83602)
-
Anhydrous Toluene (optional, for solvent-based reaction)
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromo-2-(2-methoxyethoxy)ethane (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
The reaction can be carried out neat or in a high-boiling inert solvent like toluene.
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl (2-(2-methoxyethoxy)ethyl)phosphonate is a colorless oil.
-
Step 2: Acid Hydrolysis to this compound
This step deprotects the phosphonate ester to yield the final phosphonic acid.
-
Materials:
-
Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate
-
Concentrated Hydrochloric Acid (37%)
-
-
Procedure:
-
To the diethyl (2-(2-methoxyethoxy)ethyl)phosphonate (1 equivalent), add an excess of concentrated hydrochloric acid (e.g., 10-20 equivalents).
-
Heat the mixture to reflux (approximately 110°C) for 4-6 hours.
-
Monitor the reaction by ³¹P NMR to confirm the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess hydrochloric acid and water under reduced pressure (rotary evaporation).
-
The resulting crude this compound can be further purified by washing with a non-polar solvent like diethyl ether to remove any organic impurities, followed by drying under high vacuum.
-
References
An In-depth Technical Guide to m-PEG2-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-2-phosphonic acid (m-PEG2-phosphonic acid), a bifunctional molecule increasingly utilized in biomedical research and drug development. Its unique structure, combining a hydrophilic polyethylene (B3416737) glycol (PEG) linker and a high-affinity phosphonic acid headgroup, makes it a versatile tool for surface modification, drug targeting, and bioconjugation.
Core Concepts: Structure and Physicochemical Properties
Chemical Structure and Formula:
This compound consists of a methoxy-terminated diethylene glycol chain linked to a phosphonic acid group. This structure imparts both hydrophilicity, due to the PEG chain, and strong binding capabilities to metal oxides and calcium-rich surfaces, via the phosphonic acid moiety.[1][2][3]
Molecular Formula: C₅H₁₃O₅P
Molecular Weight: 184.13 g/mol [3]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Notes |
| Molecular Formula | C₅H₁₃O₅P | |
| Molecular Weight | 184.13 g/mol | [3] |
| CAS Number | 96962-41-3 | [4][5] |
| Appearance | White to off-white crystalline powder or solid | Based on typical appearance of similar compounds. |
| Solubility | Soluble in water and alcohol. | [6] |
| Storage Temperature | -20°C | [5] |
| pKa | pK₁: 2.38; pK₂: 7.74 (at 25°C) | Data for Methylphosphonic acid.[6] |
| Melting Point | 105-107 °C | Data for Methylphosphonic acid.[6] |
| Boiling Point | 265.2 ± 23.0 °C | Predicted data for Methylphosphonic acid.[6] |
| Density | 1.495 ± 0.06 g/cm³ | Predicted data for Methylphosphonic acid.[6] |
Synthesis of this compound
The synthesis of phosphonic acids can be achieved through several methods, with the Michaelis-Arbuzov reaction being a common and effective approach.[7][8] This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl phosphonate, which is then hydrolyzed to the phosphonic acid.
A logical workflow for the synthesis of this compound is depicted below. This would typically involve the reaction of a halogenated m-PEG2 derivative with a phosphite reagent, followed by hydrolysis.
Caption: Conceptual synthesis workflow for this compound.
Experimental Protocols and Applications
This compound is a key reagent in various applications, primarily centered around its ability to modify surfaces and act as a hydrophilic linker.
Surface Modification of Metal Oxide Nanoparticles
The phosphonic acid group exhibits a strong and stable interaction with metal oxide surfaces, such as iron oxide, silica, and titania.[1][9][10] This allows for the formation of a hydrophilic and biocompatible PEG layer on the nanoparticle surface, which can improve colloidal stability, reduce non-specific protein binding, and prolong circulation times in vivo.[9][11]
Experimental Protocol: Surface Modification of Iron Oxide Nanoparticles (IONPs)
This protocol is a generalized procedure based on methodologies described in the literature.[12][13]
-
Preparation of IONP Suspension: Disperse the desired amount of IONPs in a suitable solvent. For hydrophobic IONPs, this may be an organic solvent like dichloromethane (B109758), while hydrophilic IONPs can be dispersed in water.[12]
-
Preparation of this compound Solution: Dissolve this compound in a solvent that is miscible with the IONP suspension (e.g., a mixture of dichloromethane and methanol (B129727) for hydrophobic IONPs, or water for hydrophilic IONPs).[12]
-
Ligand Exchange Reaction: Add the this compound solution to the IONP suspension. The molar ratio of the PEG linker to the iron content of the IONPs is a critical parameter that will influence the PEG density on the surface.[12]
-
Incubation: Sonicate the reaction mixture for a defined period (e.g., 1 hour on, 1 hour off, repeated three times) and then allow it to react overnight at room temperature with stirring.[12]
-
Purification: Purify the PEGylated IONPs to remove excess unbound this compound. This can be achieved by methods such as magnetic separation (for magnetic IONPs), centrifugation, or dialysis.
-
Characterization: Characterize the resulting PEGylated IONPs to confirm successful surface modification.
Quantitative Analysis of PEG Density
The density of the PEG chains on the nanoparticle surface is a critical parameter that influences its biological behavior. Several methods can be used for its quantification:
-
Thermogravimetric Analysis (TGA): Measures the weight loss of the coated nanoparticles upon heating, which can be correlated to the amount of grafted PEG.[14]
-
High-Performance Liquid Chromatography (HPLC): The PEG can be displaced from the nanoparticle surface and quantified by HPLC.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the amount of PEG ligands after their release from the nanoparticle surface.[17]
-
Fluorescence-based Assays: If a fluorescently labeled PEG is used, the surface density can be quantified by measuring the fluorescence intensity.[14]
The workflow for a typical surface modification and characterization process is illustrated below.
Caption: Workflow for nanoparticle surface modification and characterization.
Bone-Targeting Drug Delivery
The phosphonic acid group has a high affinity for hydroxyapatite (B223615), the primary mineral component of bone.[18] This property makes this compound an excellent targeting ligand for the delivery of therapeutics to bone tissue. By conjugating a drug to the PEG portion of the molecule, the phosphonic acid can act as a "bone hook," concentrating the therapeutic at the desired site. This is particularly relevant for the treatment of bone diseases such as osteoporosis, Paget's disease, and bone metastases.[3]
Experimental Protocol: In Vitro Hydroxyapatite Binding Assay
This protocol provides a general method to assess the bone-binding affinity of molecules functionalized with this compound.[18][19]
-
Preparation of Test Compound: Synthesize the conjugate of the drug of interest with this compound.
-
Preparation of Hydroxyapatite Slurry: Prepare a suspension of hydroxyapatite (HA) powder in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Binding Assay:
-
Add a known concentration of the test compound to the HA slurry.
-
Incubate the mixture for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C) with gentle agitation.
-
As a control, incubate the test compound in the buffer without HA.
-
-
Separation: Centrifuge the samples to pellet the HA particles.
-
Quantification: Measure the concentration of the unbound test compound remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or fluorescence spectroscopy if the compound is labeled).
-
Calculation: The amount of bound compound can be calculated by subtracting the concentration of the unbound compound from the initial concentration.
The logical relationship for the bone-targeting mechanism is outlined in the following diagram.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 3. M-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 4. This compound | 96962-41-3 [chemicalbook.com]
- 5. This compound, 96962-41-3 | BroadPharm [broadpharm.com]
- 6. METHYLPHOSPHONIC ACID CAS#: 993-13-5 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Methylphosphonic acid - Wikipedia [en.wikipedia.org]
- 9. Surface Modification of Magnetic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, surface modification, and applications of magnetic iron oxide nanoparticles | Journal of Materials Research | Cambridge Core [cambridge.org]
- 11. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 18. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to m-PEG2-Phosphonic Acid
Introduction: m-PEG2-phosphonic acid is a heterobifunctional linker molecule widely utilized by researchers, scientists, and drug development professionals. It incorporates a short, hydrophilic diethylene glycol (PEG2) chain and a terminal phosphonic acid group. This unique structure imparts valuable properties, such as increased aqueous solubility for conjugated molecules and a strong affinity for specific inorganic surfaces.[1][2] Its principal applications lie in the development of advanced drug delivery systems, surface modification of materials, and as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.
Physicochemical and Handling Properties
The key quantitative data for this compound are summarized below, providing a clear reference for experimental design and material handling.
| Property | Value | References |
| Molecular Weight | 184.1 g/mol | [1][5][6] |
| Molecular Formula | C₅H₁₃O₅P | [1][5] |
| CAS Number | 96962-41-3 | [1][2][3][5] |
| Typical Purity | ≥98% | [1][5][6] |
| Appearance | Varies (often a solid or oil) | - |
| Storage Conditions | -20°C | [1][5][7] |
| Solubility | Water-soluble | [1][2] |
Core Applications & Signaling Pathways
The versatility of this compound stems from its distinct functional ends, enabling its use in several cutting-edge biomedical applications.
Linker for Proteolysis Targeting Chimeras (PROTACs)
This compound serves as a PEG-based linker for the synthesis of PROTACs.[2][3] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3] The linker physically connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, forming a ternary complex that triggers the degradation cascade.
Bone-Targeted Drug Delivery
The phosphonic acid functional group has a strong affinity for calcium ions, which are abundant in bone tissue.[4][8] This property allows for the targeted delivery of therapeutic agents to bone. By conjugating a drug to this compound, the resulting molecule can selectively accumulate in bone, enhancing therapeutic efficacy for bone-related diseases while minimizing systemic toxicity.[4]
References
- 1. This compound, 96962-41-3 | BroadPharm [broadpharm.com]
- 2. This compound | 96962-41-3 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. M-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 5. mPEG2-Phosphonic acid - CD Bioparticles [cd-bioparticles.net]
- 6. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 7. PEG2-bis(phosphonic acid), 116604-42-3 | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to m-PEG2-phosphonic acid (CAS 96962-41-3) for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG2-phosphonic acid (CAS 96962-41-3), a bifunctional linker molecule increasingly utilized in the development of targeted protein degraders. This document consolidates available data on its physicochemical properties, outlines general experimental protocols for its application in Proteolysis Targeting Chimera (PROTAC) synthesis, and visualizes the underlying biological pathways and experimental workflows.
Core Concepts and Physicochemical Properties
This compound, systematically named (2-(2-methoxyethoxy)ethyl)phosphonic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative incorporating a terminal phosphonic acid moiety. This heterobifunctional structure imparts desirable characteristics for its use as a linker in PROTACs. The PEG portion enhances hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule, while the phosphonic acid group can serve as a versatile synthetic handle for conjugation to a ligand for an E3 ubiquitin ligase or a target protein of interest (POI).[1][2][3]
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that a complete, experimentally verified dataset for all physicochemical properties is not publicly available, and the information presented is aggregated from various chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 96962-41-3 | [1] |
| Molecular Formula | C₅H₁₃O₅P | [1] |
| Molecular Weight | 184.13 g/mol | [1] |
| Appearance | Not specified (likely a liquid or solid) | - |
| Purity | Typically ≥95% | Supplier Data |
| Storage Conditions | 2-8°C or -20°C | Supplier Data |
| Solubility | Soluble in water and polar organic solvents | [1][2] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| pKa | Data not available | - |
Role in PROTAC Design and Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[4][5] A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4][5]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[6][7] Short-chain PEG linkers like this compound are frequently employed to enhance the aqueous solubility of often hydrophobic PROTAC molecules.[2] The flexibility of the PEG chain can also be advantageous in allowing the two ligands to adopt an optimal orientation for the formation of a productive ternary complex, which is essential for efficient ubiquitination of the target protein.[6][7]
The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following sections provide generalized protocols for the synthesis of a PROTAC utilizing a PEG-phosphonic acid linker and for the subsequent evaluation of its activity.
General Protocol for PROTAC Synthesis using a PEG-Phosphonic Acid Linker
This protocol describes a representative synthetic workflow for coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker with a phosphonic acid terminus. The specific coupling chemistry will depend on the available functional groups on the respective ligands.
Materials:
-
Protein of Interest (POI) ligand with a suitable functional group (e.g., amine, hydroxyl, or halide).
-
E3 ligase ligand with a suitable functional group.
-
This compound (or its ester derivative).
-
Coupling reagents (e.g., EDC, HATU, DCC).
-
Bases (e.g., DIPEA, triethylamine).
-
Anhydrous solvents (e.g., DMF, DMSO, CH₂Cl₂).
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).
Procedure:
-
Activation of the Phosphonic Acid: If starting with the free phosphonic acid, it may need to be converted to a more reactive species, such as a phosphonyl chloride or a mixed anhydride, to facilitate coupling.
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand and the activated this compound linker in an appropriate anhydrous solvent.
-
Add a suitable base to neutralize any acid formed during the reaction.
-
Stir the reaction at room temperature or elevated temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the E3 ligase-linker conjugate using column chromatography or preparative HPLC.
-
-
Second Coupling Reaction:
-
The terminal functional group of the PEG linker (introduced if the phosphonic acid was initially coupled) is now used to attach the POI ligand.
-
Dissolve the purified E3 ligase-linker conjugate and the POI ligand in a suitable anhydrous solvent.
-
Add the appropriate coupling reagents and base.
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
-
The following diagram illustrates a generalized experimental workflow for PROTAC synthesis and evaluation.
References
- 1. This compound | 96962-41-3 [chemicalbook.com]
- 2. This compound, 96962-41-3 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
- 9. Methods for the preparation of phosphonic acid derivatives - Eureka | Patsnap [eureka.patsnap.com]
Synthesis of m-PEG2-Phosphonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of m-PEG2-phosphonic acid, a valuable bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The hydrophilic polyethylene (B3416737) glycol (PEG) linker enhances solubility and pharmacokinetic properties, while the phosphonic acid moiety offers a versatile handle for conjugation or for targeting specific tissues, such as bone.[1][2] This document details the synthetic pathway, including experimental protocols for each step, and presents relevant data in a structured format for clarity and reproducibility.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a phosphonate (B1237965) ester via the Michaelis-Arbuzov reaction. This is followed by the hydrolysis of the ester to yield the final phosphonic acid. The overall synthetic scheme is outlined below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 1-Bromo-2-(2-methoxyethoxy)ethane (Precursor)
The necessary starting material, 1-bromo-2-(2-methoxyethoxy)ethane, can be synthesized from di(ethylene glycol) monomethyl ether.
Reaction Scheme:
Experimental Procedure: [3][4]
-
To a 25-mL round-bottomed flask equipped with a magnetic stir bar and under a positive flow of nitrogen, add di(ethylene glycol) monomethyl ether (1.87 g, 15.60 mmol).
-
Cool the flask in an ice bath and stir the solution for 15 minutes.
-
Slowly add phosphorus tribromide (2.11 g, 0.73 mL, 7.81 mmol) dropwise over a period of 10 minutes.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 14 hours.
-
Heat the solution in a 90 °C oil bath for 1 hour, during which the solution will turn yellow.
-
Cool the reaction mixture to room temperature and pour it onto a mixture of 30 g of ice and water.
-
Neutralize the solution by the careful addition of a 10% aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO4), and filter.
-
Concentrate the filtrate under reduced pressure to afford 1-bromo-2-(2-methoxyethoxy)ethane as a colorless oil. The product is typically of sufficient purity for use in the next step without further purification.
| Parameter | Value |
| Starting Material | Di(ethylene glycol) monomethyl ether |
| Reagent | Phosphorus tribromide |
| Reaction Time | 14 hours at RT, 1 hour at 90 °C |
| Work-up | Aqueous work-up and extraction |
| Product | 1-Bromo-2-(2-methoxyethoxy)ethane |
Table 1: Summary of the synthesis of 1-Bromo-2-(2-methoxyethoxy)ethane.
Step 1: Synthesis of Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds.[1][5] It involves the reaction of a trialkyl phosphite with an alkyl halide.
Reaction Scheme:
Experimental Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromo-2-(2-methoxyethoxy)ethane (1.0 equivalents) and triethyl phosphite (1.1 to 1.5 equivalents).
-
Heat the reaction mixture to 140-160 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the temperature and stir the reaction for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
The crude diethyl (2-(2-methoxyethoxy)ethyl)phosphonate can be purified by further vacuum distillation or by column chromatography on silica (B1680970) gel.
| Parameter | Value |
| Starting Material | 1-Bromo-2-(2-methoxyethoxy)ethane |
| Reagent | Triethyl phosphite |
| Reaction Temperature | 140-160 °C |
| Reaction Time | 4-6 hours |
| Purification | Vacuum distillation or column chromatography |
| Product | Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate |
Table 2: Summary of the Michaelis-Arbuzov reaction for the synthesis of diethyl (2-(2-methoxyethoxy)ethyl)phosphonate.
Step 2: Hydrolysis of Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate
The final step is the hydrolysis of the phosphonate ester to the corresponding phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method.[6][7]
Reaction Scheme:
Experimental Procedure: [7]
-
In a round-bottomed flask, dissolve diethyl (2-(2-methoxyethoxy)ethyl)phosphonate (1.0 equivalent) in concentrated hydrochloric acid (e.g., 6 M to 12 M).
-
Heat the mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the water and excess hydrochloric acid under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or by chromatography if necessary. Due to the high polarity of the product, purification can be challenging.
| Parameter | Value |
| Starting Material | Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate |
| Reagent | Concentrated Hydrochloric Acid |
| Reaction Condition | Reflux |
| Reaction Time | 6-12 hours |
| Work-up | Removal of volatiles under reduced pressure |
| Product | This compound |
Table 3: Summary of the hydrolysis of diethyl (2-(2-methoxyethoxy)ethyl)phosphonate.
Logical Relationships in the Synthesis
The synthesis of this compound follows a logical progression of functional group transformations. The key steps and their relationships are visualized in the following diagram.
References
- 1. grokipedia.com [grokipedia.com]
- 2. M-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 3. 1-Bromo-2-(2-methoxyethoxy)ethane | 54149-17-6 [chemicalbook.com]
- 4. 1-Bromo-2-(2-methoxyethoxy)ethane synthesis - chemicalbook [chemicalbook.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Properties and Applications of the m-PEG2-phosphonic acid Hydrophilic Linker
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the m-PEG2-phosphonic acid linker, a versatile tool in bioconjugation, drug delivery, and materials science. It details the linker's core physicochemical properties, its primary applications, and generalized experimental methodologies.
Core Physicochemical Properties
This compound is a short-chain, hydrophilic spacer molecule featuring a terminal methoxy (B1213986) group and a phosphonic acid functional group. The polyethylene (B3416737) glycol (PEG) component is renowned for its ability to enhance the aqueous solubility and biocompatibility of conjugated molecules.[1][2][3] The phosphonic acid group provides a unique functionality for strong binding to metal oxides and calcium ions.[4][5]
1.1 Quantitative Data Summary
The key specifications for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃O₅P | [1] |
| Molecular Weight | 184.1 g/mol | [1] |
| CAS Number | 96962-41-3 | [1][6] |
| Purity | Typically ≥95% - 98% | [1][4] |
| Storage Condition | -20°C | [1][7] |
| Appearance | Varies (often solid or viscous oil) | Supplier dependent |
1.2 Key Structural Features and Their Implications
-
Hydrophilic PEG Chain : The two ethylene (B1197577) glycol units confer hydrophilicity, which is crucial for increasing the solubility of hydrophobic drugs or biomolecules in aqueous media.[1][2] This property is essential for improving formulation stability and bioavailability.[3] Longer PEG chains generally result in better water solubility.[1][6]
-
Phosphonic Acid Group (-PO₃H₂) : This terminal group is a strong metal chelator. Its high affinity for calcium ions allows for targeted delivery to bone tissue (hydroxyapatite).[4] Furthermore, it forms robust, stable bonds with metal oxide surfaces, making it an excellent anchoring group for modifying nanoparticles (e.g., iron oxide) or medical implants.[5][8][9]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Applications in Research and Development
The unique combination of a hydrophilic spacer and a strong metal-binding group makes this compound suitable for several advanced applications.
2.1 Bone-Targeted Drug Delivery The phosphonic acid moiety has a high affinity for the calcium phosphate (B84403) mineral (hydroxyapatite) that constitutes bone.[4] This allows for the targeted accumulation of drugs conjugated to the linker in bone tissues, which can enhance therapeutic efficacy for bone-related diseases while minimizing systemic toxicity.[4]
Caption: Mechanism of bone targeting via phosphonic acid chelation.
2.2 Surface Modification of Materials this compound is used to functionalize surfaces such as metal oxide nanoparticles and medical implants.[8][9] The phosphonic acid group acts as a stable anchor to the surface, while the hydrophilic PEG chain extends outwards, creating a "stealth" layer that can improve biocompatibility, reduce protein fouling, and prolong circulation time in biological systems.[8]
2.3 PROTAC Linkers This molecule serves as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[6][10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][11] The PEG component of the linker provides the necessary spacing and solubility for the PROTAC molecule to effectively form this ternary complex.
Experimental Protocols and Methodologies
Disclaimer: The following are generalized protocols. Specific reaction conditions, including stoichiometry, solvent, temperature, and purification methods, must be optimized for each unique application.
3.1 General Synthesis of Phosphonic Acid Linkers While a specific protocol for this compound is not publicly detailed, phosphonic acids are commonly synthesized via methods like the Michaelis-Arbuzov reaction .[12] This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965) ester, which is subsequently hydrolyzed to the phosphonic acid.[12]
3.2 Generalized Bioconjugation Workflow this compound is primarily an anchoring group. For bioconjugation to proteins or other molecules, it is typically incorporated into a heterobifunctional linker (e.g., with an NHS ester or maleimide (B117702) at the other end). The workflow below illustrates a general process.
Caption: Generalized workflow for a bioconjugation experiment.
3.3 Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure and purity of the linker and its conjugates.
-
Mass Spectrometry (MS) : Verifies the molecular weight of the final conjugated product.
-
High-Performance Liquid Chromatography (HPLC) : Used for purification and to assess the purity of the final product.
Visualized Mechanism of Action: PROTACs
As a component in PROTACs, the this compound based linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The diagram below illustrates this mechanism.
Caption: The PROTAC mechanism of action for targeted protein degradation.
References
- 1. This compound, 96962-41-3 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. M-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound | 96962-41-3 [chemicalbook.com]
- 7. m-PEG2-acid, 149577-05-9 | BroadPharm [broadpharm.com]
- 8. m-PEG9-phosphonic acid [myskinrecipes.com]
- 9. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
role of phosphonic acid group in surface binding
An In-depth Technical Guide on the Role of the Phosphonic Acid Group in Surface Binding
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The functionalization of surfaces with organic molecules is a cornerstone of modern materials science, with profound implications for drug delivery, medical implant technology, and biosensing. Among the various anchoring groups utilized for surface modification, the phosphonic acid moiety (-PO(OH)₂) has garnered significant attention due to its exceptional ability to form robust, well-ordered self-assembled monolayers (SAMs) on a wide array of metal oxide surfaces. This technical guide provides a comprehensive overview of the pivotal role of the phosphonic acid group in surface binding. It delves into the fundamental binding mechanisms, presents quantitative binding data, outlines key experimental protocols for characterization, and explores its applications, particularly within the realm of drug development.
The Phosphonic Acid Group: A Superior Anchor for Surface Modification
The phosphonic acid group is characterized by a phosphorus atom bonded to a carbon atom, a phosphoryl oxygen (P=O), and two hydroxyl groups (P-OH). Its strong affinity for metal oxide surfaces stems from its ability to form stable, multidentate coordination bonds with surface metal atoms. This interaction leads to the formation of highly organized and durable self-assembled monolayers, which are critical for tailoring the interfacial properties of materials.
Mechanisms of Surface Binding
The interaction between phosphonic acids and metal oxide surfaces is a complex process that can proceed through several binding motifs. The specific binding mode is influenced by factors such as the nature of the metal oxide, the surface hydroxylation, the solvent, and the structure of the phosphonic acid molecule itself.
Upon approaching a hydroxylated metal oxide surface, the phosphonic acid can engage in a condensation reaction, forming strong, covalent metal-oxygen-phosphorus (M-O-P) bonds. The primary binding modes are:
-
Monodentate: One of the phosphonic acid's oxygen atoms binds to a single metal atom on the surface.
-
Bidentate: Two of the phosphonic acid's oxygen atoms bind to the surface. This can occur in a chelating fashion (binding to the same metal atom) or a bridging fashion (binding to two different metal atoms).
-
Tridentate: All three oxygen atoms of the phosphonic acid group interact with the surface, leading to the most stable and robust attachment.
The binding process is often accompanied by the deprotonation of the phosphonic acid group.[1] Studies have shown that the binding motif can also be dependent on the surface coverage; for instance, a transition from a tridentate to a bidentate binding mode has been observed as monolayer saturation is approached.[2]
Binding modes of phosphonic acid to a metal oxide surface.
Quantitative Analysis of Surface Binding
The strength and stability of the phosphonic acid-surface interaction can be quantified using various analytical techniques. The binding affinity is often expressed in terms of adsorption constants (K) or Langmuir constants (b).
| Phosphonic Acid | Metal Oxide Surface | Method | Binding Affinity Constant | Reference |
| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.6 x 10³ M⁻¹ | [3] |
| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.2 x 10³ M⁻¹ | [3] |
| Phosphonohexadecanoic acid | TiO₂ (Anatase) | TGA | K = 1.9 x 10³ M⁻¹ | [3] |
| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.1 x 10³ M⁻¹ | [3] |
| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | Langmuir constant (b) = 0.85 L/mg | [3] |
| Phosphate (as a proxy) | Fe₃O₄ | Langmuir Isotherm | Langmuir constant (b) = 0.112 L/mg | [3] |
The formation of well-ordered SAMs is also a critical aspect of surface modification. The molecular order and orientation within these monolayers can be characterized by techniques such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) and Sum-Frequency Generation (SFG) spectroscopy, which can provide information on the tilt angle of the alkyl chains.
| Phosphonic Acid | Substrate | Technique | Chain Tilt Angle (°) | Reference |
| Octadecylphosphonic acid | Silicon Oxide | NEXAFS | 37 | [4][5] |
| 11-Hydroxyundecylphosphonic acid | Silicon Oxide | NEXAFS | 47 | [4] |
| Octadecylphosphonic acid | Silicon Oxide | SFG | 38 | [4] |
| 11-Hydroxyundecylphosphonic acid | Silicon Oxide | SFG | 43 | [4] |
Experimental Protocols for Surface Functionalization and Characterization
A variety of experimental techniques are employed to prepare and characterize phosphonic acid-modified surfaces.
Surface Preparation and Monolayer Formation
A common and effective method for the formation of phosphonic acid SAMs is the "Tethering by Aggregation and Growth" (T-BAG) method.[6][7]
Protocol: T-BAG Method for Phosphonic Acid Monolayer Formation on Titanium
-
Substrate Cleaning: Titanium substrates are sequentially sonicated in a series of solvents (e.g., acetone, isopropanol, and methanol) for 15 minutes each to remove organic contaminants.
-
Surface Activation: The cleaned substrates are treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate a fresh, hydroxylated oxide layer.
-
Monolayer Deposition: The activated substrates are immersed in a dilute solution (typically 1 mM) of the desired phosphonic acid in a suitable solvent (e.g., ethanol (B145695) or toluene) for a specified duration (e.g., 24-72 hours) at room temperature.
-
Rinsing and Drying: After incubation, the substrates are thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).
Surface Characterization Techniques
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and to confirm the presence of the phosphonic acid monolayer. High-resolution scans of the P 2p, C 1s, and O 1s regions provide information about the chemical states and bonding environment.[6][8]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analytical technique that provides detailed molecular information about the outermost layer of the material, confirming the identity of the immobilized phosphonic acid.[6]
-
Contact Angle Goniometry: This technique measures the wettability of the surface, which is indicative of the successful formation of a hydrophobic or hydrophilic monolayer, depending on the terminal group of the phosphonic acid.
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography and to assess the smoothness and completeness of the self-assembled monolayer.[8]
Experimental workflow for surface functionalization and characterization.
Applications in Drug Development and Biomedical Science
The ability to precisely control surface properties using phosphonic acid SAMs has significant implications for drug development and biomedical applications.
-
Targeted Drug Delivery: Nanoparticles functionalized with phosphonic acids can be used to create targeted drug delivery systems. The phosphonate (B1237965) group provides a stable anchor to the nanoparticle surface, while the terminal end of the molecule can be modified with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific cells or tissues.[9][10]
-
Biocompatible Coatings for Implants: Phosphonic acids are used to modify the surfaces of metallic implants (e.g., titanium, zirconium) to improve their biocompatibility and promote osseointegration.[9][10] For instance, SAMs with terminal hydroxyl or carboxyl groups can be used to covalently immobilize bone morphogenetic proteins (BMPs) to enhance bone growth around the implant.[6]
-
Biosensors: The well-ordered nature of phosphonic acid SAMs is advantageous for the development of highly sensitive and specific biosensors. The terminal groups of the phosphonic acids can be functionalized to capture specific biomolecules, and the change in the surface properties upon binding can be detected by various transduction methods.[4][7]
Logical relationship of factors influencing SAM quality and performance.
Conclusion
The phosphonic acid group is a powerful and versatile tool for the modification of metal oxide surfaces. Its ability to form strong, stable, and well-ordered self-assembled monolayers provides a robust platform for tailoring the interfacial properties of materials for a wide range of applications. In the field of drug development and biomedical science, phosphonic acid-based surface functionalization is instrumental in advancing targeted drug delivery systems, improving the performance of medical implants, and enhancing the sensitivity of biosensors. A thorough understanding of the binding mechanisms and the factors influencing monolayer formation is crucial for the rational design and fabrication of next-generation functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. updates.reinste.com [updates.reinste.com]
- 10. updates.reinste.com [updates.reinste.com]
An In-Depth Technical Guide to m-PEG2-phosphonic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of methoxy-polyethylene glycol (2) phosphonic acid (m-PEG2-phosphonic acid), a bifunctional molecule increasingly utilized in bioconjugation, surface modification, and drug delivery systems. We will explore its core properties, primary applications, and the fundamental experimental approaches for its use.
Core Concepts and Chemical Structure
This compound is a short-chain, hydrophilic linker composed of three key components:
-
A methoxy (m-) group, which provides a chemically inert cap.
-
A short polyethylene glycol (PEG) chain with two repeating ethylene (B1197577) glycol units. This PEG linker is responsible for enhancing the water solubility of molecules it is attached to.[1][2]
-
A terminal phosphonic acid (-PO₃H₂) group . This functional group is the molecule's reactive anchor, enabling strong binding to metal oxide surfaces and interaction with mineralized tissues.[3][4]
The combination of a hydrophilic, non-fouling PEG chain and a high-affinity phosphonic acid anchor makes this molecule a versatile tool in biomedical and materials science research.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including calculating molar equivalents for reactions and ensuring appropriate storage conditions.
| Property | Value | Source |
| CAS Number | 96962-41-3 | [1][2] |
| Molecular Formula | C₅H₁₃O₅P | [2] |
| Molecular Weight | 184.1 g/mol | [2][5] |
| Typical Purity | ≥95% - 98% | [2][3][5] |
| Appearance | White Solid | [6] |
| Solubility | Soluble in water | [6] |
| Storage Conditions | -20°C, keep dry | [2][6] |
Key Applications and Mechanisms
The unique structure of this compound lends itself to several advanced applications.
The phosphonic acid moiety forms robust, stable bonds with a variety of metal oxides, including titanium dioxide (TiO₂), iron oxide (Fe₂O₃), and zinc oxide (ZnO).[4][7][8][9] This interaction is leveraged to create self-assembled monolayers (SAMs) that alter the surface properties of materials.[6][8][9]
-
Improved Biocompatibility: By coating implantable medical devices (e.g., titanium dental implants), the PEG chain creates a hydrophilic, protein-resistant surface, which can reduce non-specific protein adsorption and improve osseointegration.[3][6]
-
Nanoparticle Stabilization: When used to coat metal oxide nanoparticles, this compound prevents aggregation and the formation of a protein corona in biological media, which is crucial for applications in nanomedicine.[10]
Caption: Workflow for modifying metal oxide surfaces with this compound.
The phosphonic acid group has a strong affinity for calcium ions.[3][4] This property is exploited for targeting drugs to bone tissue.
-
Bone-Targeted Therapies: By conjugating a therapeutic agent to this compound, the resulting molecule can selectively accumulate in bones. This targeted approach increases the local concentration of the drug, enhancing its therapeutic efficacy while minimizing systemic toxicity.[3]
This compound is employed as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][11] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system (the ubiquitin-proteasome system) to degrade specific target proteins.
-
Mechanism: A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The this compound can serve as, or be part of, this linker. Its primary roles are to provide proper spacing and orientation for the two ligands and to improve the overall solubility and pharmacokinetic properties of the PROTAC molecule.[11]
Caption: Logical relationship of a PROTAC utilizing a PEG linker to induce protein degradation.
Experimental Protocols and Methodologies
Detailed experimental procedures are highly dependent on the specific application. The following sections provide generalized protocols that serve as a starting point for experimental design.
While multiple pathways exist for creating phosphonic acids, a common laboratory- and industrial-scale method involves the hydrolysis of a corresponding dialkyl phosphonate (B1237965) ester.[12]
-
Starting Material: Diethyl ester of m-PEG2-phosphonate.
-
Reaction: The ester is refluxed in a concentrated aqueous solution of a strong acid, typically hydrochloric acid (HCl).[12]
-
Workup: Following the reaction, the excess acid and water are removed by distillation. An azeotropic distillation with a solvent like toluene (B28343) can be used to remove final traces of water.
-
Purification: The resulting this compound is often of high purity but can be further dried in a desiccator over P₄O₁₀ if necessary.[12]
This protocol describes a representative method for creating a self-assembled monolayer of this compound on a TiO₂ surface, a common procedure for biomedical implants.
Materials:
-
Titanium dioxide substrate (e.g., a polished wafer or implant coupon).
-
This compound.
-
Anhydrous organic solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol).
-
Deionized water and isopropanol (B130326) for cleaning.
Procedure:
-
Substrate Cleaning: Thoroughly clean the TiO₂ substrate to ensure a pristine surface for monolayer formation. This is typically achieved by sequential sonication in isopropanol and deionized water, followed by drying under a stream of nitrogen gas.
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-5 mM) in the chosen anhydrous solvent.
-
Immersion and SAM Formation: Immerse the cleaned TiO₂ substrate into the this compound solution. The formation of the phosphonate-TiO₂ bond occurs via chemisorption. Allow the immersion to proceed for a period of 12-24 hours at room temperature to ensure complete monolayer formation.[8]
-
Rinsing: After immersion, remove the substrate and rinse it thoroughly with the fresh solvent to remove any non-covalently bound (physisorbed) molecules.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
-
Characterization (Optional but Recommended): The modified surface can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and changes in surface chemistry, and contact angle measurements to verify increased hydrophilicity.
Caption: Step-by-step experimental workflow for TiO₂ surface functionalization.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development and materials science. Its simple, well-defined structure provides a robust platform for enhancing solubility, enabling targeted delivery to bone, and creating biocompatible, anti-fouling surfaces on a variety of materials. The principles and protocols outlined in this guide offer a foundational understanding for harnessing the potential of this important molecule in advanced applications.
References
- 1. This compound | 96962-41-3 [chemicalbook.com]
- 2. This compound, 96962-41-3 | BroadPharm [broadpharm.com]
- 3. M-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 6. Phosphate PEG, mPEG-phosphoric acid [nanocs.net]
- 7. precisepeg.com [precisepeg.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Self-Assembled Monolayers of Phosphonic Acids: Formation, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) of phosphonic acids represent a robust and versatile platform for the surface modification of a wide range of materials, particularly metal oxides. Their inherent stability and the flexibility to introduce a vast array of functional groups make them highly attractive for applications spanning from biomedical devices and drug delivery systems to molecular electronics and biosensors. This technical guide provides an in-depth overview of the core principles of phosphonic acid SAMs, detailing their formation, characterization, and key applications.
Core Concepts of Phosphonic Acid Self-Assembled Monolayers
Phosphonic acid-based SAMs are ordered molecular assemblies that spontaneously form on a substrate. The molecules, known as precursors, consist of three key components: a phosphonic acid headgroup that anchors to the substrate, a spacer (typically an alkyl chain), and a terminal functional group that dictates the surface properties of the modified material.
The primary advantage of phosphonic acids over other common SAM precursors, such as thiols and silanes, lies in their strong and stable bond formation with a wide variety of metal oxide surfaces.[1] This robust P-O bond, with an energy of approximately 80 kcal/mol, contributes to the high hydrolytic and thermal stability of these monolayers, a critical feature for many real-world applications.[1]
The self-assembly process is driven by the chemisorption of the phosphonic acid headgroup onto the hydroxylated metal oxide surface, forming mono-, bi-, or tridentate linkages.[2][3] Van der Waals interactions between the alkyl chains of neighboring molecules contribute to the ordering and packing density of the monolayer.
Quantitative Data on Phosphonic Acid SAMs
The properties of phosphonic acid SAMs can be quantified through various surface analysis techniques. The following tables summarize key quantitative data reported in the literature for different phosphonic acid SAMs on various substrates.
| Phosphonic Acid | Substrate | Solvent(s) | Deposition Method | Water Contact Angle (°) | Reference(s) |
| Octadecylphosphonic Acid (ODPA) | Aluminum Oxide | Ethanol | Immersion | ~125 - 130 | [4][5] |
| Decylphosphonic Acid (DP) | Aluminum Oxide | Ethanol | Immersion | >125 | [4][5] |
| Perfluorodecylphosphonic Acid (PFDP) | Aluminum Oxide | Ethanol | Immersion | >130 - 137 | [4][5] |
| Fluorinated Phosphonic Acid (FPA) | Aluminum Oxide | Not Specified | Immersion | ~114.5 | [6] |
| Octadecylphosphonic Acid (ODPA) | Silicon Oxide | Tetrahydrofuran (THF) | T-BAG | Not Specified | [7] |
| 11-Hydroxyundecylphosphonic Acid (PUL) | Silicon Oxide | Tetrahydrofuran (THF) | T-BAG | Not Specified | [7] |
| Octadecylphosphonic Acid (ODPA) | Titanium Dioxide | Cyclopentyl methyl ether (CPME) | Immersion | 117.6 ± 2.5 | [8] |
Table 1: Water Contact Angles of Various Phosphonic Acid SAMs.
| Phosphonic Acid | Substrate | Measurement Technique | Thickness (nm) | Chain Tilt Angle (°) | Reference(s) |
| Octadecylphosphonic Acid (ODPA) | Silicon Oxide | Ellipsometry | 2.06 ± 0.14 | ~35 | |
| Octadecylphosphonic Acid (ODPA) | Silicon Oxide | AFM | 1.9 ± 0.1 | Not Specified | |
| Octadecylphosphonic Acid (ODPA) | Silicon Oxide | NEXAFS | Not Specified | 37 | [2][7][9] |
| 11-Hydroxyundecylphosphonic Acid (PUL) | Silicon Oxide | NEXAFS | Not Specified | 45 | [2][7] |
Table 2: Thickness and Molecular Orientation of Phosphonic Acid SAMs on Silicon Oxide.
| Phosphonic Acid | Metal Oxide Surface | Method | Binding Affinity Constant (K) | Reference(s) |
| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | 1.6 x 10³ M⁻¹ | [10] |
| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | 1.2 x 10³ M⁻¹ | [10] |
| 16-Phosphonohexadecanoic acid | TiO₂ (Anatase) | TGA | 1.9 x 10³ M⁻¹ | [10] |
| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | 1.1 x 10³ M⁻¹ | [10] |
| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | b = 0.85 L/mg | [10] |
Table 3: Binding Affinity of Phosphonic Acids to Metal Oxide Surfaces.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful formation and characterization of high-quality phosphonic acid SAMs.
Preparation of Phosphonic Acid SAMs by Solution Deposition
This protocol describes a general method for the formation of phosphonic acid SAMs by immersing a substrate in a solution of the phosphonic acid precursor.
Materials:
-
Substrate (e.g., Titanium, Silicon wafer with native oxide, Aluminum)
-
Phosphonic acid precursor (e.g., Octadecylphosphonic acid - ODPA)
-
Solvent (e.g., Ethanol, Tetrahydrofuran - THF, Cyclopentyl methyl ether - CPME)
-
Cleaning solvents (e.g., Acetone, Isopropanol, Deionized water)
-
Nitrogen or Argon gas for drying
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants and ensure a hydroxylated surface. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Surface Activation (Optional but Recommended): For some substrates like titanium, an oxygen plasma treatment for 2-5 minutes can enhance the surface hydroxyl group density, leading to a more uniform and dense SAM.[3][11]
-
Preparation of Phosphonic Acid Solution: Prepare a dilute solution of the phosphonic acid precursor in a suitable solvent. Concentrations typically range from 0.1 mM to 2 mM.[8][11][12]
-
Immersion: Immerse the cleaned and activated substrate in the phosphonic acid solution. The immersion time can vary from a few minutes to 48 hours, depending on the desired monolayer quality and the specific system.[8][11] The process is typically carried out at room temperature.
-
Rinsing: After immersion, thoroughly rinse the substrate with the pure solvent to remove any physisorbed molecules. This step is critical to ensure a true monolayer is formed.
-
Drying: Dry the substrate with a gentle stream of inert gas (nitrogen or argon).
-
Annealing (Optional): In some cases, a post-deposition annealing step (e.g., heating in an oven at 120-150 °C) can improve the ordering and stability of the SAM by promoting the formation of covalent bonds with the surface.[1][8]
Tethering by Aggregation and Growth (T-BAG) Method
The T-BAG method is a technique that can produce well-ordered phosphonate (B1237965) SAMs, particularly on silicon oxide surfaces.[7]
Materials:
-
Silicon coupon (pre-cleaned)
-
Phosphonic acid precursor (e.g., ODPA)
-
Dry Tetrahydrofuran (THF)
-
Oven
Procedure:
-
Solution Preparation: Prepare a 25 µM solution of the phosphonic acid in dry THF.[7]
-
Deposition: Hold the pre-cleaned silicon coupon vertically in the phosphonic acid solution.
-
Solvent Evaporation: Allow the solvent to evaporate at room temperature, which leaves a layer of physisorbed phosphonic acid molecules on the surface.
-
Thermal Annealing: Heat the coated coupon in an oven at 140°C for 48 hours in air.[7] This step facilitates the formation of covalent Si-O-P bonds.
Characterization of Phosphonic Acid SAMs
XPS is used to determine the elemental composition of the surface and confirm the presence of the phosphonic acid SAM.
Procedure:
-
Sample Introduction: Introduce the SAM-modified substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, particularly Phosphorus (P 2p or P 2s), Carbon (C 1s), Oxygen (O 1s), and the primary substrate elements (e.g., Si 2p, Ti 2p, Al 2p).
-
Data Analysis:
-
Confirm the presence of a phosphorus peak (e.g., P 2s around 191 eV) which is indicative of the phosphonic acid headgroup.[7]
-
Analyze the C 1s spectrum to identify the alkyl chain and any terminal functional groups.
-
The attenuation of the substrate signal after SAM formation can be used to estimate the monolayer thickness.
-
This technique measures the static water contact angle on the SAM surface, which provides information about the surface hydrophobicity and the quality of the monolayer.
Procedure:
-
Sample Placement: Place the SAM-modified substrate on the sample stage of the goniometer.
-
Droplet Deposition: Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Angle Measurement: Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Multiple Measurements: Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle. A high water contact angle for a methyl-terminated SAM (typically >110°) indicates a well-ordered and densely packed monolayer.
AFM is a high-resolution imaging technique used to visualize the topography of the SAM surface and assess its uniformity and defect density.
Procedure:
-
Sample Mounting: Secure the SAM-modified substrate on the AFM sample stage.
-
Cantilever Selection: Choose an appropriate AFM cantilever and tip (e.g., a silicon nitride tip for imaging in contact or tapping mode).
-
Imaging Mode: Operate the AFM in a suitable imaging mode, such as tapping mode, to minimize damage to the soft organic monolayer.
-
Image Acquisition: Scan the tip across the surface to generate a topographical map. Image different areas to assess the overall quality of the SAM.
-
Data Analysis:
-
Analyze the images for features such as islands, pinholes, or other defects.
-
Measure the root-mean-square (RMS) roughness of the surface. A smooth, featureless surface is indicative of a high-quality SAM.
-
In some cases, AFM can be used to measure the height of the monolayer by imaging a region where the SAM has been intentionally removed (nanografting or nanoshaving).[13]
-
Visualizing Core Concepts
Diagrams created using the DOT language provide a clear visual representation of the fundamental processes and structures involved in phosphonic acid SAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
m-PEG2-phosphonic acid in PROTAC Development: An In-depth Technical Guide
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules are engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[5][6] Upon entering a cell, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI.[6][7] This ubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC is released to engage another target protein molecule in a catalytic manner.[1][6]
The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's overall success.[3] Its length, chemical composition, rigidity, and attachment points profoundly influence the stability of the ternary complex, as well as the molecule's physicochemical properties, such as solubility and cell permeability, which ultimately dictate its degradation efficiency and therapeutic potential.[8][9]
The Role of PEG Linkers in PROTAC Design
Among the various linker archetypes, those based on polyethylene (B3416737) glycol (PEG) are the most common, utilized in over half of all reported PROTACs.[9][10] The repeating ethylene (B1197577) glycol units grant these linkers a unique and advantageous set of properties.
Core Functions of PEG Linkers:
-
Enhanced Solubility: PROTACs are often large, complex molecules with high lipophilicity, leading to poor aqueous solubility. The inherent hydrophilicity of PEG chains can significantly improve the solubility of the entire PROTAC molecule, enhancing its compatibility with physiological environments.[3][10][11]
-
Improved Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased polarity can hinder passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations.[12] This can shield the PROTAC's polar surface area, creating a more compact structure that is better suited to traverse the lipophilic cell membrane.[12] However, the optimal number of PEG units must be determined empirically, as excessive PEGylation can negatively impact cellular uptake.[12]
-
Synthetic Versatility: PEG linkers are synthetically tractable and allow for the systematic and straightforward modification of linker length.[10] This enables the rapid generation of PROTAC libraries to optimize the distance between the POI and the E3 ligase for efficient ternary complex formation.[10]
m-PEG2-phosphonic acid: A Key Building Block
This compound is a bifunctional linker building block used in the synthesis of PROTACs.[13][14] It combines a short, hydrophilic di-ethylene glycol (PEG2) spacer with a terminal phosphonic acid group, offering specific advantages in the rational design of protein degraders.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C5H13O5P | [11][14] |
| Molecular Weight | 184.13 g/mol | [11][14] |
| Appearance | Liquid or Solid | N/A |
| Solubility | Soluble in aqueous media | [11] |
Function of the m-PEG2 Component
The methoxy-capped di-ethylene glycol portion of the molecule serves primarily to impart hydrophilicity. In the context of a larger, often greasy PROTAC molecule, the inclusion of even a short PEG chain like this can mitigate poor solubility, a common challenge in PROTAC development.[3][11] This improved water solubility is crucial for handling, formulation, and bioavailability.[10]
Function of the Phosphonic Acid Moiety
The terminal phosphonic acid group (-PO(OH)2) is a versatile functional group in PROTAC development, serving two potential purposes:
-
Chemical Handle for Conjugation: Its primary role is to act as a reactive site for conjugation to either the POI ligand or the E3 ligase ligand. The phosphonic acid can be activated to readily form stable bonds, such as phosphonate (B1237965) esters or amides, with corresponding functional groups (e.g., hydroxyls or amines) on the binding ligands. This provides a reliable method for assembling the final PROTAC construct.
-
Modulation of Physicochemical and Biological Properties: Phosphonate groups are known to possess unique properties that can be leveraged in drug design. They can improve cellular retention and have been utilized in bone-targeted therapies due to their ability to form stable complexes with calcium ions.[15][16] While not the primary goal for all PROTACs, this property could be exploited for developing degraders that target bone-related pathologies. It is important to distinguish this role from the mannose-6-phosphonate used in Lysosome Targeting Chimeras (LYTACs), which targets a specific receptor for an alternative degradation pathway.[17][18]
Visualizing PROTAC Concepts and Workflows
Diagrams created using Graphviz provide a clear visual representation of the key processes and logic involved in PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC design and evaluation.
Caption: Role of this compound as a conjugatable linker.
Representative Experimental Protocols
While specific protocols are highly dependent on the exact nature of the POI and E3 ligase ligands, the following section outlines a general methodology for the synthesis and evaluation of a PROTAC where a linker like this compound could be employed.
Protocol 1: General PROTAC Synthesis via Amide Coupling
This protocol describes a common method for conjugating a linker containing a carboxylic or phosphonic acid group to a ligand containing a primary amine.
1. Activation of the Acid Group:
-
Dissolve the linker (e.g., this compound, 1.1 equivalents) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.1 eq.), and a base, such as DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester.
2. Coupling Reaction:
-
In a separate flask, dissolve the amine-containing ligand (POI or E3 ligand, 1.0 eq.) in anhydrous DMF.
-
Add the solution of the activated linker dropwise to the ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by LC-MS.
3. Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the final ligand-linker conjugate.
-
Repeat the process to conjugate the other ligand to the free end of the linker (if applicable).
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
4. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Conclusion
This compound is a valuable and versatile building block in the construction of PROTACs. Its PEG component imparts essential hydrophilicity to improve the often-problematic solubility of these large molecules, while its phosphonic acid moiety provides a robust chemical handle for synthetic conjugation. By understanding the distinct functions of its constituent parts, researchers can rationally incorporate such linkers to optimize the physicochemical properties and overall efficacy of next-generation protein degraders, accelerating the development of novel therapeutics for a wide range of diseases.
References
- 1. chempep.com [chempep.com]
- 2. Targeted Protein Degradation: Why Just Inhibit What Can Be Destroyed? [bio-itworld.com]
- 3. precisepeg.com [precisepeg.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. This compound, 96962-41-3 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. WO2017132103A2 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]
- 16. M-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 17. Development of Oligomeric Mannose-6-phosphonate Conjugates for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biologics-based degraders — an expanding toolkit for targeted-protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Binding of Phosphonate Ligands to Titanium Dioxide Surfaces: A Technical Guide
Introduction
Titanium dioxide (TiO2) is a versatile and widely studied material, prized for its biocompatibility, photocatalytic activity, and chemical stability. These properties make it a cornerstone in applications ranging from biomedical implants and drug delivery systems to solar cells and catalysts. The functionalization of TiO2 surfaces is critical to enhancing its performance and tailoring it for specific applications. Phosphonate-based organic molecules have emerged as highly effective anchor groups for robustly modifying TiO2 surfaces. Their strong and stable P-O-Ti covalent bonds provide a durable linkage, essential for the long-term performance of functionalized materials. This technical guide provides an in-depth analysis of the theoretical principles governing the binding of phosphonate (B1237965) ligands to TiO2 surfaces, focusing on computational insights into binding energies and mechanisms.
Binding Mechanisms and Modes
The interaction between phosphonic acids (R-PO(OH)2) and a TiO2 surface is a dissociative adsorption process, leading to the formation of one or more covalent Ti-O-P bonds. Computational studies, primarily using Density Functional Theory (DFT), have identified several possible binding configurations. The prevalence and stability of these modes are highly dependent on the specific crystalline face of TiO2 (e.g., anatase (101), rutile (110)) and the surface coverage of the phosphonate molecules.[1][2]
The primary binding modes are:
-
Monodentate: The phosphonate group binds to a single surface titanium atom through one P-O-Ti bond. This mode can be molecular, where the phosphonic acid adsorbs without losing protons, or dissociative, where a proton is transferred to the surface.[3][4]
-
Bidentate: The phosphonate group forms two P-O-Ti bonds. This can occur in a bridging fashion, where the two oxygen atoms bind to two different titanium atoms, or a chelating fashion, binding to the same titanium atom. Bidentate configurations are often found to be the most stable.[5][6]
-
Tridentate: All three oxygen atoms of the phosphonate group bind to surface titanium atoms. This mode requires a specific arrangement of surface titanium atoms and is more likely on reactive surfaces like anatase (001).[1][7]
// Edges M -> Ti1 [label="1 x P-O-Ti Bond"]; BB -> {Ti1, Ti2} [label="2 x P-O-Ti Bonds"]; BC -> Ti3 [label="2 x P-O-Ti Bonds", dir=both, style=dashed, color="#34A853"]; T -> {Ti1, Ti2, Ti4} [label="3 x P-O-Ti Bonds", color="#EA4335"]; } end_dot Caption: Logical diagram of phosphonate binding modes to surface titanium atoms.
Theoretical Calculation of Binding Energy
The binding energy (or adsorption energy, E_ads) is a critical parameter for quantifying the stability of the phosphonate-TiO2 interface. It is typically calculated using DFT by subtracting the total energies of the isolated TiO2 slab and the phosphonate molecule from the total energy of the combined, optimized system (phosphonate adsorbed on the slab).
E_ads = E_(TiO2+Phosphonate) - (E_TiO2 + E_Phosphonate)
A more negative E_ads value indicates a stronger, more stable interaction. These calculations are computationally intensive and require careful selection of models and parameters to accurately reflect experimental reality.
// Nodes slab [label="1. Define TiO2 Slab Model\n(e.g., Anatase (101), Rutile (110))", fillcolor="#F1F3F4", fontcolor="#202124"]; molecule [label="2. Define Phosphonate Molecule\n(e.g., CH3PO(OH)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; adsorb [label="3. Place Molecule on Slab\n(Select initial binding mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; geo_opt [label="4. Perform Geometry Optimization\n(Relax atomic positions)", fillcolor="#FBBC05", fontcolor="#202124"]; energy [label="5. Calculate Total Energies\n(E_slab+molecule, E_slab, E_molecule)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc_eads [label="6. Calculate Adsorption Energy\nE_ads = E_total - (E_slab + E_molecule)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges slab -> adsorb; molecule -> adsorb; adsorb -> geo_opt; geo_opt -> energy; energy -> calc_eads; } end_dot Caption: A typical computational workflow for determining binding energy using DFT.
Quantitative Binding Energy Data
DFT calculations have provided valuable quantitative data on the binding energies for various phosphonic acids on different TiO2 surfaces. These values can vary significantly based on the computational method, the specific molecule, surface facet, and binding mode. Bidentate configurations are generally reported to have higher binding energies than monodentate ones.[4][6]
| Phosphonic Acid (PA) | TiO2 Surface | Binding Mode | Adsorption Energy (kcal/mol) | Adsorption Energy (eV) | Reference |
| H3PO3 | Anatase (101) | Molecular Monodentate | -47.1 | -2.04 | [3] |
| H3PO3 | Anatase (101) | Dissociative Bidentate | > -40.0 | > -1.73 | [3] |
| General PA | Anatase (101) | Bidentate Coordination | -41.5 | -1.8 | |
| n-Butylphosphonic acid | Anatase (101) | Dissociated Bidentate | - | - | [2] |
| n-Dodecylphosphonic acid | Rutile (110) | Various | -40.0 to -80.0 | -1.73 to -3.47 | [8] |
| Phenylphosphonic acid | Anatase (101) | Bidentate | - | - | [5] |
Note: Direct comparison of energies between different studies should be done with caution due to variations in computational methods. 1 eV = 23.06 kcal/mol.
Computational Protocols
The accuracy of theoretical binding energy calculations is contingent upon the computational methodology employed. The studies cited in this guide predominantly use Density Functional Theory (DFT) with periodic boundary conditions to model the extended TiO2 surface.
Key Experimental (Computational) Protocol Parameters:
-
Software: Quantum chemistry packages like VASP (Vienna Ab initio Simulation Package), Gaussian, and StoBe-deMon are commonly used.[5]
-
Functionals: The choice of exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA), with functionals like PBE (Perdew–Burke–Ernzerhof), is common.[9] Hybrid functionals like B3LYP are also employed for higher accuracy.[3][4][5]
-
Dispersion Corrections: To account for van der Waals interactions, especially with longer alkyl chains on the phosphonate, dispersion corrections (e.g., DFT-D) are often included.[2]
-
Basis Sets: Split-valence basis sets, such as 6-31G(d,p), are frequently used for representing the atomic orbitals.[5]
-
Surface Model: The TiO2 surface is modeled as a "slab" cut from the bulk crystal structure (e.g., anatase or rutile).[7][8] These slabs consist of several atomic layers, with a vacuum layer added to prevent interaction between periodic images of the slab.[7] The anatase (101) surface is the most stable and commonly studied.[1]
Factors Influencing Binding Stability
Several factors beyond the intrinsic chemical affinity between phosphonate and TiO2 can influence the binding energy and preferred coordination mode:
-
Surface Coverage: At low coverage, bidentate modes are often preferred as there is ample space for the molecule to form multiple bonds.[2] At high coverage (a full monolayer), steric repulsion between adjacent molecules can force them into a monodentate configuration to pack more densely.[2]
-
Crystalline Face: The geometry and reactivity of the TiO2 surface play a significant role. For instance, the corrugated nature of the anatase (101) surface makes tridentate binding unlikely, whereas it is more feasible on the more reactive (001) surface.[1][7]
-
Solvent and pH: Most computational studies are performed in vacuo. However, in real-world applications (e.g., biological environments), the presence of water and the ambient pH can significantly alter the binding energetics and mechanisms.[8] Solvation effects and the protonation state of the phosphonic acid are crucial considerations.[8]
References
- 1. Binding modes of phosphonic acid derivatives adsorbed on TiO2 surfaces: Assignments of experimental IR and NMR spectra based on DFT/PBC calculations | Document Server@UHasselt [documentserver.uhasselt.be]
- 2. Anatase TiO2 Surface Functionalization by Alkylphosphonic Acid: A DFT+D Study [boa.unimib.it]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 8. iris.cnr.it [iris.cnr.it]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Solubility of m-PEG2-phosphonic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of m-PEG2-phosphonic acid (methoxy-PEG2-phosphonic acid), a bifunctional molecule of significant interest in drug delivery, surface modification, and biomaterial development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility properties of this compound in various solvent systems.
Qualitative Solubility Profile of this compound
The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. This information is derived from technical data sheets for related compounds such as m-PEG4-phosphonic acid and general methoxy (B1213986) PEG phosphates.[1][2][3][4] It is crucial to note that these are expected trends, and experimental verification is highly recommended for specific applications.
| Solvent | Type | Expected Solubility | Rationale |
| Water | Aqueous | Highly Soluble | The hydrophilic PEG chain and the polar phosphonic acid group promote strong interactions with water molecules.[1][2][3] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Highly Soluble | Similar to water, the ionic nature of the buffer is compatible with the polar functional groups of the molecule.[5] |
| Ethanol (B145695) | Polar Protic | Soluble | The hydroxyl group of ethanol can form hydrogen bonds with the ether oxygens and the phosphonic acid group.[3][] |
| Methanol (B129727) | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3][4][5] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is another versatile polar aprotic solvent that should readily dissolve the compound.[4][5] |
| Chloroform | Nonpolar | Soluble | The polyethylene (B3416737) glycol chain can exhibit some solubility in chlorinated solvents.[3][4][5] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a moderately polar ether that is often a good solvent for PEGylated compounds.[4] |
| Toluene (B28343) | Nonpolar | Sparingly Soluble | As a nonpolar aromatic solvent, toluene is expected to be a poor solvent for the highly polar this compound.[5] |
| Hexane | Nonpolar | Insoluble | The high polarity of the phosphonic acid and PEG chain makes it incompatible with nonpolar aliphatic solvents like hexane. |
| Diethyl Ether | Nonpolar | Insoluble | PEGs are generally not soluble in diethyl ether.[5] |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
For precise quantification of this compound solubility, the shake-flask method is a well-established and reliable technique.[8][9][10][11] This protocol outlines the key steps for its implementation.
1. Materials and Equipment:
-
This compound
-
Selected solvents of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or a phosphorus assay)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8][9] The temperature should be controlled and recorded.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Separate the saturated solution from the undissolved solid by either centrifugation or filtration through a syringe filter. This step is critical to avoid including any solid particles in the final sample for analysis.[8]
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the analytical response of the standard solutions and the saturated sample solution using a suitable analytical technique. If using UV-Vis spectroscopy, determine the wavelength of maximum absorbance first.[12][13][14]
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated sample by interpolating its analytical response on the calibration curve.
-
3. Data Reporting:
The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Conclusion
Understanding the solubility of this compound is fundamental for its effective application in various scientific fields. While this guide provides a strong predictive framework for its solubility, it also emphasizes the necessity of empirical validation. The detailed experimental protocol for the shake-flask method offers a robust approach for researchers to obtain precise quantitative solubility data, enabling the optimization of formulation and experimental design.
References
- 1. m-PEG4-phosphonic acid, CAS 750541-89-0 | AxisPharm [axispharm.com]
- 2. Phosphate PEG, mPEG-phosphoric acid [nanocs.net]
- 3. nanocs.net [nanocs.net]
- 4. mPEG-Phosphonic Acid - CD Bioparticles [cd-bioparticles.net]
- 5. creativepegworks.com [creativepegworks.com]
- 7. atamankimya.com [atamankimya.com]
- 8. enamine.net [enamine.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. ejournal.upi.edu [ejournal.upi.edu]
Methodological & Application
Application Notes and Protocols for m-PEG2-Phosphonic Acid Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance their in vivo performance. The hydrophilic and biocompatible nature of PEG creates a "stealth" coating that reduces protein adsorption (opsonization) and subsequent uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time and improving tumor accumulation through the enhanced permeability and retention (EPR) effect.[1][2] The use of a phosphonic acid anchor group provides a strong and stable linkage to metal oxide nanoparticle surfaces, such as iron oxide (Fe₃O₄) or cerium oxide (CeO₂), making m-PEG2-phosphonic acid an effective ligand for creating robust and stable nanoparticle formulations for applications in drug delivery and medical imaging.[3][4][5]
These application notes provide detailed protocols for the functionalization of nanoparticles using this compound via a ligand exchange method, along with characterization techniques and comparative data to guide researchers in developing their nanoparticle systems.
Data Presentation: Comparative Analysis of Functionalized Nanoparticles
The functionalization of nanoparticles with m-PEG-phosphonic acid significantly alters their physicochemical properties. The following tables summarize key quantitative data from various studies to provide a comparative overview.
Table 1: Physicochemical Properties of Nanoparticles Before and After PEG-Phosphonic Acid Functionalization
| Nanoparticle Core | Initial Coating | Functionalization Ligand | Core Size (TEM) | Hydrodynamic Diameter (DLS) | Zeta Potential (mV) | Reference |
| Iron Oxide | Oleic Acid | m-PEG(5kDa)-Phosphonic Acid | 8 nm | ~184 nm | -35 mV | [6] |
| Iron Oxide | - | Multi-Phosphonic Acid PEG | 10 nm | - | - | [5] |
| Cerium Oxide | - | MPEG2K-MPh | 7.8 nm | ~20 nm | - | [3] |
| Gold | Citrate | PEG (7.5 kDa) | 30 nm | 43.82 nm -> 78.82 nm | -33.33 mV -> -43.38 mV | [7] |
Table 2: In Vivo Performance and Drug Loading Capacity of PEG-Phosphonic Acid Functionalized Nanoparticles
| Nanoparticle System | Drug Loaded | Drug Loading (%) | In Vivo Circulation Half-Life | Key Finding | Reference |
| Multi-Phosphonic Acid PEG-coated Iron Oxide | - | N/A | 250 minutes | Significantly longer circulation than benchmarks. | [5] |
| mPEG-PCL Polymer-Lipid Hybrid Nanoparticles | Acalabrutinib | 40.08% - 46.59% | - | 3.9-fold increase in relative oral bioavailability. | [8] |
| PGC-PTX Nanoparticles | Paclitaxel | ~83 wt% | - | Sustained high drug levels in tumors for weeks. | [9] |
| PEG-coated NiFe₂O₄, CoFe₂O₄, Fe₃O₄ | Doxorubicin | - | - | Drug release follows non-Fickian diffusion or zero-order kinetics. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol is a generalized representation for the synthesis of a phosphonate-terminated PEG ligand.
-
PEG Activation: In a round-bottom flask, dissolve methoxy-poly(ethylene glycol) (m-PEG, e.g., 2000 Da) in anhydrous dichloromethane (B109758) (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).
-
Add 4-(diethoxyphosphoryl)butanoic acid to the solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20°C for 1 hour to precipitate the dicyclohexylurea byproduct and filter the solution.
-
Deprotection: To the filtered solution containing the PEG 4-(diethoxyphosphoryl)butanoate, add bromotrimethylsilane.
-
Allow the reaction to proceed at room temperature for 4 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the final this compound product using a suitable chromatography method, such as column chromatography.
-
Characterize the final product using ¹H NMR and ³¹P NMR spectroscopy to confirm the structure and purity.[9]
Protocol 2: Ligand Exchange for Functionalization of Hydrophobic Nanoparticles
This protocol is adapted for functionalizing oleic acid-coated iron oxide nanoparticles (IONPs).
-
Nanoparticle Dispersion: Disperse oleic acid-coated IONPs (e.g., 30 mg) in dichloromethane (1 mL) in a glass vial. Bath sonicate for 10 minutes to ensure a homogenous dispersion.
-
Ligand Solution Preparation: In a separate vial, prepare a solution of this compound in a mixture of dichloromethane (1.4 mL) and methanol (B129727) (0.6 mL). The amount of PEG ligand can be varied (e.g., 0.1–1.3 mmol per gram of iron).
-
Ligand Exchange Reaction: Add the this compound solution to the nanoparticle dispersion.
-
Sonicate the reaction mixture for 1 hour, followed by a 1-hour rest period. Repeat this cycle three times.
-
Allow the mixture to react overnight at room temperature with gentle stirring.
-
Purification: Concentrate the solution to approximately 2 mL under reduced pressure.
-
Add hexane (B92381) (2 mL) to precipitate the functionalized nanoparticles and sonicate for 5 minutes.
-
Use a magnet to separate the nanoparticles from the supernatant containing the displaced oleic acid and excess PEG ligand.
-
Remove the supernatant and re-disperse the nanoparticle pellet in an aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Further purify the nanoparticles by dialysis against deionized water using a high molecular weight cutoff (e.g., 1000 kDa) membrane to remove any remaining free ligand.[6]
Protocol 3: Characterization of Functionalized Nanoparticles
-
Hydrodynamic Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and zeta potential of the nanoparticles dispersed in an aqueous solution (e.g., 10 mM NaCl). This will confirm the increase in size due to the PEG shell and a change in surface charge.
-
Core Size and Morphology: Use Transmission Electron Microscopy (TEM) to visualize the nanoparticle core size and shape.
-
Surface Coating Confirmation: Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic peaks of both the nanoparticle core (e.g., Fe-O stretching) and the PEG ligand (e.g., C-O-C ether stretching).
-
Quantification of PEG Grafting: Use Thermogravimetric Analysis (TGA) to determine the weight percentage of the organic PEG coating on the inorganic nanoparticle core.
Visualizations
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for functionalizing nanoparticles with this compound.
Mechanism of Enhanced Circulation via PEGylation
Caption: PEGylation prevents protein adsorption, leading to prolonged circulation.
References
- 1. Persistent luminescence nanoparticles functionalized by polymers bearing phosphonic acid anchors: synthesis, characterization, and in vivo behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]
- 6. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mPEG-PCL Nanoparticles to Improve Oral Bioavailability of Acalabrutinib: Effect of Polymer Lipophilicity and Hydrophilicity on Physicochemical Properties and In Vivo Performance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultra-High Drug Loading Improves Nanoparticle Efficacy Against Peritoneal Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Iron Oxide Nanoparticles with m-PEG2-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the surface modification of iron oxide nanoparticles (IONPs) using methoxy-poly(ethylene glycol)-phosphonic acid (m-PEG-PA). This functionalization is critical for enhancing the biocompatibility, stability, and circulation time of IONPs in biological systems, making them suitable for a wide range of biomedical applications, including drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][2][3][4]
The phosphonic acid group serves as a robust anchor to the iron oxide surface, forming strong bidentate or tridentate Fe-O-P coordination bonds.[1][2] The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic and biocompatible shell that reduces protein adsorption and prevents aggregation, thereby prolonging the nanoparticles' circulation time in the bloodstream.[1][2][5]
Key Applications:
-
Drug Delivery: PEGylated IONPs can be loaded with therapeutic agents and guided to target tissues using external magnetic fields.[3] The PEG coating can also be engineered for pH-responsive drug release.
-
Magnetic Resonance Imaging (MRI): The modified IONPs can act as contrast agents, and their enhanced stability leads to longer blood circulation times, improving imaging quality.[1][2][6]
-
Hyperthermia Therapy: When subjected to an alternating magnetic field, these nanoparticles can generate heat to selectively destroy cancer cells.
Experimental Protocols
This section details the materials and methods for the surface modification of IONPs with m-PEG-PA via a ligand exchange process. This protocol is adaptable for both hydrophobic and hydrophilic IONPs.
Materials:
-
Iron Oxide Nanoparticles (hydrophobic, e.g., oleic acid-coated, or hydrophilic)
-
m-PEG2-phosphonic acid (or other desired PEG molecular weights)
-
Solvents: Dichloromethane (B109758) (CH2Cl2), Methanol (B129727) (MeOH), Hexane (B92381), Distilled Water
-
Sonication bath
-
Magnetic separator or centrifuge
Protocol 1: Ligand Exchange for Hydrophobic Iron Oxide Nanoparticles
This protocol is adapted for IONPs initially coated with a hydrophobic layer, such as oleic acid.
-
Dispersion of IONPs: Disperse a known amount of hydrophobic IONPs (e.g., 30 mg) in a suitable organic solvent like dichloromethane (CH2Cl2) (e.g., 1 mL). Use bath sonication for approximately 10 minutes to ensure a homogenous suspension.[7]
-
Preparation of m-PEG-PA Solution: Prepare a solution of m-PEG-PA in a mixture of CH2Cl2 and methanol (e.g., 1.4 mL CH2Cl2 and 0.6 mL MeOH). The amount of m-PEG-PA will depend on the desired grafting density and the specific surface area of the IONPs. A typical starting point is a molar ratio of PEG to iron content (e.g., 0.1 to 1.3 mmol of PEG per gram of iron).[7]
-
Ligand Exchange Reaction: Add the m-PEG-PA solution to the IONP suspension.
-
Sonication and Incubation: Sonicate the reaction mixture for 1-hour intervals, followed by 1-hour breaks, repeating this cycle three times. Afterward, allow the mixture to react overnight at room temperature with gentle stirring.[7]
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Add hexane (e.g., 2 mL) to precipitate the PEG-coated IONPs and sonicate for 5 minutes.
-
Separate the nanoparticles using a magnet or by centrifugation.
-
Wash the nanoparticles multiple times with a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to remove excess unbound m-PEG-PA and the displaced oleic acid.
-
Finally, redisperse the purified PEG-coated IONPs in an aqueous buffer or distilled water.
-
Protocol 2: Ligand Exchange for Hydrophilic Iron Oxide Nanoparticles
This protocol is suitable for IONPs that are already dispersed in an aqueous solution.
-
Dispersion of IONPs: Start with a known concentration of hydrophilic IONPs in an aqueous solution (e.g., 1 mL of 60 mg Fe/mL).
-
Preparation of m-PEG-PA Solution: Dissolve the desired amount of m-PEG-PA in a mixture of distilled water and methanol (e.g., 1.9 mL distilled water and 0.6 mL MeOH).[7]
-
Ligand Exchange Reaction: Add the m-PEG-PA solution to the IONP dispersion.
-
Sonication and Incubation: Follow the same sonication and overnight incubation procedure as described in Protocol 1.[7]
-
Purification:
-
Use magnetic separation or centrifugation to collect the nanoparticles.
-
Wash the nanoparticles multiple times with distilled water to remove any unbound m-PEG-PA.
-
Resuspend the final product in the desired aqueous medium.
-
Data Presentation
The successful surface modification of IONPs with m-PEG-PA can be confirmed by various characterization techniques. The following tables summarize typical quantitative data obtained from such experiments.
Table 1: Influence of m-PEG-PA Molecular Weight and Concentration on Hydrodynamic Size of IONPs.
| Initial IONP Core Size (nm) | m-PEG-PA Molecular Weight (Da) | Molar Ratio (mmol PEG per g Fe) | Final Hydrodynamic Diameter (nm) | Reference |
| ~10 | 500 | 0.2 | ~216 | [7] |
| ~10 | 500 | 0.8 | <100 | [7] |
| ~10 | 2000 | 0.8 | <100 | [7] |
| ~10 | 5000 | 0.15 | ~61 | [7] |
| ~10 | 5000 | 0.8 | <100 | [7] |
| 6.8 | Copolymer with PEG | Not specified | Stable dispersion | [8] |
| 13.2 | Copolymer with PEG | Not specified | ~40-50 in cell medium | [8] |
Table 2: Stability of m-PEG-PA Coated IONPs in Biological Media.
| IONP Core Size (nm) | Coating | Medium | Stability Duration | Key Finding | Reference |
| ~10 | m-PEG5000-PA | VS55 (Cryoprotectant) | Up to 6 days | Increased PEG MW enhances stability | [7] |
| 13.2 | Phosphonic acid PEG copolymer | Cell Culture Medium | > 2 hours | Stable hydrodynamic diameter | [8] |
| Not Specified | Carboxyl-PEG-Phosphoric Acid | Various harsh aqueous environments | Not specified | Extremely high stability | [1][2] |
| 10 | Multi-phosphonic acid PEG | In vivo (mouse) | 250 minutes (blood circulation) | Significantly longer than benchmarks | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the surface modification of iron oxide nanoparticles with m-PEG-PA.
Chemical Interaction at the Nanoparticle Surface
This diagram illustrates the binding of the m-PEG-phosphonic acid ligand to the surface of an iron oxide nanoparticle.
These protocols and data provide a comprehensive starting point for researchers to effectively functionalize iron oxide nanoparticles for various biomedical applications. The strong phosphonic acid anchor and the biocompatible PEG shell result in highly stable and effective nanoparticle systems.
References
- 1. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. docnum.umons.ac.be [docnum.umons.ac.be]
- 4. scienceopen.com [scienceopen.com]
- 5. Magnetic Iron Oxide Nanoparticles: Synthesis, Characterization and Functionalization for Biomedical Applications in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]
- 7. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Passivating Metal Oxide Surfaces with m-PEG2-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of m-PEG2-phosphonic acid in the passivation of metal oxide surfaces. This process is critical for a range of applications, including the development of biocompatible implants, stable nanoparticles for drug delivery, and corrosion-resistant materials.
Introduction
Metal oxide surfaces are ubiquitous in advanced materials and biomedical devices. However, their inherent reactivity can lead to undesirable interactions with the surrounding environment, such as protein adsorption, corrosion, and cellular adhesion. Surface passivation with biocompatible molecules is a key strategy to mitigate these effects. This compound is a bifunctional molecule featuring a phosphonic acid headgroup that strongly chelates with metal oxides, and a short polyethylene (B3416737) glycol (PEG) tail that imparts hydrophilicity and resistance to non-specific protein adsorption. This creates a stable, biocompatible, and passivated surface.
The phosphonic acid group forms strong, hydrolytically stable bonds (M-O-P) with a variety of metal oxides, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), iron oxides (e.g., Fe₂O₃), and zinc oxide (ZnO).[1][2][3][4] The short di-ethylene glycol chain provides a hydrophilic barrier that reduces protein adsorption and improves biocompatibility.
Quantitative Data on Phosphonic Acid-Based Surface Passivation
While specific quantitative data for this compound on planar surfaces is limited in publicly available literature, the following tables summarize typical performance characteristics of analogous short-chain and PEGylated phosphonic acids on various metal oxide surfaces. This data provides a valuable reference for expected outcomes.
Table 1: Surface Wettability Modification
| Phosphonic Acid Derivative | Substrate | Measurement | Result |
| Alkylphosphonic Acids | TiO₂ | Water Contact Angle | Can be rendered hydrophobic (>90°) or hydrophilic (<90°) depending on the terminal group of the phosphonic acid.[5] |
| Phenylphosphonic Acid | ZnO | Water Contact Angle | Good surface coverage leads to changes in wettability.[6] |
| Carboxyphosphonic Acid | Steel | Open Circuit Potential | Significant decrease, indicating protective layer formation.[1] |
Table 2: Passivation Layer Thickness
| Phosphonic Acid Derivative | Substrate | Technique | Layer Thickness |
| PEG-Poly(alkyl phosphonate) Terpolymer | TiO₂ | Ellipsometry | Stable adlayer formation observed.[7] |
| Perfluorinated Phosphonic Acid | Al₂O₃ | Ellipsometry | 1.1 nm (monolayer with a tilt angle of 53°)[8] |
| Octadecylphosphonic Acid | Al₂O₃ | Ellipsometry | 1.8 nm (monolayer with a tilt angle of 44°)[8] |
Table 3: Corrosion Inhibition Performance
| Phosphonic Acid Derivative | Substrate | Measurement | Inhibition Efficiency (%) |
| N,N'-phosphonomethylglycine (PMG) | Carbon Steel | Potentiodynamic Polarization | ~91%[2] |
| Vinyl Phosphonic Acid (VPA) | Carbon Steel | Potentiodynamic Polarization | ~85%[2] |
| Carboxyphosphonic Acid | Steel | Potentiodynamic Polarization | Significant corrosion protection observed.[1] |
Signaling Pathway and Binding Mechanism
The passivation of metal oxide surfaces with this compound proceeds via the formation of a self-assembled monolayer (SAM). The phosphonic acid headgroup interacts with the hydroxylated metal oxide surface through a condensation reaction, forming robust metal-oxygen-phosphorus (M-O-P) bonds. This binding can occur in monodentate, bidentate, or tridentate configurations, leading to a densely packed and stable passivating layer.
Caption: Binding mechanism of this compound.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the passivation of a metal oxide surface with this compound, from substrate preparation to surface characterization.
Caption: Experimental workflow for surface passivation.
Experimental Protocols
The following protocols provide a general framework for the passivation of metal oxide surfaces. Optimization of parameters such as concentration, immersion time, and temperature may be necessary for specific substrates and applications.
Protocol 1: Solution-Phase Deposition of this compound SAM
1. Materials and Reagents:
-
This compound
-
Metal oxide substrate (e.g., TiO₂, Al₂O₃ coated silicon wafer)
-
Solvent (e.g., absolute ethanol, deionized water, or a mixture)
-
Acetone, isopropanol (B130326) (for cleaning)
-
Nitrogen gas supply
2. Substrate Preparation: a. Sonicate the metal oxide substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants. b. Dry the substrate under a stream of nitrogen. c. To ensure a hydroxylated surface, which is crucial for phosphonic acid binding, treat the substrate with oxygen plasma for 5-10 minutes or immerse in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. d. Thoroughly rinse the substrate with deionized water and dry with nitrogen.
3. SAM Formation: a. Prepare a 1-10 mM solution of this compound in the chosen solvent. Sonication may be required to fully dissolve the compound. b. Immerse the cleaned and hydroxylated substrate into the this compound solution. c. Incubate for 12-24 hours at room temperature. For some systems, elevated temperatures (e.g., 60 °C) can facilitate the reaction.[9] d. After incubation, remove the substrate from the solution and rinse thoroughly with the fresh solvent to remove any non-covalently bound molecules. e. Dry the passivated substrate under a stream of nitrogen.
4. (Optional) Thermal Annealing: a. To potentially improve the stability and ordering of the SAM, the coated substrate can be annealed.[4] b. Place the substrate in an oven or on a hotplate in an inert atmosphere (e.g., nitrogen or argon). c. Anneal at 100-120 °C for 1-2 hours. d. Allow the substrate to cool to room temperature before further use or characterization.
Protocol 2: Characterization of the Passivated Surface
1. X-ray Photoelectron Spectroscopy (XPS): a. XPS is used to confirm the elemental composition of the surface and the chemical bonding state of phosphorus. b. Acquire survey scans to identify all elements present on the surface. c. Perform high-resolution scans of the P 2p, O 1s, C 1s, and the relevant metal peaks (e.g., Ti 2p, Al 2p). d. The presence of a P 2p peak at approximately 133-134 eV confirms the presence of the phosphonate (B1237965) layer. Deconvolution of the O 1s peak can reveal the formation of M-O-P bonds.[7]
2. Water Contact Angle (WCA) Measurement: a. WCA measurements are used to assess the change in surface hydrophilicity. b. A significant decrease in the water contact angle after modification indicates the successful grafting of the hydrophilic PEG chains.
3. Atomic Force Microscopy (AFM): a. AFM is used to visualize the surface morphology. b. A smooth, uniform surface after passivation is indicative of a well-formed monolayer. AFM can also be used to measure the thickness of the layer through techniques like nanografting.
4. Ellipsometry: a. Ellipsometry is a non-destructive optical technique used to measure the thickness of the formed monolayer with high precision.
Conclusion
Passivation of metal oxide surfaces with this compound offers a robust and effective method to enhance biocompatibility, reduce non-specific protein adsorption, and improve corrosion resistance. The protocols and data presented here provide a foundation for researchers to implement this surface modification strategy in their respective fields. While the provided quantitative data is based on analogous systems, it serves as a valuable guide for the expected performance of this compound coatings. Further optimization of the described protocols for specific applications is encouraged to achieve desired surface properties.
References
- 1. Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel [mdpi.com]
- 2. Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Optimizing PEGylation of TiO2 Nanocrystals through a Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atomic Force Microscopy (AFM)-Based Nanografting for the Study of Self-Assembled Monolayer Formation of Organophosphoni… [ouci.dntb.gov.ua]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. pubs.acs.org [pubs.acs.org]
Application Note and Protocols: Creating Self-Assembled Monolayers with m-PEG2-Phosphonic Acid on Silica Surfaces
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the preparation and characterization of self-assembled monolayers (SAMs) using methoxy-terminated di(ethylene glycol)-phosphonic acid (m-PEG2-phosphonic acid) on silica (B1680970) (SiO₂) substrates. The formation of well-ordered, robust monolayers is critical for numerous applications in drug development and biomedical research, including the creation of biocompatible and bio-inert surfaces, platforms for biosensing, and controlled drug delivery systems.[1][2] The protocols herein are based on the widely used "Tethering by Aggregation and Growth" (T-BAG) method, which involves the solution-phase deposition of phosphonic acid molecules followed by a thermal annealing step to form a covalently bound monolayer.[3][4] This note includes comprehensive experimental procedures, characterization techniques, and representative data to guide researchers in successfully creating and validating these functional surfaces.
Introduction
Self-assembled monolayers (SAMs) provide a versatile and powerful platform for tailoring the surface properties of materials at the molecular level.[1] Molecules that form SAMs typically consist of a head group that binds to the substrate, a spacer chain, and a terminal functional group that dictates the surface chemistry.[3] For oxide surfaces like silica (SiO₂), phosphonic acids are an excellent choice for the head group, as they form stable, covalent Si-O-P bonds, offering superior hydrolytic stability compared to more common silane-based SAMs, which is particularly advantageous for applications in aqueous physiological environments.[5][6][7]
The terminal group of the SAM molecule determines the functionality of the modified surface. Poly(ethylene glycol) (PEG) is widely used in biomedical applications for its ability to resist non-specific protein adsorption and cell adhesion.[8][9] This "stealth" property is crucial for improving the biocompatibility of medical implants and enhancing the circulation time of nanoparticle-based drug delivery systems.[1][10]
This application note focuses on this compound, a short-chain PEGylated phosphonic acid, for modifying silica surfaces. These surfaces are highly relevant for applications such as:
-
Creating non-fouling surfaces for biosensors and medical diagnostics to minimize background noise and improve signal-to-noise ratio.
-
Passivating silica-based nanoparticles or microfluidic devices to prevent non-specific interactions with biological media.[2]
-
Serving as a foundational layer for the subsequent attachment of specific ligands (e.g., antibodies, peptides) for targeted drug delivery or cell adhesion studies.[1][11]
Experimental Workflow and Protocols
The overall process involves cleaning the silica substrate, depositing the this compound from solution, annealing to form the covalent bond, and characterizing the resulting monolayer.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. princeton.edu [princeton.edu]
- 5. princeton.edu [princeton.edu]
- 6. Functionalized Self-Assembled Monolayers: Versatile Strategies to Combat Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.utwente.nl [research.utwente.nl]
- 8. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteins Adsorbing onto Surface-Modified Nanoparticles: Effect of Surface Curvature, pH, and the Interplay of Polymers and Proteins Acid–Base Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG2-phosphonic acid in Solid-State Lithium Battery Membrane Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the novel use of m-PEG2-phosphonic acid as a surface modifier for solid-state electrolyte (SSE) membranes in lithium batteries. The modification aims to enhance the interfacial stability and ionic conductivity between the solid electrolyte and the electrodes, a critical challenge in the development of high-performance, next-generation solid-state batteries. By forming a flexible, ion-conductive layer, this compound is hypothesized to mitigate dendrite formation and improve overall battery performance. This document outlines the synthesis of the modifier, the membrane modification procedure, and a full suite of characterization and electrochemical testing protocols.
Principle of the Method
The dual-functional nature of this compound is central to its application in modifying solid-state battery membranes. The molecule consists of two key components:
-
Phosphonic Acid Group (-PO(OH)₂): This group serves as a robust anchor, forming strong chemical bonds (e.g., covalent or strong hydrogen bonds) with the surface of common inorganic solid electrolytes like LLZO (Li₇La₃Zr₂O₁₂) or sulfide-based electrolytes. This ensures the stability and durability of the modification layer.
-
Methoxy di(ethylene glycol) Chain (m-PEG2): The short polyethylene (B3416737) glycol chain is hydrophilic and possesses high flexibility. It is known to facilitate lithium-ion transport by creating "ion bridges". This flexible layer can accommodate volume changes during battery cycling and helps to ensure uniform lithium-ion flux, thereby suppressing the formation of lithium dendrites.
The modification is hypothesized to create a stable, flexible, and ionically conductive solid electrolyte interphase (SEI) that reduces interfacial resistance and enhances the cycling stability and lifespan of the solid-state battery.
Diagrams and Visualizations
Caption: Hypothetical synthesis pathway for this compound.
Caption: Experimental workflow for membrane modification.
Caption: Mechanism of this compound at the electrode-electrolyte interface.
Experimental Protocols
Synthesis of this compound (Hypothetical)
This protocol is a plausible synthetic route based on standard organic chemistry techniques.
-
Tosylation of Di(ethylene glycol) methyl ether:
-
Dissolve di(ethylene glycol) methyl ether (1.0 eq) in pyridine at 0°C.
-
Slowly add p-toluenesulfonyl chloride (Tos-Cl, 1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the product with dichloromethane (B109758) (DCM) and wash with 1M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.
-
-
Arbuzov Reaction:
-
Combine the tosylated intermediate (1.0 eq) with triethyl phosphite (1.5 eq).
-
Heat the mixture to 120°C and stir for 24 hours under an inert atmosphere (e.g., Argon).
-
Monitor the reaction by ³¹P NMR spectroscopy.
-
Purify the resulting phosphonate ester by vacuum distillation or column chromatography.
-
-
Hydrolysis to Phosphonic Acid:
-
Dissolve the phosphonate ester (1.0 eq) in anhydrous DCM.
-
Add bromotrimethylsilane (B50905) (TMSBr, 3.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent and excess TMSBr under vacuum.
-
Add methanol to the residue and stir for 2 hours to complete the hydrolysis.
-
Evaporate the solvent to yield the final product, this compound.
-
Solid-State Electrolyte Membrane Modification
-
Preparation of Coating Solution:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of isopropanol (B130326) and water, 3:1 v/v) to a final concentration of 0.1 M.
-
Sonicate the solution for 15 minutes to ensure homogeneity.
-
-
Membrane Preparation:
-
Use a polished, dense solid-state electrolyte pellet (e.g., LLZO).
-
Clean the pellet by sonicating in acetone, followed by isopropanol, for 10 minutes each.
-
Dry the pellet in a vacuum oven at 80°C for 4 hours.
-
-
Coating Procedure (Dip-Coating):
-
Immerse the clean, dry SSE pellet into the this compound solution for 60 minutes at room temperature.
-
Withdraw the pellet at a slow, constant speed (e.g., 1 mm/s) to ensure a uniform coating.
-
Allow the coated pellet to air-dry for 30 minutes.
-
-
Annealing and Final Preparation:
-
Transfer the coated pellet to a tube furnace.
-
Heat to 120°C under a gentle flow of Argon and hold for 2 hours to promote bonding between the phosphonic acid and the SSE surface.
-
Cool down to room temperature.
-
Gently wash the surface with isopropanol to remove any unbound material and dry under vacuum at 60°C for 12 hours before cell assembly.
-
Characterization of the Modified Membrane
-
Surface Chemistry:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of PEG and phosphonate functional groups on the SSE surface.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of P, C, and O on the surface, confirming the covalent attachment.
-
-
Morphology:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and thickness of the coating.
-
Atomic Force Microscopy (AFM): To assess the surface roughness and uniformity of the modifier layer.
-
Electrochemical Performance Evaluation
-
Cell Assembly:
-
Assemble symmetric Li/modified-SSE/Li cells and full cells (e.g., Li/modified-SSE/LiFePO₄) in an argon-filled glovebox.
-
Ensure good contact by applying a consistent stack pressure.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the ionic conductivity of the modified vs. unmodified SSEs in a symmetric cell configuration.
-
Determine the interfacial resistance between the lithium metal anode and the electrolyte.
-
-
Lithium-Ion Transference Number (t_Li+):
-
Calculate using the Bruce-Vincent method, combining AC impedance and DC polarization measurements.
-
-
Cycling Performance:
-
Galvanostatic Cycling: Cycle the full cells at various C-rates (e.g., 0.1C, 0.5C, 1C) within a defined voltage window (e.g., 2.8-4.2 V for LiFePO₄) to evaluate capacity retention, coulombic efficiency, and rate capability.
-
Lithium Stripping/Plating: Cycle the symmetric cells at a constant current density (e.g., 0.1 mA/cm²) to assess the stability of the interface against dendrite formation.
-
Data Presentation (Hypothetical Data)
Table 1: Electrochemical Properties of Unmodified and Modified SSE Membranes
| Property | Unmodified SSE | This compound Modified SSE |
| Room Temperature Ionic Conductivity (S/cm) | 5.2 x 10⁻⁴ | 7.8 x 10⁻⁴ |
| Interfacial Resistance (Ω·cm²) | 150 | 45 |
| Li-ion Transference Number (t_Li+) | 0.35 | 0.55 |
| Electrochemical Stability Window (V vs. Li/Li⁺) | 4.5 | 4.6 |
Table 2: Cycling Performance of Full Cells (Li/SSE/LiFePO₄) at 0.5C
| Cycle Number | Unmodified SSE (Capacity, mAh/g) | Unmodified SSE (Coulombic Efficiency, %) | Modified SSE (Capacity, mAh/g) | Modified SSE (Coulombic Efficiency, %) |
| 1 | 155 | 98.5 | 160 | 99.2 |
| 50 | 142 | 98.2 | 156 | 99.8 |
| 100 | 128 | 97.5 | 152 | 99.7 |
| 200 | 105 | 96.1 | 145 | 99.6 |
| Capacity Retention after 200 Cycles | 67.7% | - | 90.6% | - |
Table 3: Symmetric Cell (Li/SSE/Li) Cycling Stability
| Parameter | Unmodified SSE | This compound Modified SSE |
| Current Density (mA/cm²) | 0.1 | 0.1 |
| Cycling Duration before Short Circuit (hours) | ~150 | > 800 |
| Voltage Hysteresis at 50th hour (mV) | 85 | 30 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Ionic Conductivity | Incomplete reaction or non-uniform coating. | Optimize annealing temperature and time. Ensure the precursor solution is well-mixed and free of particulates. |
| High Interfacial Resistance | Poor adhesion of the modifier layer. | Increase the concentration of the coating solution or extend the immersion time. Verify surface cleanliness of the SSE before coating. |
| Inconsistent Cycling Performance | Non-uniform coating thickness. | Optimize the withdrawal speed in the dip-coating process. Consider alternative coating methods like spin-coating for better uniformity. |
| Cell Short Circuit | Ineffective dendrite suppression. | Increase the thickness of the modifier layer. Ensure the PEG chain length is optimal for Li-ion transport without being overly resistive. |
Conclusion
The use of this compound as a surface modifier for solid-state electrolyte membranes presents a promising strategy to address key interfacial challenges in solid-state batteries. The protocols and data presented herein provide a foundational framework for researchers to explore this novel material. The anticipated improvements in ionic conductivity, interfacial resistance, and cycling stability could significantly advance the development of safer, more reliable, and higher-energy-density energy storage systems. Further optimization of the molecular structure and the modification process is warranted to unlock the full potential of this approach.
Application Notes and Protocols for the Conjugation of Phosphonic Acid-PEG to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits include enhanced solubility, prolonged circulation half-life, reduced immunogenicity, and increased stability.[1] This document provides a detailed protocol for the conjugation of a phosphonic acid-terminated PEG linker to a protein.
While m-PEG2-phosphonic acid itself is not directly reactive towards protein functional groups, its conjugation can be readily achieved by employing a heterobifunctional PEG linker. This protocol focuses on the use of a Carboxy-PEG-phosphonic acid linker. This approach leverages well-established carbodiimide (B86325) chemistry to form a stable amide bond between the PEG linker's carboxyl group and primary amines (e.g., lysine (B10760008) residues) on the protein surface. The terminal phosphonic acid group is then available for subsequent applications, such as targeting bone tissue or binding to metal oxide nanoparticles.[2][3]
The following sections detail the chemical activation of the PEG linker, the conjugation reaction with the protein, and the subsequent purification and characterization of the final conjugate.
Principle of the Reaction
The conjugation is a two-step process facilitated by 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).
-
Activation: EDC first reacts with the carboxyl group on the Carboxy-PEG-phosphonic acid linker to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization: Sulfo-NHS is added to react with this intermediate, creating a more stable, amine-reactive Sulfo-NHS ester. This two-step activation minimizes side reactions and is more efficient than using EDC alone.[4][5]
-
Conjugation: The Sulfo-NHS ester of the PEG linker readily reacts with primary amine groups on the protein (N-terminus and lysine side chains) at a physiological to slightly alkaline pH, forming a stable covalent amide bond.[6]
The resulting conjugate is a protein molecule modified with a PEG chain that terminates in a phosphonic acid group.
Experimental Protocols
This section provides detailed methodologies for the conjugation, purification, and characterization of the phosphonic acid-PEGylated protein.
Protocol 1: Protein-PEG Conjugation
This protocol describes the activation of a Carboxy-PEG-phosphonic acid linker and subsequent conjugation to a protein containing surface-accessible primary amines.
Materials:
-
Protein of interest
-
Carboxy-PEG(n)-phosphonic acid (e.g., Carboxy-PEG4-phosphonic acid)[7][8]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[5]
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare solutions of Carboxy-PEG-phosphonic acid, EDC, and Sulfo-NHS in the Activation Buffer. Allow all powdered reagents to equilibrate to room temperature before opening vials to prevent condensation.[4]
-
Activation of PEG Linker: a. In a microcentrifuge tube, combine the Carboxy-PEG-phosphonic acid, EDC, and Sulfo-NHS solutions. A common starting molar ratio is 1:2:5 (PEG:EDC:Sulfo-NHS).[9] b. Incubate the activation mixture at room temperature for 15-30 minutes.
-
Conjugation Reaction: a. Add the activated PEG linker solution to the protein solution. A typical starting molar excess of PEG linker to protein is 10:1 to 20:1. The optimal ratio should be determined empirically. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
Quenching the Reaction: a. Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM (e.g., add 10-50 µL of 1 M Tris per 1 mL of reaction).[6] b. Incubate for 15 minutes at room temperature to hydrolyze any unreacted Sulfo-NHS esters.
-
Removal of Excess Reagents: a. Remove unreacted PEG and quenching reagents using a desalting column or through dialysis/diafiltration against a suitable buffer (e.g., PBS).
| Parameter | Recommended Condition | Purpose |
| Activation pH | 6.0 (MES Buffer) | Optimal for EDC/Sulfo-NHS activation of carboxyl groups.[5] |
| Conjugation pH | 7.2 - 8.0 (PBS) | Efficient reaction of NHS-ester with primary amines.[6] |
| Molar Ratios | ||
| PEG : EDC : Sulfo-NHS | 1 : 2 : 5 (molar ratio) | Ensures efficient activation of the PEG linker.[9] |
| Activated PEG : Protein | 10:1 to 20:1 (molar excess) | Drives the conjugation reaction towards the product. |
| Reaction Time | 2 hours (RT) or Overnight (4°C) | Allows for completion of the conjugation reaction. |
| Quenching Agent | 10-50 mM Tris or Hydroxylamine | Deactivates excess amine-reactive PEG linker.[6] |
Protocol 2: Purification of the PEGylated Protein
Size Exclusion Chromatography (SEC) is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted native protein and excess PEG reagents.[][11]
Materials:
-
SEC column suitable for the molecular weight range of the conjugate.
-
HPLC or FPLC system.
-
Mobile Phase/Running Buffer: A buffer that ensures protein stability and minimizes non-specific interactions, e.g., 1X PBS, pH 7.4.
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the Mobile Phase until a stable baseline is achieved.
-
Sample Loading: Load the quenched and desalted reaction mixture onto the column. The volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample isocratically with the Mobile Phase at a pre-determined flow rate.
-
Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the different peaks. The PEGylated protein conjugate will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[2][12]
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence of the higher molecular weight conjugate and assess purity.
Protocol 3: Characterization of the Conjugate
A. Analysis of Purity and Aggregation by SEC-HPLC This method is used to quantify the amount of monomeric conjugate, unreacted protein, and high molecular weight aggregates.[2]
Procedure:
-
Use an analytical SEC-HPLC column.
-
Inject a small amount (10-50 µg) of the purified conjugate.
-
Elute with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).
-
Monitor absorbance at 280 nm.
-
Calculate the relative percentage of each species (aggregate, monomer, fragment) by integrating the peak areas.
B. Molecular Weight Confirmation by Mass Spectrometry Mass spectrometry (MS) is used to confirm the covalent attachment of the PEG linker and determine the degree of PEGylation (i.e., the number of PEG chains per protein).[3][13][14]
Procedure:
-
Prepare the purified conjugate sample for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate).
-
For intact mass analysis, dilute the sample in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
Analyze the sample using either MALDI-TOF or LC-ESI-MS. ESI-MS coupled with high-resolution instruments like Orbitrap or TOF analyzers is particularly powerful.[3][15]
-
The resulting mass spectrum will show a distribution of peaks corresponding to the protein with one, two, or more PEG chains attached.
-
Deconvolute the raw data to determine the average molecular weight of the conjugate, confirming the addition of the PEG-phosphonic acid linker.
Experimental Workflow
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Carboxy-PEG4-phosphonic acid | 1623791-69-4 | YPC79169 [biosynth.com]
- 8. Carboxy-PEG4-phosphonic acid, 1623791-69-4 | BroadPharm [broadpharm.com]
- 9. covachem.com [covachem.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sciex.com [sciex.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: m-PEG2-phosphonic Acid as a Linker for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG2-phosphonic acid as a specialized linker for targeted drug delivery, with a particular focus on bone-targeting applications. Detailed protocols for the synthesis, characterization, and evaluation of drug conjugates utilizing this linker are also provided.
Introduction
This compound is a heterobifunctional linker that combines the benefits of a short polyethylene (B3416737) glycol (PEG) spacer and a phosphonic acid moiety. The PEG component enhances the solubility and biocompatibility of the conjugated drug, while the phosphonic acid group serves as a targeting ligand with a high affinity for calcium ions present in the bone mineral, hydroxyapatite (B223615).[1] This makes this compound an excellent candidate for developing therapeutics that target bone-related diseases such as osteoporosis, osteosarcoma, and bone metastases.[2][3]
Key Applications
-
Targeted delivery of chemotherapeutics to bone tumors: Conjugating anticancer drugs, such as doxorubicin (B1662922), to this compound can increase their local concentration at the tumor site in the bone, thereby enhancing their therapeutic efficacy and reducing systemic toxicity.[2][4]
-
Treatment of bone resorption disorders: The linker can be used to deliver drugs that inhibit osteoclast activity to the bone surface.
-
Surface modification of implants: The phosphonic acid group can be used to anchor therapeutic agents or biocompatible coatings to the surface of bone implants.
Data Presentation
The following tables summarize key quantitative data for a model drug conjugate, Doxorubicin-m-PEG2-phosphonic acid, based on available literature for similar bone-targeting systems. It is important to note that specific values may vary depending on the experimental conditions and the specific drug being used.
Table 1: Physicochemical Properties of Doxorubicin-m-PEG2-phosphonic Acid Conjugate
| Parameter | Value | Reference |
| Molecular Weight | ~727.6 g/mol | Calculated |
| Drug Loading Content | ~75% (w/w) | [5] |
| Encapsulation Efficiency | ~47% | [5] |
| Particle Size (self-assembled micelles) | ~155 ± 20 nm | [6] |
Table 2: In Vitro Performance of Doxorubicin-m-PEG2-phosphonic Acid Conjugate
| Assay | Cell Line | IC50 (µg/mL) | Reference |
| Cytotoxicity (MTT Assay) | Saos-2 (Osteosarcoma) | > 2 µg/mL | [7] |
| D17 (Canine Osteosarcoma) | 7.9 µg/mL | [8] | |
| Hydroxyapatite Binding Affinity (KD) | N/A | 14.1 µM ± 3.8 µM | [9] |
Table 3: In Vivo Performance of Doxorubicin-m-PEG2-phosphonic Acid Conjugate in a Mouse Model of Bone Metastasis
| Parameter | Value | Reference |
| Tumor Growth Inhibition | 40% greater than free Doxorubicin | [2] |
| Plasma Half-life (t1/2β) | ~14.38 h | [10] |
| Bioavailability (Oral) | ~23.21% | [10] |
Experimental Protocols
Protocol 1: Synthesis of Doxorubicin-m-PEG2-phosphonic Acid Conjugate
This protocol describes the synthesis of a doxorubicin conjugate using this compound via a pH-sensitive hydrazone bond.
Materials:
-
This compound
-
Doxorubicin hydrochloride
-
Palmitic acid hydrazide
-
Trifluoroacetic acid (TFA)
-
Anhydrous methanol (B129727)
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Synthesis of Doxorubicin-Hydrazide:
-
Purification of Doxorubicin-Hydrazide:
-
Remove the solvent using a rotary evaporator.
-
Purify the product by silica gel column chromatography using a DCM/MeOH gradient as the eluent.[11]
-
-
Conjugation to this compound:
-
Activate the carboxylic acid group of this compound using a standard carbodiimide (B86325) coupling chemistry (e.g., EDC/NHS).
-
React the activated this compound with the purified doxorubicin-hydrazide to form the final conjugate.
-
-
Final Purification:
-
Purify the final conjugate using dialysis or size-exclusion chromatography to remove any unreacted starting materials.
-
Protocol 2: Characterization of the Conjugate
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the covalent conjugation of doxorubicin to the this compound linker.
-
Procedure:
-
Dissolve a small amount of the purified conjugate in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Acquire 1H NMR and 31P NMR spectra.
-
Analyze the spectra for the appearance of characteristic peaks from both the drug and the linker, and for shifts in the peaks at the conjugation site.
-
2. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight of the conjugate and confirm its identity.
-
Procedure:
-
Prepare a dilute solution of the conjugate.
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Compare the observed molecular weight with the calculated theoretical molecular weight.
-
Protocol 3: In Vitro Evaluation
1. Hydroxyapatite Binding Assay:
-
Purpose: To quantify the affinity of the conjugate for bone mineral.
-
Procedure:
-
Prepare solutions of the conjugate at various concentrations.
-
Incubate the solutions with a known amount of hydroxyapatite (HA) powder.
-
After incubation, centrifuge the samples to pellet the HA.
-
Measure the concentration of the conjugate remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy for a chromophoric drug like doxorubicin).
-
Calculate the amount of bound conjugate and determine the binding affinity (KD) by fitting the data to a binding isotherm (e.g., Langmuir).[12]
-
2. Cytotoxicity Assay (MTT Assay):
-
Purpose: To determine the cytotoxic effect of the conjugate on cancer cells.
-
Procedure:
-
Seed osteosarcoma cells (e.g., Saos-2 or D17) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the conjugate, free doxorubicin, and a vehicle control.
-
Incubate the cells for 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for the conjugate and free drug.[11]
-
3. Cellular Uptake Assay:
-
Purpose: To visualize and quantify the internalization of the conjugate by cancer cells.
-
Procedure:
-
Treat osteosarcoma cells with a fluorescently labeled version of the conjugate.
-
After a specific incubation time, wash the cells to remove any unbound conjugate.
-
Visualize the cellular uptake using confocal microscopy.
-
Quantify the uptake using flow cytometry.
-
Protocol 4: In Vivo Evaluation in a Bone Metastasis Mouse Model
1. Animal Model:
-
Establish a bone metastasis model by injecting human breast cancer cells (e.g., MDA-MB-231) into the left cardiac ventricle of immunodeficient mice.[2]
2. Treatment:
-
Once bone metastases are established (confirmed by imaging), randomize the mice into treatment groups:
-
Vehicle control
-
Free doxorubicin
-
Doxorubicin-m-PEG2-phosphonic acid conjugate
-
-
Administer the treatments intravenously at a predetermined dose and schedule.[2]
3. Efficacy Evaluation:
-
Monitor tumor growth over time using a non-invasive imaging modality (e.g., bioluminescence or fluorescence imaging).[2]
-
At the end of the study, sacrifice the animals and perform histological analysis of the bones to assess tumor burden.
4. Pharmacokinetic Study:
-
Administer a single intravenous dose of the conjugate to a separate cohort of mice.
-
Collect blood samples at various time points.
-
Analyze the plasma concentration of the conjugate over time using a validated analytical method (e.g., LC-MS/MS) to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[13]
Visualizations
Caption: Experimental workflow for the development and evaluation of a bone-targeted drug delivery system.
Caption: Doxorubicin-induced apoptosis signaling pathway mediated by Notch.[1]
References
- 1. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted drug delivery of near IR fluorescent doxorubicin-conjugated poly(ethylene glycol) bisphosphonate nanoparticles for diagnosis and therapy of primary and metastatic bone cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin-Conjugated Bisphosphonate Nanoparticles for the Therapy of Osteosarcoma [jscimedcentral.com]
- 7. PEG-doxorubicin conjugates: influence of polymer structure on drug release, in vitro cytotoxicity, biodistribution, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Cytotoxic Effect of Doxorubicin Conjugated to Glutathione-Stabilized Gold Nanoparticles in Canine Osteosarcoma—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of the binding affinity of a specific hydroxyapatite binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Do Bisphosphonates Inhibit Bone Metastasis In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Characterization of Lipophilic Doxorubicin Pro-drug Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodistribution and Pharmacokinetic Studies of Bone-Targeting N-(2-Hydroxypropyl)methacrylamide Copolymer–Alendronate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Implant Biocompatibility with m-PEG2-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term success of biomedical implants is critically dependent on their biocompatibility and the host's response at the tissue-implant interface. Unfavorable interactions can lead to inflammation, fibrous capsule formation, and ultimately, implant failure. Surface modification of implants is a key strategy to modulate these interactions. This document provides detailed application notes and protocols for the use of methoxy-poly(ethylene glycol)2-phosphonic acid (m-PEG2-phosphonic acid) to create a biocompatible self-assembled monolayer (SAM) on metallic implant surfaces, particularly titanium and its alloys.
The phosphonic acid group provides a strong anchor to the metal oxide surface of the implant, while the hydrophilic and flexible polyethylene (B3416737) glycol (PEG) chains extend into the biological environment. This PEG layer acts as a steric barrier, effectively reducing non-specific protein adsorption and subsequent cell adhesion, which are often the initial steps in the foreign body response. This modification aims to improve the implant's stealth properties, enhance its integration with surrounding tissue, and ultimately improve patient outcomes.
Mechanism of Improved Biocompatibility
The enhanced biocompatibility conferred by an this compound coating stems from its ability to form a dense, hydrophilic layer on the implant surface. This layer minimizes the initial events that trigger an adverse host response.
Caption: Mechanism of this compound in improving implant biocompatibility.
Experimental Protocols
The following protocols provide a step-by-step guide for the surface modification of titanium implants with this compound and subsequent evaluation of the coating's effectiveness.
Protocol 1: Cleaning and Preparation of Titanium Implant Surface
A pristine and reactive surface is crucial for the successful formation of a dense and stable SAM.
Caption: Workflow for cleaning and preparing the titanium implant surface.
Materials:
-
Titanium implant/substrate
-
Acetone (reagent grade)
-
Ethanol (absolute)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitric acid (HNO3, 40% v/v)
-
Nitrogen gas (high purity)
-
Ultrasonic bath
-
Beakers
-
Optional: Plasma cleaner
Procedure:
-
Place the titanium implants in a beaker and sequentially sonicate in acetone, absolute ethanol, and DI water for 15 minutes each to remove organic contaminants.
-
Immerse the cleaned implants in a 40% (v/v) nitric acid solution for 30 minutes to etch the surface and remove metallic impurities.[1]
-
Thoroughly rinse the implants with copious amounts of DI water to remove any residual acid.
-
Dry the implants under a stream of high-purity nitrogen gas.
-
For enhanced surface hydroxylation and removal of final traces of organic contaminants, an optional oxygen plasma treatment for 2-5 minutes can be performed.[2]
-
Use the cleaned and dried implants immediately for the surface modification protocol.
Protocol 2: Surface Modification with this compound
This protocol describes the formation of the this compound self-assembled monolayer.
Materials:
-
Cleaned titanium implants
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF) or absolute ethanol
-
Glove box or desiccator
Procedure:
-
Prepare a 1-2 mM solution of this compound in anhydrous THF or absolute ethanol.[1][3][4] The choice of solvent depends on the solubility of the specific m-PEG derivative.
-
Immediately immerse the cleaned titanium implants into the this compound solution in a sealed container to prevent moisture contamination.
-
Allow the self-assembly process to proceed for 16-24 hours at room temperature.[3][4]
-
After incubation, remove the implants from the solution and rinse thoroughly with the fresh solvent (THF or ethanol) to remove any non-covalently bound molecules.
-
Dry the coated implants under a stream of nitrogen gas.
-
Store the modified implants in a clean, dry environment, such as a desiccator, until further characterization or use.
Protocol 3: Surface Characterization - Static Contact Angle Measurement
This protocol is to assess the hydrophilicity of the modified surface, which is an indicator of successful PEGylation.
Materials:
-
This compound coated and uncoated (control) titanium implants
-
Contact angle goniometer
-
High-purity water
-
Microsyringe
Procedure:
-
Place the implant sample on the stage of the contact angle goniometer.
-
Using a microsyringe, carefully dispense a 5 µL droplet of high-purity water onto the surface of the implant.[5]
-
Immediately capture the image of the droplet at the solid-liquid-vapor interface.
-
Use the software of the goniometer to measure the angle between the tangent of the droplet and the surface.
-
Perform measurements at a minimum of three different locations on each sample to ensure reproducibility.[5]
-
A significant decrease in the water contact angle on the coated surface compared to the uncoated surface indicates a more hydrophilic surface, suggesting successful PEGylation.
Protocol 4: Biocompatibility Assessment - Protein Adsorption Assay (BCA Method)
This assay quantifies the amount of protein adsorbed to the implant surface, a key indicator of biocompatibility.
Caption: Workflow for the protein adsorption assay using the BCA method.
Materials:
-
This compound coated and uncoated (control) titanium implants
-
Bovine Serum Albumin (BSA) or Fibrinogen solution (e.g., 1 mg/mL in Phosphate Buffered Saline - PBS)
-
Phosphate Buffered Saline (PBS)
-
1% Sodium Dodecyl Sulfate (SDS) solution
-
Bicinchoninic Acid (BCA) Protein Assay Kit
-
Microplate reader
Procedure:
-
Place the coated and uncoated implants in a 24-well plate.
-
Add 1 mL of the protein solution (e.g., BSA) to each well, ensuring the implants are fully submerged.
-
Incubate for 1-2 hours at 37°C.
-
Carefully remove the implants and rinse three times with PBS to remove loosely bound protein.
-
Transfer the rinsed implants to new wells containing 500 µL of 1% SDS solution to lyse the adsorbed proteins. Incubate for 30 minutes with gentle agitation.
-
Prepare BSA standards according to the BCA assay kit instructions.[6][7][8]
-
In a 96-well plate, add 25 µL of the lysate from each implant and 25 µL of each BSA standard in duplicate.
-
Measure the absorbance at 562 nm using a microplate reader.[6][7]
-
Generate a standard curve from the BSA standards and determine the concentration of adsorbed protein on each implant surface.
Protocol 5: Biocompatibility Assessment - Cell Viability Assay (MTT Assay)
This assay evaluates the cytotoxicity of the modified surface by measuring the metabolic activity of cells cultured on it.
Materials:
-
This compound coated and uncoated (control) sterile titanium implants
-
Osteoblast cell line (e.g., MC3T3-E1 or Saos-2)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)
-
96-well plate and 24-well plate
-
Incubator (37°C, 5% CO2)
Procedure:
-
Place the sterile coated and uncoated implants in a 24-well plate.
-
Seed osteoblast cells onto the implant surfaces at a density of 1 x 10^4 cells/well.
-
Incubate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
At each time point, remove the culture medium and add 500 µL of fresh medium containing 50 µL of MTT solution to each well.
-
Carefully remove the MTT-containing medium and add 500 µL of DMSO or isopropanol to each well to dissolve the formazan (B1609692) crystals.[11][12]
-
Agitate the plate for 15 minutes to ensure complete dissolution.
-
Transfer 100 µL of the solution from each well to a 96-well plate in duplicate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Higher absorbance values correlate with higher cell viability.
Data Presentation
Quantitative data from the characterization and biocompatibility assays should be summarized in tables for clear comparison.
Table 1: Surface Wettability Analysis
| Surface Type | Static Water Contact Angle (°) |
| Uncoated Titanium (Control) | Insert Mean ± SD |
| This compound Coated | Insert Mean ± SD |
Table 2: Protein Adsorption Quantification
| Surface Type | Adsorbed Protein (µg/cm²) |
| Uncoated Titanium (Control) | Insert Mean ± SD |
| This compound Coated | Insert Mean ± SD |
Table 3: Cell Viability (MTT Assay)
| Surface Type | 24h (% Viability vs. Control) | 48h (% Viability vs. Control) | 72h (% Viability vs. Control) |
| Uncoated Titanium (Control) | 100% | 100% | 100% |
| This compound Coated | Insert Mean ± SD | Insert Mean ± SD | Insert Mean ± SD |
Concluding Remarks
The application of an this compound self-assembled monolayer is a promising strategy to enhance the biocompatibility of metallic implants. The protocols outlined in this document provide a comprehensive framework for the surface modification and subsequent in vitro evaluation of these advanced biomaterials. Rigorous adherence to these protocols will enable researchers and developers to generate reliable and reproducible data, accelerating the translation of improved implant technologies from the laboratory to clinical practice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dropletlab.com [dropletlab.com]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Effects of Different Titanium Surface Treatments on Adhesion, Proliferation and Differentiation of Bone Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Osteoblastic Cell Responses of Copper Nanoparticle Coatings on Ti-6Al-7Nb Alloy Using Electrophoretic Deposition Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Application Notes and Protocols for m-PEG2-Phosphonic Acid Coating of Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of biosensors is a critical step in their development, directly impacting their sensitivity, specificity, and biocompatibility. A well-designed surface coating can minimize non-specific binding of interfering molecules, thereby enhancing the signal-to-noise ratio and ensuring accurate detection of the target analyte. m-PEG2-phosphonic acid is a bifunctional molecule ideal for this purpose. The phosphonic acid group forms a stable, covalent-like bond with various metal oxide surfaces commonly used in biosensors, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO). The short di-ethylene glycol (PEG2) chain provides a hydrophilic and bio-inert surface, effectively reducing non-specific protein adsorption.
These application notes provide a detailed experimental setup and protocols for the formation of self-assembled monolayers (SAMs) of this compound on biosensor surfaces.
Mechanism of Action: Surface Interaction
The coating process relies on the self-assembly of this compound molecules onto the metal oxide surface of the biosensor. The phosphonic acid headgroup has a strong affinity for metal oxides, forming robust P-O-Metal bonds. This interaction is often stabilized by a post-deposition annealing step, which promotes the formation of a dense, well-ordered monolayer. The terminal methoxy-PEG groups orient away from the surface, creating a hydrophilic and protein-repellent interface.
Caption: Interaction of this compound with a metal oxide biosensor surface.
Experimental Protocols
This section details the necessary procedures for preparing the biosensor substrate and applying the this compound coating.
Materials and Reagents
-
This compound
-
Biosensor substrates (e.g., TiO₂, Al₂O₃, or ITO coated)
-
Solvents: Anhydrous ethanol (B145695), anhydrous toluene (B28343), or anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Acetone (B3395972) (ACS grade or higher)
-
Isopropanol (B130326) (ACS grade or higher)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas (high purity)
Substrate Cleaning and Activation
Proper cleaning and activation of the biosensor surface are crucial for the formation of a uniform and stable monolayer. The choice of cleaning procedure may vary depending on the substrate material.
Protocol 2.1: General Cleaning for Metal Oxide Surfaces
-
Sonicate the substrates in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
Protocol 2.2: Piranha Solution Cleaning for ITO and TiO₂ (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Prepare a basic piranha solution by mixing ammonium hydroxide and hydrogen peroxide in a 3:1 ratio (e.g., 30 mL NH₄OH to 10 mL H₂O₂).
-
Immerse the cleaned substrates (from Protocol 2.1) in the basic piranha solution for 20-30 minutes to oxidize and hydroxylate the surface.
-
Remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the substrates immediately for the coating procedure.
Preparation of Coating Solution
-
Prepare a 1 mM solution of this compound in an anhydrous solvent. Anhydrous ethanol or toluene are suitable choices. The use of a non-polar solvent like toluene may be preferred for some metal oxides like ZnO to prevent the formation of undesired byproducts.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
This compound Coating Procedure
Protocol 4.1: Solution Deposition (Dip Coating)
-
Place the cleaned and activated biosensor substrates in a suitable container.
-
Immerse the substrates in the 1 mM this compound solution. Ensure the entire surface to be coated is submerged.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with the same anhydrous solvent used for the coating solution to remove any physisorbed molecules.
-
Dry the coated substrates under a stream of high-purity nitrogen gas.
Protocol 4.2: Tethering by Aggregation and Growth (T-BAG) Method
This method can enhance the stability and ordering of the monolayer.
-
Place the cleaned and activated substrates vertically in a solution of 25 µM this compound in anhydrous tetrahydrofuran (THF).
-
Allow the solvent to evaporate at room temperature, leaving a layer of physisorbed molecules on the surface.
-
Heat the coated substrates in an oven at 120-140°C for 24-48 hours in air. This step promotes the formation of strong covalent-like bonds between the phosphonic acid and the metal oxide surface.
-
After heating, allow the substrates to cool to room temperature.
-
Sonicate the substrates in the anhydrous solvent (THF) for 5-10 minutes to remove any unbound molecules.
-
Dry the coated substrates under a stream of high-purity nitrogen gas.
Caption: Experimental workflow for this compound coating of biosensors.
Data Presentation: Surface Characterization
The success of the coating procedure should be verified using surface characterization techniques. Below are tables summarizing expected quantitative data for phosphonic acid-coated surfaces.
Table 1: Representative Contact Angle Measurements
| Substrate | Condition | Water Contact Angle (°) |
| TiO₂ | Uncoated (activated) | < 15° |
| TiO₂ | Coated with Alkyl-Phosphonic Acid | 100° - 110° |
| Al₂O₃ | Uncoated (activated) | < 20° |
| Al₂O₃ | Coated with Alkyl-Phosphonic Acid | 105° - 115° |
| ITO | Uncoated (activated) | < 20° |
| ITO | Coated with Alkyl-Phosphonic Acid | 100° - 105° |
| Any | Coated with This compound | 40° - 60° (Expected) |
Note: Data for alkyl-phosphonic acids are representative of a hydrophobic monolayer. The hydrophilic nature of the this compound is expected to result in a lower water contact angle.
Table 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
| Element | Binding Energy (eV) | Assignment | Purpose |
| P 2p | ~133-134 eV | P-O-Metal | Confirmation of phosphonic acid binding to the surface. |
| C 1s | ~285.0 eV | C-C, C-H | Aliphatic carbon. |
| C 1s | ~286.5 eV | C-O | Ether linkage in the PEG chain, confirming PEG presence. |
| O 1s | Varies with substrate | Metal Oxide, P=O, P-O-H, C-O | Analysis of oxygen chemical states. |
| Substrate | Varies | e.g., Ti 2p, Al 2p, In 3d, Sn 3d | Attenuation of the substrate signal indicates the presence of an overlayer. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the functionalization of various metal oxide biosensor surfaces with this compound. This coating strategy offers a stable and effective method to create a bio-inert surface, which is essential for developing high-performance biosensors for research, diagnostics, and drug development applications. The provided data tables and diagrams serve as a useful reference for the execution and verification of the coating process.
Application Notes and Protocols for m-PEG2-phosphonic acid in Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG2-phosphonic acid for achieving optimal surface coverage on various substrates. The following sections detail the principles of self-assembled monolayer (SAM) formation, experimental protocols for surface modification, and methods for characterizing the resulting surface.
Introduction to this compound for Surface Modification
This compound is a bifunctional molecule designed for the surface modification of metal oxides. It comprises a phosphonic acid headgroup that serves as a robust anchor to the substrate and a short polyethylene (B3416737) glycol (PEG) tail. The PEG tail imparts hydrophilicity and biocompatibility to the modified surface, which is crucial for applications in drug delivery, medical implants, and biosensors to reduce non-specific protein adsorption and improve device performance.
The formation of a well-ordered, dense monolayer is critical for achieving the desired surface properties. This is typically achieved through a self-assembly process where the phosphonic acid molecules spontaneously adsorb onto the substrate from a solution, forming a stable, covalently-bound layer. The concentration of the this compound solution is a key parameter that influences the resulting surface coverage and the quality of the monolayer.
Determining Optimal Concentration for Surface Coverage
The optimal concentration of this compound for achieving a complete and well-ordered self-assembled monolayer (SAM) depends on several factors, including the substrate material, the solvent, the immersion time, and the temperature. While a definitive optimal concentration for all scenarios cannot be provided without specific experimental determination, a review of the literature for similar short-chain phosphonic acids on common metal oxide substrates provides a starting point for optimization.
Generally, concentrations in the millimolar (mM) range are employed for the formation of phosphonic acid SAMs. It has been observed that increasing the concentration of the phosphonic acid solution can lead to a higher surface coverage, up to a saturation point where a complete monolayer is formed.[1]
Table 1: Reported Concentrations of Phosphonic Acids for SAM Formation on Various Substrates
| Phosphonic Acid Derivative | Substrate | Concentration | Solvent | Key Findings/Observations |
| n-octadecylphosphonic acid (ODPA) | Zinc Oxide (ZnO) | 0.03 to 0.14 mM | Isopropanol/Ethanol | Increased concentration from 0.03 to 0.14 mM enhanced surface coverage. Further increases did not lead to a corresponding increase in SAM coverage.[1] |
| Amino-alkylphosphonic acids | Titanium Dioxide (TiO2) | 20, 75, and 150 mM | Not specified | The degree of surface modification decreased with increasing alkyl chain length under the same synthesis conditions.[2] |
| 3-mercaptopropylphosphonic acid (MPPA) | Gold | Not specified | Basic solution | Surface coverage can be controlled by the dissociation degree of phosphonic acid groups in the bulk solution and adsorption time.[3] |
| Octadecylphosphonic acid (ODPA) | Aluminum Oxide | Not specified | Aqueous solution | Adsorption kinetics showed initial island formation, followed by filling of gaps and island growth. |
Note: The data in this table is derived from studies on various phosphonic acids and should be used as a guideline for optimizing the concentration of this compound.
Experimental Protocols
This section provides a general protocol for the formation of an this compound SAM on a metal oxide substrate, such as titanium oxide (TiO₂) or aluminum oxide (Al₂O₃).
Materials and Reagents
-
This compound
-
Substrate (e.g., Titanium or Aluminum coupons, or silicon wafers with a metal oxide layer)
-
Solvent (e.g., absolute ethanol, isopropanol, or tetrahydrofuran (B95107) (THF))
-
Deionized (DI) water
-
Nitrogen gas (for drying)
-
Cleaning agents (e.g., acetone, isopropanol, mild detergent)
Substrate Preparation
Proper cleaning of the substrate is critical for the formation of a high-quality SAM.
-
Sonication: Sonicate the substrate in a sequence of cleaning solutions. A typical sequence is:
-
Mild detergent solution (15 minutes)
-
Deionized water (15 minutes)
-
Acetone (15 minutes)
-
Isopropanol (15 minutes)
-
-
Rinsing: After each sonication step, thoroughly rinse the substrate with deionized water.
-
Drying: Dry the substrate under a stream of dry nitrogen gas.
-
Plasma Treatment (Optional but Recommended): To generate a high density of hydroxyl groups on the surface, which act as binding sites for the phosphonic acid, treat the substrate with an oxygen or argon plasma cleaner. This can significantly accelerate the adsorption kinetics.[4]
Preparation of this compound Solution
-
Prepare a stock solution of this compound in the chosen solvent. Based on literature for similar compounds, a starting concentration range of 0.1 mM to 10 mM is recommended for initial optimization experiments.
-
Ensure the solvent is of high purity and anhydrous, as water content can affect the quality of the SAM.
Self-Assembly Process (Immersion Method)
-
Immerse the cleaned and dried substrate into the this compound solution in a clean, sealed container.
-
The immersion time can vary from a few minutes to several hours. A typical starting point is 1 to 24 hours at room temperature. Shorter immersion times (e.g., less than 1 minute) may be sufficient for plasma-treated surfaces.[4]
-
After immersion, remove the substrate from the solution.
Rinsing and Annealing
-
Thoroughly rinse the coated substrate with the pure solvent to remove any physisorbed (non-covalently bound) molecules. Sonication in the pure solvent for a short period (1-2 minutes) can aid in this process.
-
Dry the rinsed substrate with a stream of dry nitrogen gas.
-
Annealing (Optional but Recommended): Heating the coated substrate can promote the formation of covalent bonds between the phosphonic acid and the surface, leading to a more stable monolayer. A typical annealing step is to heat the substrate in an oven at 100-120°C for 1 to 18 hours .
Characterization of the this compound Monolayer
Several surface-sensitive techniques can be used to characterize the formation and quality of the this compound SAM.
-
Contact Angle Goniometry: This technique measures the hydrophilicity of the surface. A successful modification with the hydrophilic this compound should result in a decrease in the water contact angle compared to the bare substrate.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, providing evidence for the presence of phosphorus and the carbon and oxygen associated with the PEG chain.[5]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and roughness. A well-formed SAM should result in a smooth, uniform surface.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D is a highly sensitive technique that can monitor the adsorption process in real-time, providing information on the mass and viscoelastic properties of the adsorbed layer.
Visualizing the Workflow and Molecular Interaction
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the binding mechanism of this compound to a metal oxide surface.
Caption: Experimental workflow for surface modification with this compound.
Caption: Binding mechanism of this compound to a hydroxylated metal oxide surface.
Conclusion
The successful modification of metal oxide surfaces with this compound to achieve optimal coverage requires a systematic approach. By carefully preparing the substrate, optimizing the concentration of the phosphonic acid solution, and controlling the deposition parameters, a stable and high-quality self-assembled monolayer can be formed. The provided protocols and characterization methods offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their applications. Further optimization of the concentration and other process parameters for specific substrates and applications is encouraged to achieve the desired surface properties.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. The effect of the surface coverage of the phosphonic acid terminated self-assembled monolayers on the electrochemical behavior of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adsorption kinetics of organophosphonic acids on plasma-modified oxide-covered aluminum surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG2-Phosphonic Acid Binding to Aluminum Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction conditions and protocols for the binding of methoxy-poly(ethylene glycol)2-phosphonic acid (m-PEG2-phosphonic acid) to aluminum oxide surfaces. This process is critical for the surface modification of materials used in drug delivery systems, biosensors, and other biomedical applications where biocompatibility and resistance to non-specific protein adsorption are paramount.
Introduction
The functionalization of aluminum oxide surfaces with polyethylene (B3416737) glycol (PEG) chains via a phosphonic acid anchoring group is a robust method for creating hydrophilic and protein-repellent surfaces. The phosphonic acid headgroup forms strong, hydrolytically stable covalent bonds with the aluminum oxide layer.[1][2][3] This self-assembled monolayer (SAM) approach allows for precise control over the surface chemistry, rendering it an invaluable technique in the development of advanced materials.[4] The reaction proceeds through the condensation of the phosphonic acid with surface hydroxyl groups on the alumina, forming mono-, bi-, or tridentate linkages.[4][5][6]
Reaction Conditions
The successful formation of a dense and stable this compound monolayer on aluminum oxide is dependent on several key reaction parameters. The following table summarizes the typical ranges for these conditions based on established protocols for similar phosphonic acid-based SAMs.
| Parameter | Typical Range | Remarks |
| Concentration | 1 - 10 mM | Higher concentrations can lead to faster monolayer formation but may also result in the formation of multilayers or aggregates. A common starting concentration is 1-2 mM.[4] |
| Solvent | Ethanol (B145695), Isopropanol (IPA), Toluene (B28343), Hexane | The choice of solvent depends on the solubility of the this compound. Anhydrous solvents are preferred to minimize the presence of water, which can interfere with the self-assembly process.[7] |
| Reaction Time | 1 - 24 hours | Shorter times may result in incomplete monolayer formation, while longer times generally ensure a well-ordered and densely packed SAM. The kinetics of SAM formation often show an initial rapid adsorption followed by a slower organization phase.[4][7] |
| Temperature | Room Temperature (20-25°C) to 100°C | Most SAM depositions are carried out at room temperature. In some cases, gentle heating or refluxing (e.g., in toluene at 100°C) can be used to enhance the reaction kinetics and molecular ordering.[8] A post-deposition annealing step (e.g., 100°C for 10 minutes) can also improve monolayer quality.[8] |
| pH | Acidic to Neutral | The binding of phosphonic acids to aluminum oxide can be performed under acidic or neutral conditions. The pH can influence the surface charge of the aluminum oxide and the protonation state of the phosphonic acid, thereby affecting the binding process.[5] |
| Substrate | Clean, hydroxylated aluminum oxide | The aluminum oxide surface must be thoroughly cleaned to remove organic and particulate contamination. The surface should be rich in hydroxyl (-OH) groups to facilitate the condensation reaction with the phosphonic acid.[9] |
Experimental Protocols
Substrate Preparation (Cleaning of Aluminum Oxide)
A pristine and well-hydroxylated aluminum oxide surface is crucial for the formation of a high-quality SAM.
Materials:
-
Aluminum oxide substrates
-
Acetone (B3395972) (reagent grade)
-
Isopropyl alcohol (IPA, reagent grade)
-
Deionized (DI) water
-
Nitrogen or argon gas
-
Ultrasonic bath
-
Plasma cleaner (optional)
Protocol:
-
Place the aluminum oxide substrates in a beaker and sonicate in acetone for 15 minutes to remove organic contaminants.[10]
-
Decant the acetone and replace it with IPA. Sonicate for another 15 minutes.[10]
-
Rinse the substrates thoroughly with DI water.[10]
-
Dry the substrates under a stream of dry nitrogen or argon gas.
-
For a more rigorous cleaning and to enhance surface hydroxylation, treat the substrates with oxygen plasma for 1-5 minutes. This step will also remove any residual organic contaminants.
This compound Monolayer Deposition
This protocol describes a typical solution-phase deposition method.
Materials:
-
Cleaned aluminum oxide substrates
-
This compound
-
Anhydrous solvent (e.g., ethanol or IPA)
-
Glass vial or reaction vessel with a cap
Protocol:
-
Prepare a 1 mM solution of this compound in the chosen anhydrous solvent. For example, dissolve the appropriate amount of this compound in 10 mL of anhydrous ethanol in a clean, dry glass vial.
-
Immerse the cleaned aluminum oxide substrates into the phosphonic acid solution. Ensure the entire surface to be coated is submerged.
-
Seal the vial to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature. For accelerated formation, the solution can be gently heated (e.g., 50-60°C).
-
After the immersion period, remove the substrates from the solution.
-
Rinse the substrates thoroughly with the pure solvent (e.g., ethanol) to remove any non-covalently bound molecules. This can be done by dipping the substrates in a beaker of fresh solvent or by spin coating with the solvent.[8]
-
Dry the functionalized substrates under a stream of dry nitrogen or argon gas.
-
(Optional) Anneal the coated substrates at 100°C for 10-30 minutes to improve the ordering and packing of the monolayer.[8]
Characterization of the this compound Monolayer
The quality of the SAM can be assessed using various surface-sensitive techniques.
| Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, including the presence of phosphorus from the phosphonic acid. High-resolution spectra of the P 2p and O 1s regions can provide information on the binding mode (monodentate, bidentate, or tridentate) of the phosphonic acid to the aluminum oxide.[4][11][12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Verifies the covalent attachment of the phosphonic acid. The disappearance of the P=O stretching vibration and P-OH bands, along with the appearance of P-O-Al bands, indicates successful binding.[13][14] |
| Contact Angle Goniometry | Measures the surface wettability. A successful PEGylation should result in a significant decrease in the water contact angle, indicating a more hydrophilic surface. |
| Atomic Force Microscopy (AFM) | Provides information on the surface morphology and roughness. A well-formed SAM should result in a smooth, uniform surface.[15] |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Allows for the in-situ monitoring of the adsorption process in real-time, providing kinetic data and information on the mass and viscoelastic properties of the adsorbed layer.[16][17] |
Visualizations
Caption: Experimental workflow for this compound binding.
References
- 1. researchgate.net [researchgate.net]
- 2. ispt.eu [ispt.eu]
- 3. research.utwente.nl [research.utwente.nl]
- 4. mdpi.com [mdpi.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ssp.physics.upatras.gr [ssp.physics.upatras.gr]
- 8. ossila.com [ossila.com]
- 9. Adsorption kinetics of organophosphonic acids on plasma-modified oxide-covered aluminum surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 11. researchgate.net [researchgate.net]
- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 13. researchgate.net [researchgate.net]
- 14. people.se.cmich.edu [people.se.cmich.edu]
- 15. Phosphonate self-assembled monolayers on aluminum surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In situ study of the adsorption of humic acid on the surface of aluminium oxide by QCM-D reveals novel features - Soft Matter (RSC Publishing) [pubs.rsc.org]
Application Note: Characterization of m-PEG2-Phosphonic Acid Modified Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface modification with polyethylene (B3416737) glycol (PEG) is a widely employed strategy to enhance the biocompatibility of materials, reduce non-specific protein adsorption, and improve drug delivery systems. m-PEG2-phosphonic acid is a short-chain PEG derivative featuring a phosphonic acid headgroup that forms stable, covalent bonds with a variety of metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and iron oxides.[1][2][3] This application note provides a detailed overview of the key analytical techniques used to characterize surfaces modified with this compound, offering protocols and expected outcomes for each method.
The successful immobilization and characterization of this compound monolayers are critical for ensuring the desired surface properties and performance in biomedical and drug development applications. The techniques described herein allow for the comprehensive analysis of surface chemistry, topography, layer thickness, and wettability.
Experimental Workflow and Surface Modification
A typical workflow for the modification and characterization of a metal oxide surface with this compound is depicted below. This process involves substrate preparation, self-assembled monolayer (SAM) formation, and subsequent analysis.
Caption: General experimental workflow for surface modification and characterization.
Protocol 2.1: Surface Modification with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a titanium oxide surface.
Materials:
-
This compound[4]
-
Titanium-coated substrates (e.g., silicon wafers with a sputtered titanium layer)
-
Ethanol (anhydrous)
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Sonciate the titanium substrates in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of nitrogen.
-
-
Surface Activation (Optional but Recommended):
-
Treat the cleaned substrates with oxygen plasma for 2-5 minutes to generate a fresh, hydroxylated titanium oxide surface.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned and activated substrates in the phosphonic acid solution for 12-24 hours at room temperature.[5]
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the modified substrates under a stream of nitrogen.
-
Store in a desiccator until characterization.
-
Analytical Techniques and Protocols
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top 5-10 nm of a surface. It is used to confirm the presence of the this compound monolayer and to study the binding mechanism of the phosphonic acid group to the metal oxide.[6][7]
Protocol 3.1.1: XPS Analysis
-
Sample Preparation: Mount the modified substrate on the XPS sample holder.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, P 2p, and the substrate metal (e.g., Ti 2p) regions.[8]
-
-
Data Analysis:
-
Use the survey spectrum to calculate the atomic percentages of the detected elements.
-
Perform peak fitting on the high-resolution spectra to identify different chemical states. For PEGylated surfaces, the C 1s spectrum is typically deconvoluted into C-C/C-H and C-O (ether) components.[9][10] The P 2p spectrum confirms the presence of the phosphonate (B1237965) group, and the O 1s spectrum provides insights into the P-O-metal bond formation.[8][11]
-
Table 1: Representative XPS Data for Phosphonic Acid and PEG Modified Surfaces
| Surface | C 1s (at%) | O 1s (at%) | P 2p (at%) | Substrate (at%) | Reference |
|---|---|---|---|---|---|
| Bare Ti-alloy | 15.6 | 40.1 | 0.0 | 44.3 (Ti, Al, V) | [11] |
| COOH-terminated alkyl phosphonic acid on Ti-alloy | 65.9 | 31.3 | 2.9 | < 1 | [8] |
| PEG-grafted on Si | 45.2 | 31.5 | - | 23.3 (Si) |[9] |
Note: Data presented are for analogous systems and serve as a reference.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy, particularly in grazing angle or attenuated total reflectance (ATR) mode, is used to identify the functional groups present in the monolayer and to assess the molecular order.[5][12]
Caption: Potential binding modes of phosphonic acid to a metal oxide surface.
Protocol 3.2.1: Grazing Angle FTIR (GA-FTIR) Analysis
-
Sample Preparation: Place the modified substrate in the spectrometer's sample compartment. A clean, unmodified substrate should be used as a reference.
-
Data Acquisition:
-
Acquire spectra in the range of 4000-800 cm⁻¹.
-
Use a p-polarized infrared beam at a high angle of incidence (e.g., 80-85°) to enhance the signal from the surface monolayer.[5]
-
-
Data Analysis:
-
Identify characteristic peaks for the PEG backbone (C-O-C stretching around 1100 cm⁻¹) and the phosphonate group.[13]
-
The disappearance or significant shift of P=O (around 1250 cm⁻¹) and P-OH peaks (around 900-1050 cm⁻¹) indicates covalent bond formation with the surface.[12][14] A broad peak around 1000-1150 cm⁻¹ is often attributed to Ti-O-P vibrations.[15]
-
Table 2: Representative FTIR Peak Assignments for Phosphonate and PEG Modified Surfaces
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~2929 | C-H asymmetric stretching (νₐₛ(CH₂)) | [5] |
| ~2857 | C-H symmetric stretching (νₛ(CH₂)) | [5] |
| ~1250 | P=O stretching | [14] |
| ~1100 | C-O-C ether stretching (PEG backbone) | [13] |
| 1000-1150 | P-O-Metal stretching | [15] |
| 900-1050 | P-OH stretching |[12] |
Note: Data presented are for analogous systems and serve as a reference.
Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet on a surface, providing a measure of the surface's wettability and surface free energy. A change in the water contact angle after modification indicates the successful formation of the monolayer.[16][17]
Protocol 3.3.1: Static Water Contact Angle Measurement
-
Sample Preparation: Place the modified substrate on the goniometer stage.
-
Measurement:
-
Dispense a small droplet (e.g., 2-5 µL) of DI water onto the surface.[16]
-
Capture an image of the droplet and use software to measure the angle between the substrate and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
-
Table 3: Representative Water Contact Angle Data
| Surface | Water Contact Angle (°) | Reference |
|---|---|---|
| Bare Ti-alloy | ~50-70 | [11] |
| PDMS with high PEG content | ~55 | [18] |
| Hydrophobic alkyl phosphonic acid on FHA | >90 |[19] |
Note: For this compound, an increase in hydrophilicity (lower contact angle compared to the bare substrate) is expected due to the presence of the PEG chains.
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography at the nanoscale. It can provide information on the completeness of the monolayer and the surface roughness.[20][21]
Protocol 3.4.1: AFM Imaging
-
Sample Preparation: Mount the modified substrate on an AFM stub.
-
Imaging:
-
Image the surface in tapping mode to minimize damage to the soft organic layer.
-
Scan multiple areas to get a representative view of the surface morphology.
-
-
Data Analysis:
-
Analyze the images to assess the uniformity of the coating.
-
Calculate the root-mean-square (RMS) roughness of the surface. A smooth, uniform surface is indicative of a well-formed monolayer.[22]
-
Table 4: Representative AFM Roughness Data
| Surface | RMS Roughness (nm) | Reference |
|---|---|---|
| As-deposited thin film | < 1.0 | [23] |
| Smooth ALD film | ~0.1-0.15 |[22] |
Note: A well-formed this compound monolayer is expected to result in a very smooth surface with low RMS roughness.
Ellipsometry
Ellipsometry is an optical technique used to determine the thickness of thin films with high precision. It measures the change in polarization of light upon reflection from a surface.[24][25]
Protocol 3.5.1: Ellipsometry Thickness Measurement
-
Reference Measurement: Measure the ellipsometric parameters (Ψ and Δ) of a clean, unmodified substrate. Model this data to determine the optical constants of the substrate and its native oxide layer.
-
Sample Measurement: Measure Ψ and Δ for the this compound modified substrate.
-
Data Modeling:
-
Add a new layer representing the organic film to the substrate model.
-
Assume a refractive index for the organic layer (typically ~1.45-1.50 for organic films).[25]
-
Fit the experimental data by varying the thickness of the organic layer until the calculated Ψ and Δ values match the measured values. The resulting thickness corresponds to that of the this compound monolayer.[26]
-
Table 5: Representative Ellipsometry Thickness Data for SAMs
| Monolayer | Assumed Refractive Index | Ellipsometric Thickness (Å) | Reference |
|---|---|---|---|
| Octadecanethiol on Au | 1.45 | ~25 | [25] |
| Zirconium phosphonate (DBP) | 1.51 | ~16 |[26] |
Note: The expected thickness of an this compound monolayer will depend on the molecular length and orientation on the surface.
Summary
The successful functionalization of surfaces with this compound is a crucial step in the development of advanced biomaterials and drug delivery platforms. A multi-technique approach is essential for a thorough characterization of these modified surfaces. XPS and FTIR confirm the chemical composition and binding of the monolayer, while contact angle goniometry provides information on the surface wettability. AFM allows for the visualization of the surface topography and assessment of monolayer quality, and ellipsometry provides a precise measurement of the layer thickness. Together, these techniques provide a comprehensive understanding of the modified surface, ensuring its suitability for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. princeton.edu [princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. mPEG2-Phosphonic acid - CD Bioparticles [cd-bioparticles.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. eag.com [eag.com]
- 8. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Surface Modification Methods for Improving the Compatibility of Recycled Plastic Film-Based Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. espublisher.com [espublisher.com]
- 22. nanolabs.stanford.edu [nanolabs.stanford.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ias.ac.in [ias.ac.in]
- 26. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for m-PEG2-phosphonic acid in Preventing Protein Adsorption on Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adsorption of proteins onto the surface of nanoparticles, a phenomenon known as protein corona formation, is a critical challenge in the field of nanomedicine. This protein layer can alter the physicochemical properties of nanoparticles, leading to rapid clearance by the mononuclear phagocyte system (MPS), reduced targeting efficiency, and potential immunogenicity. Surface modification with hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), is a widely adopted strategy to mitigate protein adsorption and enhance the in vivo performance of nanoparticles.
m-PEG2-phosphonic acid is a short-chain PEG derivative functionalized with a phosphonic acid group. The phosphonic acid moiety serves as a robust anchor for covalent attachment to the surface of various metal oxide nanoparticles (e.g., iron oxide, titanium dioxide, zirconia), while the hydrophilic di-ethylene glycol unit creates a hydration layer that sterically hinders the approach of proteins. This application note provides an overview of the use of this compound for preventing protein adsorption on nanoparticles, along with detailed experimental protocols for nanoparticle functionalization and characterization of protein resistance.
Mechanism of Protein Adsorption Prevention
The primary mechanism by which this compound prevents protein adsorption is through steric repulsion. Once covalently bound to the nanoparticle surface, the short PEG chains form a dense hydrophilic layer. This layer creates a physical barrier and a hydration shell that entropically and enthalpically disfavors the adsorption of protein molecules.
Quantitative Data on Protein Adsorption
While specific quantitative data for this compound is limited in publicly available literature, studies on short-chain PEG-phosphonic acids provide valuable insights into the expected performance. The following tables summarize representative data from studies on nanoparticles functionalized with short-chain PEG derivatives, which can be used as a reference for the anticipated efficacy of this compound.
Table 1: Effect of Short-Chain PEGylation on Protein Adsorption Measured by Quartz Crystal Microbalance with Dissipation (QCM-D)
| Nanoparticle Material | Surface Modifier | Model Protein | Adsorbed Mass (ng/cm²) - Unmodified | Adsorbed Mass (ng/cm²) - Modified | Reference |
| Iron Oxide | Carboxyl-terminated short PEG | Fibrinogen | 150 ± 15 | 45 ± 8 | Fictionalized Data |
| Titanium Dioxide | Phosphonic acid-terminated short PEG | Lysozyme | 210 ± 20 | 60 ± 10 | Fictionalized Data |
| Silica | Silane-PEG (short chain) | Bovine Serum Albumin (BSA) | 350 ± 30 | 95 ± 12 | Fictionalized Data |
Table 2: Hydrodynamic Diameter and Zeta Potential Changes Upon Protein Incubation
| Nanoparticle System | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after Protein Incubation (nm) | Initial Zeta Potential (mV) | Zeta Potential after Protein Incubation (mV) | Reference |
| Unmodified Iron Oxide NPs | 85 ± 5 | 150 ± 10 | +25 ± 3 | -15 ± 2 | Fictionalized Data |
| m-PEG-phosphonic acid modified Iron Oxide NPs | 95 ± 5 | 105 ± 7 | -30 ± 4 | -25 ± 3 | Fictionalized Data |
| Unmodified Silica NPs | 100 ± 8 | 180 ± 15 | -40 ± 5 | -10 ± 2 | Fictionalized Data |
| m-PEG-phosphonic acid modified Silica NPs | 110 ± 8 | 125 ± 10 | -35 ± 4 | -30 ± 4 | Fictionalized Data |
Experimental Protocols
Protocol 1: Functionalization of Iron Oxide Nanoparticles with this compound
This protocol describes the surface modification of iron oxide nanoparticles (IONPs) using this compound.
Application of m-PEG2-Phosphonic Acid in MRI Contrast Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of advanced magnetic resonance imaging (MRI) contrast agents is crucial for enhancing diagnostic accuracy and enabling molecular imaging. Iron oxide nanoparticles (IONPs) have emerged as promising T2 contrast agents due to their strong magnetic properties and biocompatibility. However, bare IONPs are prone to aggregation in physiological conditions and are rapidly cleared by the reticuloendothelial system (RES). Surface modification of IONPs with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to overcome these limitations.
This document provides detailed application notes and protocols on the use of methoxy-PEG2-phosphonic acid (m-PEG2-phosphonic acid) for the surface functionalization of IONPs to create stable and effective MRI contrast agents. The phosphonic acid group serves as a robust anchor to the iron oxide surface, while the PEG chain imparts stealth properties, leading to prolonged systemic circulation and improved biocompatibility.
Principle of Action
The phosphonic acid moiety of this compound forms a strong, multidentate coordination bond with the iron atoms on the surface of the IONPs. This strong interaction ensures a stable coating that prevents the desorption of the PEG chains in biological environments. The hydrophilic PEG chains extend into the surrounding aqueous medium, creating a steric barrier that prevents protein adsorption (opsonization) and subsequent recognition and clearance by macrophages of the RES. This "stealth" characteristic significantly increases the blood circulation half-life of the IONPs, allowing for longer imaging windows and passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of m-PEG-phosphonic acid coated iron oxide nanoparticles from various studies. These tables are intended to provide a comparative overview of how different core sizes and PEG chain lengths can influence the physicochemical and magnetic properties of the final contrast agent.
Table 1: Physicochemical Properties of m-PEG-Phosphonic Acid Coated Iron Oxide Nanoparticles
| IONP Core Size (nm) | PEG Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| 6.8 | ~2000 | 25 | -6 | [1] |
| 13.2 | ~2000 | 37 | -6 | [1] |
| 14 | 2000 | 26 | - | [2] |
| 14 | 5000 | 34 | - | [2] |
| 22 | 5000 | 81 | - | [2] |
Table 2: MRI Relaxivity of m-PEG-Phosphonic Acid Coated Iron Oxide Nanoparticles
| IONP Core Size (nm) | PEG Molecular Weight (Da) | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | r2/r1 Ratio | Magnetic Field (T) | Reference |
| 3.6 | 1000 | - | - | - | 3.0 | [1] |
| 10.9 | 1000 | - | - | - | 3.0 | [1] |
| 6 | - | High | - | - | - | [3] |
| 18 | - | - | High | - | - | [3] |
Table 3: In Vivo Pharmacokinetics of Multi-Phosphonic Acid PEG Coated Iron Oxide Nanoparticles
| IONP Core Size (nm) | PEG Copolymer | Blood Circulation Lifetime (min) | Liver Clearance Time (days) | Reference |
| 10 | Multi-phosphonic acid PEG | 250 | 2-3 | [4][5][6] |
Experimental Protocols
Protocol 1: Synthesis of m-PEG-Phosphonic Acid (General Procedure)
Materials:
-
m-PEG-OH (methoxy-polyethylene glycol)
-
4-(Diethoxyphosphoryl)butanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trimethylsilylbromide (TMSBr)
-
Deionized water
Procedure:
-
Esterification:
-
Dissolve m-PEG-OH, DCC, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 4-(diethoxyphosphoryl)butanoic acid in anhydrous DCM.
-
Slowly add the 4-(diethoxyphosphoryl)butanoic acid solution to the m-PEG-OH solution.
-
Stir the reaction mixture at room temperature overnight.
-
Cool the solution to -20°C for 1 hour to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture to remove the DCU precipitate. Wash the solid with cold DCM.
-
Collect the filtrate and remove the solvent under reduced pressure to obtain the crude m-PEG-4-(diethoxyphosphoryl)butanoate.
-
-
Deprotection:
-
Dissolve the crude m-PEG-4-(diethoxyphosphoryl)butanoate in anhydrous DCM under an inert atmosphere.
-
Add TMSBr to the solution and stir at room temperature overnight.
-
Remove the solvent and excess TMSBr under vacuum.
-
Add a mixture of methanol and water (2:1 v/v) to the residue and stir for 2 hours at room temperature to hydrolyze the silyl (B83357) ester.
-
Remove the solvents under reduced pressure to yield the final product, m-PEG-phosphonic acid.[5]
-
Characterization: The final product should be characterized by ¹H NMR and ³¹P NMR spectroscopy to confirm its structure and purity.
Protocol 2: Coating of Iron Oxide Nanoparticles with m-PEG-Phosphonic Acid via Ligand Exchange
This protocol describes the transfer of hydrophobic, oleic acid-capped IONPs from an organic phase to an aqueous phase by exchanging the oleic acid with m-PEG-phosphonic acid.
Materials:
-
Oleic acid-capped IONPs dispersed in an organic solvent (e.g., chloroform (B151607) or hexane)
-
m-PEG-phosphonic acid
-
Dichloromethane (DCM)
-
Methanol
-
Deionized water
-
Bath sonicator
Procedure:
-
Preparation of Solutions:
-
Disperse the oleic acid-capped IONPs in DCM or a mixture of hexane (B92381) and DCM.
-
Prepare a solution of m-PEG-phosphonic acid in a mixture of DCM and methanol. The amount of m-PEG-phosphonic acid should be in excess relative to the surface area of the IONPs.
-
-
Ligand Exchange:
-
Add the m-PEG-phosphonic acid solution to the IONP dispersion.
-
Sonicate the biphasic mixture for 1-2 hours. The sonication provides the energy required to facilitate the ligand exchange process.[7]
-
Allow the mixture to stand at room temperature overnight to ensure complete ligand exchange.
-
-
Purification:
-
After the reaction, the IONPs will have transferred to the more polar aqueous/methanol phase.
-
Separate the aqueous phase containing the coated IONPs from the organic phase.
-
Wash the aqueous phase multiple times with hexane or chloroform to remove the displaced oleic acid and any remaining uncoated IONPs.
-
The purified aqueous dispersion of m-PEG-phosphonic acid coated IONPs can be further purified by dialysis or tangential flow filtration against deionized water to remove excess unbound m-PEG-phosphonic acid.
-
-
Final Product:
-
The final product is a stable aqueous dispersion of m-PEG-phosphonic acid coated IONPs.
-
The dispersion can be stored at 4°C. For long-term storage, lyophilization may be considered.
-
Protocol 3: Characterization of m-PEG-Phosphonic Acid Coated IONPs
1. Hydrodynamic Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the aqueous dispersion of coated IONPs with deionized water to an appropriate concentration (typically in the range of 0.1-1 mg/mL).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
Measure the zeta potential using ELS to assess the surface charge and colloidal stability of the nanoparticles.[2]
-
2. MRI Relaxivity Measurement:
-
Technique: Nuclear Magnetic Resonance (NMR) relaxometer or a clinical MRI scanner.
-
Procedure:
-
Prepare a series of dilutions of the coated IONP dispersion in deionized water or phosphate-buffered saline (PBS) with known iron concentrations.
-
Measure the longitudinal (T1) and transverse (T2) relaxation times for each sample.
-
Plot the inverse of the relaxation times (1/T1 and 1/T2) against the iron concentration (in mM).
-
The slope of the linear fit will give the longitudinal relaxivity (r1) and transverse relaxivity (r2) in units of mM⁻¹s⁻¹.[1]
-
3. In Vivo Pharmacokinetics:
-
Technique: MRI.
-
Procedure:
-
Administer the m-PEG-phosphonic acid coated IONP dispersion intravenously to an animal model (e.g., mouse or rat) at a specific dose (e.g., mg Fe/kg body weight).
-
Acquire T2-weighted MR images of the animal at various time points post-injection (e.g., 0, 15, 30, 60 minutes, and several hours).
-
Analyze the signal intensity changes in regions of interest, such as the blood pool (e.g., heart or major blood vessels) and organs of the RES (e.g., liver and spleen), over time.
-
The blood circulation half-life can be determined by fitting the signal intensity decay in the blood pool to a pharmacokinetic model.[4][8]
-
Visualizations
Caption: Experimental workflow for the synthesis, coating, and characterization of m-PEG-phosphonic acid coated IONPs.
Caption: Logical relationships between components, properties, and performance of the MRI contrast agent.
References
- 1. Effects of PEG Chain Length on Relaxometric Properties of Iron Oxide Nanoparticles-Based MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vivo pharmacokinetics of T 2 contrast agents based on iron oxide nanoparticles: optimization of blood circulation times - RSC Advances (RSC Publishing) DOI:10.1039/C5RA15680G [pubs.rsc.org]
- 5. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluation of PEGylated Starch-Coated Iron Oxide Nanoparticles for Enhanced Photothermal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]
Step-by-Step Guide to m-PEG2-Phosphonic Acid Self-Assembled Monolayer (SAM) Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organophosphonic acids on metal oxide surfaces are a cornerstone of surface functionalization in fields ranging from electronics to biomedical engineering. The phosphonic acid headgroup forms a robust covalent bond with a variety of metal oxides, including silica (B1680970) (SiO₂), titania (TiO₂), alumina (B75360) (Al₂O₃), zirconia (ZrO₂), and indium tin oxide (ITO), offering superior stability compared to thiol-on-gold systems. The tail group of the phosphonic acid molecule can be tailored to control surface properties such as wettability, biocompatibility, and chemical reactivity.
This guide provides a detailed protocol for the formation of a self-assembled monolayer of m-PEG2-phosphonic acid. The methoxy-terminated di(ethylene glycol) (PEG2) chain imparts hydrophilicity and protein resistance to the surface, making it particularly valuable for applications in drug delivery, biosensing, and medical implant development where minimizing non-specific protein adsorption is critical.
Principle of this compound SAM Formation
The formation of a phosphonic acid SAM on a metal oxide surface is a two-step process. Initially, the this compound molecules physisorb to the hydroxylated surface. Subsequently, a thermal annealing step facilitates a condensation reaction between the phosphonic acid headgroup and the surface hydroxyl groups, forming strong, covalent metal-oxygen-phosphorus (M-O-P) bonds. This process results in a dense, well-ordered monolayer with the PEG chains oriented away from the surface.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the preparation and characterization of this compound SAMs. The primary method described is the "Tethering by Aggregation and Growth" (T-BAG) method, which is a simple and effective technique for forming high-quality phosphonic acid SAMs.[1][2]
Materials and Equipment
Reagents:
-
This compound (CAS: 96962-41-3)
-
Substrates (e.g., Silicon wafers with native oxide, Titanium coupons, ITO-coated glass slides)
-
Anhydrous Tetrahydrofuran (THF), HPLC grade
-
Ethanol (B145695), 200 proof
-
Acetone (B3395972), HPLC grade
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment:
-
Ultrasonic bath
-
Oven capable of reaching 140-150°C
-
Fume hood
-
Tweezers (non-magnetic, stainless steel)
-
Glass beakers and petri dishes
-
Pipettes
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS) (for advanced characterization)
-
Atomic Force Microscope (AFM) (for advanced characterization)
-
Ellipsometer (for advanced characterization)
Protocol 1: Substrate Cleaning and Hydroxylation
A pristine and well-hydroxylated substrate surface is crucial for the formation of a high-quality SAM.
-
Sonication: Place the substrates in a beaker with acetone and sonicate for 15 minutes.
-
Rinsing: Decant the acetone and rinse the substrates thoroughly with ethanol, followed by DI water.
-
Second Sonication: Place the substrates in a fresh beaker with ethanol and sonicate for 15 minutes.
-
Final Rinse: Rinse the substrates extensively with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Hydroxylation (Optional but Recommended): For silicon-based substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) treatment for 15-30 minutes can be used to ensure a high density of surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. After treatment, rinse copiously with DI water and dry with nitrogen. For other metal oxides, an oxygen plasma treatment can also be used to clean and activate the surface.
Protocol 2: this compound SAM Formation (T-BAG Method)
-
Solution Preparation: In a fume hood, prepare a 1-5 mM solution of this compound in anhydrous THF. For example, to prepare a 1 mM solution, dissolve 1.84 mg of this compound (MW: 184.1 g/mol ) in 10 mL of anhydrous THF.
-
Deposition: Place the cleaned and dried substrates vertically in a beaker or vial containing the this compound solution. Ensure the substrates are fully immersed.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature in the fume hood. This slow evaporation is a key feature of the T-BAG method, allowing for the aggregation and growth of the monolayer as the meniscus of the solvent passes over the substrate.[2]
-
Initial Rinsing (Optional): After the solvent has completely evaporated, the substrates can be gently rinsed with fresh THF to remove any loosely physisorbed multilayers.
-
Thermal Annealing: Place the substrates in an oven and heat at 140-150°C for 24-48 hours.[1] This step is critical for the formation of covalent bonds between the phosphonic acid and the substrate. The optimal annealing time and temperature may vary depending on the substrate.
-
Final Rinsing: After annealing, remove the substrates from the oven and allow them to cool to room temperature. Rinse the substrates thoroughly with ethanol and then DI water to remove any remaining non-covalently bound molecules.
-
Drying: Dry the functionalized substrates under a stream of nitrogen gas.
-
Storage: Store the SAM-coated substrates in a clean, dry environment, such as a desiccator.
Characterization of this compound SAMs
Thorough characterization is essential to confirm the successful formation and quality of the SAM.
Contact Angle Goniometry
This technique provides a quick and straightforward assessment of the change in surface wettability. The hydrophilic PEG chains should result in a decrease in the water contact angle compared to the bare substrate.
Protocol:
-
Measure the static water contact angle of the cleaned, bare substrate.
-
Measure the static water contact angle of the this compound functionalized substrate.
-
A significant decrease in the contact angle indicates the presence of the hydrophilic PEG layer.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides elemental composition and chemical state information.
Expected Observations:
-
Phosphorus (P 2p): The appearance of a P 2p peak at a binding energy of approximately 133-134 eV confirms the presence of the phosphonate (B1237965) headgroup on the surface.
-
Carbon (C 1s): The C 1s spectrum can be deconvoluted to show components corresponding to C-C/C-H, C-O (from the PEG chain), and potentially a small C=O peak if any impurities are present.
-
Oxygen (O 1s): The O 1s spectrum will show contributions from the underlying metal oxide, P-O-M bonds, and C-O from the PEG chain.
-
Substrate Signals: Attenuation of the substrate signals (e.g., Si 2p, Ti 2p) after SAM formation indicates the presence of an overlayer.
Atomic Force Microscopy (AFM)
AFM can be used to visualize the surface topography and assess the homogeneity of the SAM. A well-formed SAM should result in a smooth surface with a low root-mean-square (RMS) roughness, similar to the underlying substrate.
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of phosphonic acid SAMs. While specific data for this compound is limited in the literature, the values presented for similar systems provide a useful reference.
Table 1: Water Contact Angle Measurements
| Surface | Typical Water Contact Angle (°) |
| Bare SiO₂/Si | 10 - 30 |
| Alkylphosphonic Acid SAM on SiO₂ | 105 - 115 |
| Expected for this compound SAM on SiO₂ | 30 - 50 |
| Bare TiO₂ | 50 - 70 |
| Alkylphosphonic Acid SAM on TiO₂ | 100 - 110 |
| Expected for this compound SAM on TiO₂ | 40 - 60 |
Note: The expected values for this compound SAMs are estimations based on the known hydrophilic nature of short-chain PEGs.
Table 2: Ellipsometry and XPS Data for Phosphonic Acid SAMs
| Molecule | Substrate | SAM Thickness (Å) | C/P Atomic Ratio (XPS) | Reference |
| Octadecylphosphonic Acid (ODPA) | SiO₂/Si | ~24 | ~18 | [2] |
| 11-hydroxyundecylphosphonic acid | SiO₂/Si | ~16 | ~11 | [2] |
| PEGylated Phosphonic Acid Polymers | Metal Oxides | 50 - 100 | Varies | |
| Expected for this compound | SiO₂/Si | ~8 - 12 | ~2.5 | Estimated |
Note: The thickness of the this compound SAM is estimated based on its molecular length. The C/P ratio is the theoretical value.
Visualization of Workflows and Concepts
Experimental Workflow for SAM Formation
Caption: Workflow for this compound SAM formation and characterization.
Binding Mechanism of Phosphonic Acid to a Metal Oxide Surface
Caption: Covalent bond formation between phosphonic acid and a metal oxide surface.
Applications in Drug Development and Research
The ability to create well-defined, hydrophilic, and protein-resistant surfaces using this compound SAMs has significant implications for various research and development areas:
-
Drug Delivery Systems: Modifying the surface of nanoparticles or other drug carriers with PEGylated SAMs can improve their colloidal stability in biological media, reduce clearance by the reticuloendothelial system, and prolong circulation time.
-
Biosensors: The anti-fouling properties of PEGylated surfaces are crucial for developing sensitive and reliable biosensors by minimizing non-specific binding of interfering proteins from complex biological samples.
-
Medical Implants: Coating metallic implants (e.g., titanium) with a biocompatible PEG layer can reduce inflammatory responses and improve tissue integration.
-
Fundamental Surface Science: These well-defined organic layers serve as excellent model systems for studying protein-surface interactions, cell adhesion, and other interfacial phenomena.
By following the detailed protocols and utilizing the characterization techniques outlined in this guide, researchers can reliably produce high-quality this compound SAMs to advance their work in these and other exciting fields.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of m-PEG2-phosphonic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to enhance the reaction yield and address common challenges encountered during the synthesis of m-PEG2-phosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the formation of a phosphonate (B1237965) ester, commonly through a Michaelis-Arbuzov reaction between a methoxy-PEG2-halide (e.g., m-PEG2-Br) and a trialkyl phosphite (B83602) (e.g., triethyl phosphite). The resulting m-PEG2-phosphonate ester is then hydrolyzed in the second step to yield the final this compound.
Q2: Which hydrolysis method is recommended for the dealkylation of the m-PEG2-phosphonate ester?
A2: Two primary methods are widely used for the hydrolysis of phosphonate esters: acidic hydrolysis and the McKenna reaction.
-
Acidic Hydrolysis: This method typically employs strong acids like hydrochloric acid (HCl) at elevated temperatures. It is an effective and often high-yielding method.
-
McKenna Reaction: This procedure uses bromotrimethylsilane (B50905) (BTMS) followed by methanolysis. It is known for its mild reaction conditions, making it suitable for substrates with acid-sensitive functional groups.[1][2][3]
Q3: What are the main challenges in purifying this compound?
A3: The purification of this compound can be challenging due to the physicochemical properties of the molecule. The PEG chain imparts high polarity and water solubility, while the phosphonic acid group can lead to a sticky or oily consistency, making handling and purification difficult. Common purification techniques include ion-exchange chromatography, size-exclusion chromatography (SEC), and ultrafiltration.[4][5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the Michaelis-Arbuzov reaction and the subsequent hydrolysis can be effectively monitored using ³¹P NMR spectroscopy. The phosphorus chemical shifts of the starting materials, intermediates, and final product are distinct, allowing for clear tracking of the reaction's progression.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the reaction step.
Step 1: Michaelis-Arbuzov Reaction - Synthesis of Diethyl m-PEG2-phosphonate
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of m-PEG2-halide | 1. Low Reactivity of Alkyl Halide: The reactivity of the halide follows the order I > Br > Cl. If using m-PEG2-Cl, the reaction may be sluggish.[6][7] 2. Impurities in Reagents: Water or oxidized phosphite in the trialkyl phosphite can inhibit the reaction. 3. Suboptimal Temperature: The reaction temperature may be too low for the specific reactants. | 1. Consider using m-PEG2-I for a faster reaction. 2. Use freshly distilled triethyl phosphite and ensure all glassware is thoroughly dried. 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Formation of Side Products | 1. Transesterification: If the reaction temperature is too high, the newly formed alkyl halide byproduct can react with the phosphite, leading to byproducts.[8] 2. Elimination Reactions: For secondary or hindered halides, elimination can compete with substitution. | 1. Use a trialkyl phosphite that generates a low-boiling alkyl halide byproduct that can be removed during the reaction. 2. Ensure the m-PEG2-halide is a primary halide to minimize elimination. |
Step 2: Hydrolysis of Diethyl m-PEG2-phosphonate
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient Acid/BTMS: The amount of hydrolyzing agent may be inadequate for complete conversion. 2. Short Reaction Time: The hydrolysis may require a longer duration, especially at lower temperatures.[1][3] 3. Steric Hindrance: The PEG chain might sterically hinder the approach of the hydrolyzing agent. | 1. Increase the molar excess of HCl or BTMS. 2. Extend the reaction time and monitor progress by ³¹P NMR. 3. For the McKenna reaction, consider a more polar solvent like acetonitrile (B52724) to improve solubility and reactivity. |
| Degradation of the PEG chain | 1. Harsh Acidic Conditions: Prolonged exposure to high concentrations of strong acid at elevated temperatures can lead to cleavage of the ether linkages in the PEG chain. | 1. Use milder hydrolysis conditions, such as the McKenna reaction with BTMS. 2. If using HCl, carefully control the reaction time and temperature, and consider using a lower concentration of acid. |
Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in Isolating a Solid Product | 1. Hygroscopic Nature: Phosphonic acids are often hygroscopic and can appear as sticky oils.[5] 2. Residual Solvent: Trapped solvent can prevent solidification. | 1. Lyophilization from water or t-butanol can yield a solid product.[5] 2. Convert the phosphonic acid to a salt (e.g., sodium or cyclohexylammonium salt) to facilitate crystallization and handling.[5] |
| Poor Separation by Chromatography | 1. High Polarity: The high polarity of the PEG chain and the phosphonic acid group can lead to streaking on silica (B1680970) gel.[9] 2. Charge Shielding: The PEG chain can mask the charge of the phosphonic acid, affecting separation by ion-exchange chromatography.[4] | 1. For silica gel chromatography, use a highly polar eluent system (e.g., a mixture of chloroform, methanol (B129727), and water). 2. For ion-exchange chromatography, optimize the pH and salt gradient to enhance separation. A shallow gradient is often more effective.[4] |
Quantitative Data Presentation
The following table summarizes representative yields for the synthesis of phosphonate esters and their subsequent hydrolysis to phosphonic acids under various conditions, based on analogous reactions reported in the literature.
| Reaction Step | Method | Reactants | Temperature (°C) | Time (h) | Yield (%) |
| Step 1: Phosphonate Ester Formation | Michaelis-Arbuzov | m-PEG2-Br, P(OEt)₃ | 150-160 | 4-6 | 85-95 |
| Michaelis-Arbuzov | m-PEG2-Cl, P(OEt)₃ | 160-170 | 8-12 | 70-80 | |
| Step 2: Hydrolysis | Acidic (Conc. HCl) | Diethyl m-PEG2-phosphonate | 100-110 | 6-10 | 90-98 |
| McKenna (BTMS, then MeOH) | Diethyl m-PEG2-phosphonate | Room Temp. | 12-24 | 92-99 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl m-PEG2-phosphonate (Michaelis-Arbuzov Reaction)
-
Materials:
-
m-PEG2-bromide (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
-
Procedure:
-
Combine m-PEG2-bromide and triethyl phosphite in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 150-160°C with stirring.
-
Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.
-
The crude diethyl m-PEG2-phosphonate can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound (Acidic Hydrolysis)
-
Materials:
-
Diethyl m-PEG2-phosphonate (1.0 eq)
-
Concentrated hydrochloric acid (37%)
-
-
Procedure:
-
Add concentrated hydrochloric acid to the diethyl m-PEG2-phosphonate in a round-bottom flask.
-
Heat the mixture to reflux (approximately 110°C) with vigorous stirring.
-
Monitor the reaction by ³¹P NMR until the disappearance of the starting material and intermediate signals. The reaction is usually complete within 6-10 hours.
-
Cool the reaction mixture and remove the excess HCl and water under reduced pressure.
-
The resulting crude this compound can be further purified by lyophilization or crystallization.
-
Protocol 3: Synthesis of this compound (McKenna Reaction)
-
Materials:
-
Diethyl m-PEG2-phosphonate (1.0 eq)
-
Bromotrimethylsilane (BTMS) (2.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (ACN)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve diethyl m-PEG2-phosphonate in anhydrous DCM or ACN under an inert atmosphere.
-
Cool the solution to 0°C and add BTMS dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the formation of the bis(trimethylsilyl) ester intermediate by ³¹P NMR.
-
After complete silylation, carefully add methanol to the reaction mixture at 0°C to quench the excess BTMS and hydrolyze the silyl (B83357) ester.
-
Stir for an additional 1-2 hours at room temperature.
-
Remove all volatile components under reduced pressure to obtain the crude this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Key parameters influencing reaction yield.
References
- 1. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
Navigating the Challenges of m-PEG2-Phosphonic Acid Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for m-PEG2-phosphonic acid. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the aqueous solubility of this compound during your experiments.
Troubleshooting Guide: Common Solubility Issues
Researchers often face difficulties with the dissolution of this compound, leading to precipitation or aggregation in aqueous solutions. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Compound Precipitation Upon Dissolution in Neutral Buffers (e.g., PBS pH 7.4)
Observation: A white precipitate forms immediately or over a short period after adding this compound to a neutral buffer.
Root Cause Analysis: The solubility of phosphonic acids is highly dependent on pH. In neutral or acidic conditions, the phosphonic acid group is protonated, reducing its polarity and, consequently, its aqueous solubility. Divalent cations, such as Ca²⁺ and Mg²⁺, commonly found in buffers like PBS, can also form insoluble salts with phosphonates, leading to precipitation.
Troubleshooting Steps:
-
pH Adjustment: The most effective method to increase the solubility of this compound is to deprotonate the phosphonic acid group by preparing the solution under basic conditions.[1]
-
Recommended Action: Start by dissolving the this compound in a small amount of a slightly basic solution (e.g., 0.1 M NaOH or a basic buffer like sodium bicarbonate) before adding it to your final buffer.
-
Titration: Alternatively, while stirring, slowly add a dilute base (e.g., 0.1 M NaOH) to your final buffer containing the this compound until the precipitate dissolves. Monitor the pH to ensure it remains within the desired range for your experiment.
-
-
Buffer Selection:
-
Recommended Action: If your experimental conditions allow, consider using a buffer that is free of divalent cations, such as a simple sodium phosphate (B84403) buffer.
-
-
Temperature:
-
Observation: In some cases, increasing the temperature can enhance the dissolution of phosphonate-metal precipitates. However, for some phosphonate (B1237965) complexes, solubility can decrease with increasing temperature.[2][3]
-
Recommended Action: Gentle warming (e.g., to 37°C) can be attempted, but monitor the solution closely for any signs of increased precipitation.
-
Issue 2: Solution Becomes Cloudy or Shows Aggregation Over Time
Observation: The initially clear solution of this compound becomes opalescent or shows visible aggregates after a period of storage.
Root Cause Analysis: Aggregation of PEGylated compounds can occur, especially at higher concentrations. This can be influenced by factors such as ionic strength and temperature fluctuations. While PEG chains generally enhance water solubility, intermolecular interactions can still lead to the formation of larger aggregates.[4]
Troubleshooting Steps:
-
Concentration Management:
-
Recommended Action: Prepare stock solutions at a higher concentration in a suitable solvent (e.g., a slightly basic aqueous solution) and dilute to the final working concentration immediately before use. Avoid storing dilute aqueous solutions for extended periods.
-
-
Use of Excipients:
-
Recommended Action: For particularly challenging applications, the inclusion of a small percentage of a non-ionic surfactant or a higher molecular weight PEG can sometimes help to prevent aggregation by acting as a bulking agent and disrupting intermolecular interactions.[4]
-
-
Storage Conditions:
-
Recommended Action: Store stock solutions at the recommended temperature, typically -20°C, and minimize freeze-thaw cycles.
-
Logical Troubleshooting Workflow
Here is a decision tree to guide you through the troubleshooting process for this compound solubility issues.
Caption: Troubleshooting Decision Tree for this compound Solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: At what pH is this compound most soluble?
The solubility of phosphonic acids increases significantly in basic media where the phosphonic acid group is deprotonated.[1] Therefore, this compound will be most soluble at a pH above its pKa values. For similar short-chain phosphonic acids, the second pKa is typically in the range of 7-8. A pH of 8.5 or higher is generally recommended for ensuring complete dissolution.
Q3: Can I dissolve this compound directly in my cell culture medium?
It is not recommended to dissolve this compound directly in complex media like cell culture medium. These media often contain divalent cations and have a buffered pH that may not be optimal for initial dissolution, potentially leading to precipitation. It is best to prepare a concentrated stock solution in a suitable solvent (e.g., slightly basic water) and then dilute it into the cell culture medium.
Q4: How does the length of the PEG chain affect solubility?
Generally, longer PEG chains impart better water solubility to a molecule.[5][6] While this compound has a relatively short PEG chain, it is still expected to be more water-soluble than a similar molecule without the PEG modification.
Data Summary
| Parameter | Observation | Recommendation |
| pH | Solubility is low in acidic to neutral solutions and increases significantly in basic solutions.[1] | Dissolve in a slightly basic solution (pH > 8) before adding to the final buffer. |
| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Can form insoluble salts with phosphonates, leading to precipitation.[2][3] | Use cation-free buffers when possible. If not, dissolve the compound first in a cation-free solution. |
| Concentration | Higher concentrations are more prone to aggregation over time.[4] | Prepare concentrated stock solutions and dilute to the working concentration just before use. |
| Temperature | The effect can be variable; for some phosphonate-metal complexes, solubility decreases with increased temperature.[2][3] | Use gentle warming with caution and monitor for any changes in solubility. |
| Storage | Repeated freeze-thaw cycles of stock solutions can promote aggregation. | Aliquot stock solutions and store at -20°C to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol describes the standard method for dissolving this compound for use in aqueous buffers.
-
Reagents and Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized (DI) water
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
pH meter
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean vial.
-
Add a small volume of DI water to the vial.
-
While stirring, add 0.1 M NaOH dropwise until the solid completely dissolves.
-
Check the pH of this concentrated stock solution.
-
Slowly add the stock solution to your target buffer while stirring.
-
Monitor the pH of the final solution and adjust if necessary with dilute HCl or NaOH.
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Bioconjugation of this compound to a Metal Oxide Surface
This protocol provides a general workflow for the conjugation of this compound to a metal oxide surface, for example, in the functionalization of nanoparticles.
Caption: General workflow for bioconjugation to a metal oxide surface.
Procedure Details:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., slightly basic water or an organic solvent like ethanol, depending on the nanoparticles' compatibility) as described in Protocol 1. The concentration will depend on the desired surface coverage.
-
Incubation: Add the this compound solution to a suspension of the metal oxide nanoparticles. The mixture is typically incubated for several hours to overnight at room temperature with gentle stirring or shaking to allow for the phosphonic acid to bind to the metal oxide surface.
-
Washing: After incubation, it is crucial to remove any unbound this compound. This is typically achieved by repeated cycles of centrifugation, removal of the supernatant, and resuspension of the nanoparticles in fresh solvent. Dialysis can also be used for this purpose.
-
Characterization: The successful conjugation can be confirmed by various analytical techniques. Dynamic Light Scattering (DLS) can show an increase in the hydrodynamic diameter of the nanoparticles. Zeta potential measurements will indicate a change in the surface charge. X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of phosphorus on the nanoparticle surface.
References
- 1. mPEG2-Phosphonic acid - CD Bioparticles [cd-bioparticles.net]
- 2. researchgate.net [researchgate.net]
- 3. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 96962-41-3 | BroadPharm [broadpharm.com]
- 6. This compound | 96962-41-3 [chemicalbook.com]
Technical Support Center: Functionalization of Nanoparticles with m-PEG2-Phosphonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent aggregation during nanoparticle functionalization with m-PEG2-phosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during functionalization?
A1: Nanoparticle aggregation is a common challenge stemming from their high surface-area-to-volume ratio, which makes them thermodynamically prone to agglomerate to reduce overall surface energy.[1] Key causes during functionalization include:
-
Loss of Surface Charge: The functionalization process can neutralize or reduce the native surface charge of nanoparticles, diminishing the electrostatic repulsion that keeps them dispersed in solution.[2][3] Aggregation is particularly likely if the pH of the solution is near the isoelectric point of the nanoparticles.[2]
-
Inappropriate Solvent Conditions: The stability of nanoparticles is highly dependent on the solvent. A poor solvent can cause stabilizing ligands on the nanoparticle surface to collapse, leading to aggregation.[2][4] It is critical to confirm that the nanoparticles are stable in the chosen reaction solvent before adding any functionalization reagents.[2]
-
High Concentration of Reagents: Adding the this compound solution too quickly can create localized areas of high concentration. This can lead to uncontrolled reactions and inter-particle bridging, where one PEG molecule links two or more nanoparticles together, causing aggregation.[2]
-
Improper pH Control: The pH of the solution significantly impacts the surface charge of the nanoparticles and the protonation state of the phosphonic acid group.[2][5] An incorrect pH can minimize electrostatic repulsion and hinder the efficient binding of the phosphonic acid to the nanoparticle surface.[5]
Q2: How does the structure of the PEG-phosphonic acid ligand affect stability?
A2: The anchoring group is critical for long-term stability. Studies have shown that using PEGylated polymers with multiple phosphonic acid anchoring groups provides more resilient coatings and superior long-term stability (months) compared to polymers with only a single (mono-functionalized) phosphonic acid anchor.[6][7][8][9] The multi-point attachment creates a more robust and durable coating that is less prone to desorption, thus preventing aggregation more effectively, especially in complex biological media.[6][8]
Q3: My nanoparticles aggregate during the washing and centrifugation steps. What can I do?
A3: Aggregation during workup is often due to excessive physical forces or changes in the suspension environment.
-
Centrifugation: High centrifugal forces can overcome the repulsive forces between functionalized nanoparticles, forcing them together and causing irreversible aggregation. Use the lowest speed and shortest duration necessary to pellet your nanoparticles during washing steps.[2]
-
Drying: Avoid drying the functionalized nanoparticles into a hard powder or pellet. Redispersion of a dry powder is often difficult and can lead to significant, irreversible aggregation.[2] It is best to store the final product as a suspension in an appropriate, stabilizing buffer or solvent.[2][10]
Q4: What is the optimal pH for this compound functionalization?
A4: The optimal pH is system-dependent and crucial for success. For many metal oxide nanoparticles (e.g., Fe₂O₃, CeO₂, TiO₂), the initial dispersion is often prepared at a low pH (e.g., 1.5-2.0) to ensure the nanoparticles have a positive surface charge and are well-dispersed before functionalization.[8] The phosphonic acid group's binding to the metal oxide surface is also pH-dependent.[5][11] It is essential to monitor the pH throughout the reaction and adjust as necessary to maintain colloidal stability while allowing for efficient ligand binding. A pH that is too close to the nanoparticle's isoelectric point will invariably lead to aggregation.[2]
Troubleshooting Guide
This guide helps diagnose and solve aggregation issues at different stages of the functionalization process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate Aggregation Upon Reagent Addition | 1. High Local Reagent Concentration: Adding the this compound solution too quickly.[2] 2. Solvent Incompatibility: The solvent carrying the PEG reagent is a poor solvent for the nanoparticles, causing them to crash out of solution.[2] 3. Incorrect pH: The initial pH of the nanoparticle suspension is too close to its isoelectric point. | 1. Slow, Dropwise Addition: Prepare a dilute solution of the this compound and add it dropwise to a vigorously stirring nanoparticle suspension.[2] 2. Solvent Stability Check: Before the reaction, test the stability of your nanoparticles in the reaction solvent for several hours. If they are not stable, a different solvent system is required.[4] 3. pH Adjustment: Measure and adjust the pH of the nanoparticle suspension to a value that ensures high surface charge and stability before adding the PEG reagent. |
| Gradual Aggregation During Reaction | 1. Insufficient Ligand Coverage: The concentration of the PEG reagent is too low to fully coat the nanoparticle surface, leaving exposed patches that can aggregate. 2. pH Drift: The reaction itself causes the pH of the solution to shift towards the isoelectric point. 3. Weak Ligand Binding: The chosen PEG-phosphonic acid (e.g., a mono-phosphonic anchor) may not be binding strongly enough, leading to dynamic exchange and eventual aggregation.[6] | 1. Optimize Ligand Concentration: Perform titration experiments to determine the optimal concentration of this compound needed for complete surface coverage. 2. Buffer the Reaction: Use a suitable buffer system to maintain a stable pH throughout the functionalization process. 3. Use Multi-Anchored Polymers: For superior stability, utilize PEG polymers that have multiple phosphonic acid anchoring groups to ensure a more permanent and robust coating.[9] |
| Aggregation During Purification/Storage | 1. High Centrifugal Force: Using excessive speed/time during centrifugation.[2] 2. Drying of Nanoparticles: Evaporating the solvent completely.[2] 3. Inappropriate Storage Buffer: The final suspension buffer has a high ionic strength or a pH that destabilizes the functionalized nanoparticles.[3][12] | 1. Gentle Centrifugation: Minimize the g-force and spin time. Alternatively, consider other purification methods like dialysis. 2. Store as Suspension: After the final wash, resuspend the nanoparticles in a suitable storage buffer. Do not dry them into a powder.[2] 3. Optimize Storage Buffer: Store in a low ionic strength buffer at a pH known to be optimal for the stability of the PEGylated nanoparticles. |
Quantitative Data Summary
The choice of anchoring chemistry significantly impacts the long-term stability of functionalized nanoparticles. Multi-phosphonic acid anchors provide a more robust coating than mono-phosphonic anchors.
| Feature | Mono-Phosphonic Acid PEG | Multi-Phosphonic Acid PEG |
| Anchoring Mechanism | Single point of attachment | Multiple points of attachment |
| Coating Robustness | Prone to desorption over time | Resilient, durable coating |
| Long-Term Stability in Media | Mitigated stability (< 1 week)[8] | Excellent long-term stability (> months)[6][8] |
| Resulting PEG Density | Variable | Can achieve optimal densities (0.2 - 0.5 nm⁻²) for excellent performance[6][8] |
Experimental Protocols
Best-Practice Protocol for this compound Functionalization
This protocol provides a generalized methodology designed to minimize aggregation. Note: Specific concentrations, volumes, and incubation times should be optimized for your specific nanoparticle system.
-
Nanoparticle Preparation and Stabilization:
-
Synthesize or obtain a stock suspension of your nanoparticles.
-
Wash the nanoparticles to remove residual reactants. This can be done via centrifugation (using minimal force) or dialysis.
-
Resuspend the nanoparticles in an appropriate solvent (e.g., ultrapure water, ethanol).
-
Crucially, adjust the pH of the nanoparticle suspension to a value that ensures high electrostatic repulsion and colloidal stability (e.g., for iron oxide nanoparticles, adjust to pH 2 with dilute HCl or HNO₃).
-
Confirm the stability of this initial suspension by measuring its hydrodynamic diameter via Dynamic Light Scattering (DLS) over a period of at least one hour.
-
-
Preparation of Functionalization Reagent:
-
Prepare a dilute solution of this compound (e.g., 1-5 mg/mL) in the same solvent used for the nanoparticle suspension.
-
Ensure the pH of the PEG solution is compatible with the nanoparticle suspension.
-
-
Functionalization Reaction:
-
Place the nanoparticle suspension in a flask and begin vigorous stirring using a magnetic stir bar.
-
Using a syringe pump or by hand with a pipette, add the dilute this compound solution dropwise to the stirring nanoparticle suspension over a prolonged period (e.g., 30-60 minutes). This prevents localized high concentrations.[2]
-
Allow the reaction to proceed with continuous stirring for a set period (e.g., 12-24 hours) at room temperature or another optimized temperature.
-
-
Washing and Purification:
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at the lowest speed necessary to form a soft pellet (e.g., start at 3,000 x g and adjust as needed).
-
Carefully remove the supernatant, which contains unreacted PEG and byproducts.
-
Resuspend the nanoparticle pellet in fresh, clean solvent/buffer. Gentle vortexing or sonication in a bath sonicator may be used, but avoid probe sonication which can induce aggregation.
-
Repeat the washing step 2-3 times to ensure complete removal of excess reagents.
-
-
Final Resuspension and Characterization:
-
After the final wash, resuspend the nanoparticle pellet in a suitable storage buffer (e.g., low ionic strength PBS or Tris buffer at a neutral pH). Do not dry the pellet. [2]
-
Characterize the hydrodynamic diameter and zeta potential of the final functionalized nanoparticles using DLS to confirm successful coating and the absence of aggregation.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing nanoparticle aggregation.
Caption: Mechanism of steric stabilization by this compound.
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the interplay between pH and charges for theranostic nanomaterials - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03706E [pubs.rsc.org]
- 6. [1902.07172] Mono- versus multi-phosphonic acid based PEGylated polymers for functionalization and stabilization of metal (Ce, Fe, Ti, Al)oxide nanoparticles in biological media [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
optimizing temperature for m-PEG2-phosphonic acid surface deposition
Welcome to the technical support center for the optimization of m-PEG2-phosphonic acid surface deposition. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to address common challenges encountered during the surface functionalization process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for dissolving this compound?
A1: this compound is typically soluble in common organic solvents such as ethanol, isopropanol, and tetrahydrofuran (B95107) (THF) at room temperature. Gentle warming to 30-40°C can be employed to ensure complete dissolution, especially at higher concentrations. Avoid aggressive heating, as it is generally not necessary and may promote solvent evaporation.
Q2: What is the recommended temperature range for the surface deposition (self-assembly) process?
A2: For the initial self-assembly of phosphonic acids from solution, a temperature range of 30-60°C is often beneficial for increasing the rate of monolayer formation. However, for molecules with flexible backbones like PEG, temperatures at the lower end of this range (e.g., room temperature to 40°C) may be preferable to facilitate the formation of a more ordered layer. Temperatures exceeding 60°C during the solution deposition phase can potentially lead to the formation of disordered monolayers with defects.[1]
Q3: Is a post-deposition annealing (curing) step necessary?
A3: Yes, a post-deposition thermal annealing step is highly recommended to convert the initially physisorbed phosphonic acid layer into a covalently bonded, stable phosphonate (B1237965) monolayer. This step is crucial for enhancing the stability and robustness of the coating.
Q4: What is the optimal temperature and duration for the post-deposition annealing step?
A4: A common practice for forming stable phosphonate monolayers on oxide surfaces is to heat the coated substrate in an oven. A temperature of 140°C for an extended period, such as 24-48 hours, has been shown to be effective for this purpose.[2][3] This process facilitates the condensation reaction between the phosphonic acid headgroup and the surface hydroxyl groups, forming strong P-O-Substrate bonds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Surface Coverage | - Deposition time is too short.- Deposition temperature is too low, leading to slow kinetics.- Concentration of this compound is too low. | - Increase the immersion time.- Increase the deposition solution temperature to within the 30-60°C range.- Increase the concentration of the phosphonic acid solution. |
| Disordered/Defective Monolayer | - Deposition temperature is too high, preventing proper molecular arrangement.- Solvent evaporation during deposition. | - Lower the deposition temperature to room temperature or slightly above (e.g., 40°C).- Ensure the deposition is carried out in a sealed container to maintain a saturated solvent atmosphere. |
| Poor Adhesion/Stability of the Coating | - Incomplete conversion of the phosphonic acid to a phosphonate.- Insufficient post-deposition annealing temperature or time. | - Implement a post-deposition annealing step.- Ensure the annealing is performed at a sufficiently high temperature (e.g., 140°C) for an adequate duration (24-48 hours).[2][3] |
| Multilayer Formation | - Concentration of the phosphonic acid solution is too high.- Contaminants in the solution or on the substrate. | - Reduce the concentration of the this compound solution.- Ensure thorough cleaning of the substrate and use high-purity solvents. Perform a sonication rinse step after deposition to remove loosely bound molecules. |
Data on Temperature Effects in Phosphonic Acid SAM Formation
The following table summarizes the observed effects of temperature on the formation of various phosphonic acid and oligo(ethylene glycol) self-assembled monolayers, which can serve as a proxy for understanding the behavior of this compound.
| Molecule | Substrate | Temperature Range (°C) | Observed Effect | Reference |
| Octadecylphosphonic Acid (ODPA) | Titania | 30 - 60 | Enhanced growth rate of the SAM. | [1] |
| Octadecylphosphonic Acid (ODPA) | Titania | > 60 | Increased likelihood of defects in the monolayer structure. | [1] |
| Octadecylphosphonic Acid (ODPA) | Silicon Oxide | 140 (Annealing) | Formation of a stable, covalently bound phosphonate film after 48 hours. | [2][3] |
| Oligo(ethylene glycol) SAMs | Gold | Up to 40 | Reversible conformational changes in the PEG chains. | [4] |
| Oligo(ethylene glycol) SAMs | Gold | > 50 | Irreversible structural changes and potential chemical degradation. | [4] |
Experimental Protocols
Substrate Preparation
Proper substrate preparation is critical for achieving a high-quality monolayer. The goal is to have a clean, hydroxylated surface.
-
Cleaning: Sonicate the substrate in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Hydroxylation: Treat the cleaned substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - use with extreme caution in a certified fume hood with appropriate personal protective equipment ) to generate hydroxyl (-OH) groups on the surface.
-
Rinsing and Drying: Thoroughly rinse the substrate with deionized water and dry it under a stream of inert gas (e.g., nitrogen or argon).
This compound Deposition
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-5 mM) in a high-purity, anhydrous solvent such as tetrahydrofuran (THF) or ethanol.
-
Self-Assembly: Immerse the cleaned and dried substrate in the phosphonic acid solution in a sealed container. The deposition can be carried out at room temperature for 12-24 hours. To potentially increase the rate of formation, the solution can be heated to a temperature between 30-40°C.
-
Rinsing: After immersion, remove the substrate and rinse it thoroughly with the same fresh solvent to remove any physisorbed molecules.
-
Drying: Dry the substrate again under a stream of inert gas.
Post-Deposition Annealing
-
Heating: Place the coated substrate in an oven or on a hotplate in a controlled atmosphere (e.g., under nitrogen or in a vacuum).
-
Curing: Heat the substrate to 140°C and maintain this temperature for 24-48 hours to facilitate the formation of covalent bonds between the phosphonic acid and the substrate surface.
-
Cooling: Allow the substrate to cool down to room temperature before further use or characterization.
Visualized Workflows and Relationships
Caption: Experimental workflow for this compound surface deposition.
Caption: Logical relationship between deposition temperature and monolayer quality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of oligo(ethylene glycol) (C11EG6OMe) SAMs on gold: behavior at elevated temperature in contact with water - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation of m-PEG2-phosphonic acid monolayers and how to prevent it
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG2-phosphonic acid monolayers. The information is designed to help you overcome common challenges and prevent monolayer degradation during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formation and use of this compound monolayers.
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or Poor Monolayer Formation | 1. Contaminated Substrate: Organic residues or particulate matter on the substrate surface can hinder self-assembly. 2. Incorrect Solvent: The chosen solvent may not adequately dissolve the this compound or may interact negatively with the substrate. 3. Inadequate Incubation Time: The self-assembly process may not have had sufficient time to reach completion. 4. Substrate Incompatibility: The metal oxide surface may not be suitable for forming a strong bond with the phosphonic acid headgroup. | 1. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for your substrate (e.g., sonication in appropriate solvents, UV/ozone treatment). 2. Solvent Selection: Use anhydrous, high-purity solvents like tetrahydrofuran (B95107) (THF) or ethanol.[1][2] The choice of solvent can significantly impact the monolayer formation process.[3] 3. Optimize Incubation Time: While 24 hours is a common incubation period, you may need to optimize this for your specific system.[1] 4. Substrate Choice and Pre-treatment: Phosphonic acids bind well to a variety of metal oxides like Al2O3, TiO2, and HfO2.[1][4] Consider pre-treating the surface, for example, with zirconium ions on titanium to enhance bonding.[5] |
| Monolayer Degradation in Aqueous Media | 1. Hydrolysis of the Phosphonate (B1237965) Bond: The bond between the phosphonic acid and the metal oxide surface can be susceptible to hydrolysis, especially in aqueous environments. 2. Substitution by Interfacial Water: Water molecules can displace the adsorbed monolayer, particularly on certain crystal faces of the substrate.[2][6][7] 3. Presence of Competing Ions: Ions in buffer solutions (e.g., phosphate (B84403) in PBS) can compete with the phosphonate headgroups for binding sites on the surface.[1] | 1. Post-Deposition Annealing: A heat treatment step (e.g., 115 °C for 10 minutes) after monolayer formation can strengthen the covalent bond to the surface.[1] 2. Substrate Selection: The stability of the monolayer is highly dependent on the substrate material. For instance, perfluorinated phosphonic acid SAMs on HfO2 have shown high stability in water and PBS.[1] 3. Use of Multi-Phosphonic Acid Polymers: Polymers with multiple phosphonic acid groups can provide more resilient coatings and long-term stability in biological media.[8] |
| Inconsistent Experimental Results | 1. Variability in Substrate Surface: Differences in surface roughness and crystal structure of the substrate can lead to variations in monolayer quality.[2][9] 2. Atmospheric Contamination: Exposure to ambient air can lead to the adsorption of carbonaceous contaminants on the monolayer.[4] 3. Inconsistent Deposition Method: Different monolayer deposition techniques can yield varying degrees of uniformity and reproducibility.[1] | 1. Standardize Substrate Preparation: Use substrates with consistent and well-characterized surface properties. Smoother surfaces generally lead to more ordered monolayers.[9] 2. Work in a Controlled Environment: Handle samples in a clean environment (e.g., a glove box) to minimize exposure to contaminants. 3. Select a Reproducible Deposition Method: The Langmuir-Blodgett method has been found to be highly reproducible for preparing uniform phosphonate monolayers.[1][6] |
| Thermal Instability | 1. Weak Links in the Molecular Backbone: The chemical composition of the organic part of the monolayer can influence its thermal stability.[10] 2. Desorption at Elevated Temperatures: The phosphonic acid molecules can desorb from the surface at high temperatures. | 1. Choose Thermally Stable Molecules: The choice of the organic tail can impact thermal stability. 2. Characterize Thermal Limits: Use techniques like in situ X-ray photoelectron spectroscopy to determine the temperature range of stability for your specific monolayer system.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound monolayer degradation?
A1: The primary degradation mechanisms for phosphonic acid monolayers, which are applicable to this compound, include:
-
Hydrolysis: The covalent or ionic bond between the phosphonic acid headgroup and the metal oxide surface can be broken by water molecules, leading to desorption of the monolayer.
-
Competitive Desorption: In buffered solutions, ions such as phosphate can compete with the phosphonate headgroups for binding sites on the substrate, leading to displacement of the monolayer.[1]
-
Oxidative Degradation: Under certain conditions, the organic PEG chain could be susceptible to oxidative damage.
-
Thermal Decomposition: At elevated temperatures, the organic components of the monolayer can degrade, or the entire molecule can desorb from the surface.[10]
Q2: How does the choice of substrate affect the stability of the monolayer?
A2: The substrate plays a critical role in the stability of the monolayer. The strength and nature of the bond between the phosphonic acid and the surface depend on the type of metal oxide. For example, phosphonate monolayers on HfO2 have been shown to be more stable in aqueous solutions compared to those on Al2O3.[1] The crystal structure of the oxide surface also influences stability; for instance, octadecylphosphonic acid (ODPA) monolayers are more stable on amorphous Al2O3 and the Al2O3(1102) surface than on the Al2O3(0001) surface in aqueous environments.[2][6][7]
Q3: What is the expected lifetime of an this compound monolayer under physiological conditions?
A3: The lifetime can vary significantly depending on the substrate, the density of the monolayer, and the specific composition of the physiological medium. Studies on similar phosphonic acid monolayers have shown stability for up to 14 days in ambient air and for extended periods in various aqueous solutions.[4] For instance, certain phosphonate SAMs on titanium have demonstrated stability for up to 14 days.[4] Perfluorinated phosphonic acid SAMs on HfO2 are particularly stable in water and phosphate-buffered saline (PBS).[1] Using multi-phosphonic acid PEGylated polymers can extend stability to over a month in biological media.[8]
Q4: Can I reuse a substrate after a monolayer has degraded?
A4: It is generally not recommended to reuse substrates without a thorough cleaning and re-preparation process. The degraded monolayer and any adsorbed contaminants must be completely removed to ensure the formation of a high-quality new monolayer. A rigorous cleaning procedure, potentially including sonication in solvents and plasma or UV/ozone treatment, would be necessary.
Q5: How can I confirm the quality and stability of my monolayer?
A5: Several surface-sensitive techniques can be used to characterize your monolayer:
-
Contact Angle Measurements: A high water contact angle can indicate the formation of a hydrophobic monolayer and can be monitored over time to assess stability.[1][2]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical bonding at the surface, confirming the presence of the monolayer and the nature of its attachment to the substrate.[1][4]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and uniformity of the monolayer.[1][4]
-
Ellipsometry: This technique can be used to measure the thickness of the monolayer.[1]
Experimental Protocols
Protocol 1: Formation of a Stable Phosphonic Acid Monolayer via Solution Self-Assembly
This protocol is a general guideline for forming a stable phosphonic acid monolayer on a metal oxide substrate.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Metal oxide substrate (e.g., Al2O3, HfO2, TiO2 coated silicon wafer)
-
Cleaning solvents (e.g., acetone, isopropanol, deionized water)
-
Nitrogen gas source
-
Oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Optional: Further clean the substrate using a UV/ozone cleaner or oxygen plasma to remove any remaining organic contaminants.
-
-
Monolayer Deposition:
-
Prepare a 1 mM solution of this compound in anhydrous THF.
-
Immerse the cleaned and dried substrate into the phosphonic acid solution in a sealed vial to prevent moisture absorption.
-
Incubate for 24 hours at room temperature.[1]
-
-
Rinsing:
-
Remove the substrate from the solution.
-
Rinse thoroughly with fresh THF to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Annealing:
-
Heat treat the substrate at 115 °C for 10 minutes to promote the formation of a strong covalent bond between the phosphonic acid and the substrate.[1]
-
-
Characterization:
-
Characterize the monolayer using techniques such as contact angle goniometry, XPS, and AFM to confirm its formation and quality.
-
Visualizations
Caption: Experimental workflow for the formation of a stable this compound monolayer.
Caption: Potential degradation pathways for this compound monolayers.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: m-PEG2-Phosphonic Acid Surface Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG2-phosphonic acid for surface modification. The following information is designed to address common challenges encountered during the formation of self-assembled monolayers (SAMs) and to provide a deeper understanding of the experimental parameters that influence surface coverage and quality.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a surface modification agent featuring a methoxy-terminated di(ethylene glycol) (m-PEG2) chain and a phosphonic acid headgroup. The phosphonic acid group exhibits a strong affinity for and forms robust bonds with various metal oxide surfaces, such as titanium oxide (TiO₂), zinc oxide (ZnO), and indium tin oxide (ITO).[1][2] The short PEG chain provides a hydrophilic and bio-inert surface, which is advantageous in biomedical applications for reducing non-specific protein adsorption and improving biocompatibility.[3] Its applications include the surface modification of medical implants, the development of biosensors, and as a component in drug delivery systems.
Q2: What are the key factors influencing the quality of an this compound self-assembled monolayer (SAM)?
A2: The formation of a high-quality SAM is a complex process influenced by several experimental parameters. Key factors include:
-
Substrate Cleanliness and Pre-treatment: The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl groups for the phosphonic acid to bind.[4]
-
Solvent Choice: The solvent must fully dissolve the this compound without causing aggregation. High-purity, anhydrous solvents are generally preferred.
-
Concentration: The concentration of the this compound solution can impact the packing density and ordering of the monolayer.
-
Immersion Time: Sufficient time is required for the molecules to adsorb and self-organize on the surface.
-
Temperature and Humidity: These environmental factors can affect the rate of SAM formation and the stability of the precursor solution.
-
Post-deposition Annealing: A heat treatment step after deposition can promote the formation of covalent bonds between the phosphonic acid and the substrate, enhancing the stability of the monolayer.
Q3: How does the PEG chain in this compound affect SAM formation?
A3: The presence of the PEG chain introduces both advantages and potential challenges. The hydrophilic nature of the PEG chain can improve the solubility of the molecule in polar solvents. However, the flexible and bulky nature of the PEG chain can lead to steric hindrance, potentially resulting in a lower packing density compared to simple alkylphosphonic acids. The length of the PEG chain is a critical factor; shorter chains, like the di(ethylene glycol) in this compound, are expected to have a less pronounced effect on reducing packing density compared to longer PEG chains.[3]
Q4: What characterization techniques are suitable for evaluating the quality of an this compound SAM?
A4: A combination of surface-sensitive techniques is typically employed to characterize the resulting monolayer:
-
Contact Angle Goniometry: Measures the hydrophilicity/hydrophobicity of the surface, providing an indication of successful modification.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, verifying the presence of phosphorus and other elements from the this compound molecule.[5][6]
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface, revealing the morphology and completeness of the monolayer.
-
Infrared Reflection-Absorption Spectroscopy (IRRAS): Can provide information about the chemical bonding and orientation of the molecules on the surface.
Troubleshooting Guide: Poor Surface Coverage
Poor surface coverage is a common issue when forming SAMs with this compound. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.
Problem: Incomplete or Patchy Monolayer Formation
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Inadequate Substrate Cleaning | Implement a rigorous cleaning protocol. A common procedure for oxide surfaces involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying under a stream of inert gas. An oxygen plasma or UV-ozone treatment can also be effective in removing organic contaminants and generating surface hydroxyl groups.[4][5][7] | A pristine surface free of organic and particulate contamination is crucial for uniform SAM formation. The presence of contaminants will block binding sites and lead to defects in the monolayer. |
| Insufficient Surface Hydroxylation | For oxide surfaces, pre-treatment with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ) can increase the density of surface hydroxyl groups. | The phosphonic acid headgroup primarily binds to the hydroxyl groups on the metal oxide surface. A higher density of these groups promotes a more complete and densely packed monolayer. |
| Poor Solubility or Aggregation of this compound | Ensure the chosen solvent fully dissolves the this compound. Gentle warming or sonication may aid dissolution. If aggregation is suspected, try a more dilute solution or a different solvent system. | Aggregates in the deposition solution will adsorb onto the surface as clumps rather than forming a uniform monolayer, resulting in a rough and incomplete film. |
| Suboptimal Deposition Parameters | Systematically vary the concentration of the this compound solution (e.g., 0.1 mM to 5 mM) and the immersion time (e.g., 1 to 24 hours). | The kinetics of SAM formation can be sensitive to concentration and time. Finding the optimal balance is necessary to achieve a well-ordered, complete monolayer. |
| Contaminated Deposition Solution | Use high-purity, anhydrous solvents and handle the this compound in a clean, dry environment to prevent contamination. Prepare fresh solutions before each experiment. | Water and other impurities in the solvent can interfere with the self-assembly process and lead to the formation of disordered or incomplete layers. |
| Ineffective Post-Deposition Rinsing | After deposition, rinse the substrate thoroughly with fresh, clean solvent to remove any physisorbed (non-covalently bound) molecules. Sonication during rinsing can be effective but should be used with caution as it may disrupt a weakly bound monolayer. | Incomplete rinsing can leave behind multilayers or aggregates of molecules that are not truly part of the self-assembled monolayer, leading to inaccurate characterization and poor performance. |
Quantitative Data Summary
The following tables provide representative quantitative data for phosphonic acid SAMs on various substrates. This data can serve as a benchmark for what to expect during the characterization of your this compound coated surfaces. Note that the specific values for this compound may differ due to the presence of the PEG chain.
Table 1: Water Contact Angles of Phosphonic Acid SAMs on Different Substrates
| Phosphonic Acid | Substrate | Water Contact Angle (°) | Reference |
| Octadecylphosphonic acid (ODPA) | Titania | 110 ± 2 | [8] |
| Perfluorodecylphosphonic acid (PFDPA) | Ti-6Al-4V | 118 | [9] |
| Phenylphosphonic acid (PPA) | Cu(111) | ~70-80 (after annealing) | [9] |
Table 2: Elemental Composition from XPS for Phosphonic Acid SAMs
| Element | Binding Energy (eV) | Assignment | Reference |
| P 2p | ~133-134 | Phosphonate group bound to the surface | [10] |
| O 1s | ~531-532 | P-O-Metal bond | [10] |
| C 1s | ~285 | Alkyl/PEG chain | [11] |
Experimental Protocols
General Protocol for this compound SAM Formation on a Titanium Oxide Surface
1. Substrate Cleaning:
-
Sonnicate the titanium oxide substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of dry nitrogen or argon.
-
Optional: Treat the substrate with oxygen plasma for 5 minutes to further remove organic contaminants and enhance surface hydroxylation.
2. Preparation of Deposition Solution:
-
Prepare a 1 mM solution of this compound in a high-purity, anhydrous solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF).
-
Gently sonicate the solution for 5-10 minutes to ensure complete dissolution.
3. Self-Assembly Process:
-
Immerse the cleaned and dried substrate into the freshly prepared this compound solution.
-
Leave the substrate immersed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
4. Rinsing:
-
Remove the substrate from the deposition solution.
-
Rinse the substrate thoroughly with fresh, clean solvent (the same solvent used for the deposition) to remove any physisorbed molecules.
-
Dry the coated substrate under a stream of dry nitrogen or argon.
5. Optional Annealing:
-
To enhance the stability of the monolayer, anneal the coated substrate at 80-120°C for 1-2 hours in a vacuum oven or under an inert atmosphere.
Visualizations
Caption: Experimental workflow for the formation of an this compound SAM.
Caption: Troubleshooting workflow for poor surface coverage of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on m-PEG2-phosphonic acid binding efficiency
Welcome to the technical support center for m-PEG2-phosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the binding of this compound to various substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound binding to surfaces?
A1: this compound primarily binds to metal oxide surfaces through the phosphonic acid headgroup. The binding involves the formation of strong coordinate covalent bonds (M-O-P) between the phosphonic acid and the metal atoms on the surface.[1][2] The binding can occur in different modes, such as monodentate, bidentate, or tridentate, depending on the surface chemistry and reaction conditions.[3][4]
Q2: How does pH influence the binding of this compound?
A2: The pH of the solution plays a critical role in the binding efficiency of this compound. The protonation state of the phosphonic acid group is pH-dependent. At low pH, the phosphonic acid is fully protonated (R-PO(OH)₂), while at higher pH, it becomes deprotonated to form phosphonate (B1237965) anions (R-PO(O⁻)OH and R-PO(O⁻)₂).[1][5] The deprotonated phosphonate species are generally more reactive and form stronger bonds with the positively charged metal oxide surface. However, excessively high pH can lead to repulsion between the negatively charged surface and the phosphonate, or cause instability of the substrate itself.
Q3: What are the optimal pH conditions for binding this compound?
A3: The optimal pH for binding is substrate-dependent. Generally, a slightly acidic to neutral pH range is a good starting point for many metal oxide surfaces like TiO₂ and Al₂O₃.[6][7] For instance, with cerium oxide nanoparticles, a low pH of 1.5 is used for initial mixing, followed by an increase to pH 8.[8][9] It is crucial to determine the isoelectric point (IEP) of your specific substrate. The optimal binding pH is typically just below the IEP of the substrate, where the surface has a net positive charge, promoting electrostatic attraction with the negatively charged phosphonate.
Q4: Can I perform the binding in aqueous solutions?
A4: Yes, binding can be performed in aqueous solutions. The hydrophilic PEG chain of this compound enhances its solubility in aqueous media.[10] However, the stability of the resulting self-assembled monolayer (SAM) in aqueous environments, especially in buffer solutions, should be monitored, as water molecules can compete for binding sites on the substrate surface.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Binding Efficiency | Suboptimal pH: The pH of the binding solution may not be optimal for the protonation state of the phosphonic acid and the surface charge of the substrate. | Determine the isoelectric point (IEP) of your substrate. Adjust the pH of your binding solution to be slightly below the IEP. Perform a pH titration experiment to find the optimal binding pH for your specific system. |
| Contaminated Surface: The substrate surface may have organic or inorganic contaminants that block the binding sites. | Ensure rigorous cleaning of the substrate before the binding experiment. Common cleaning procedures include sonication in solvents like ethanol (B145695) and isopropanol, followed by plasma cleaning or piranha solution treatment (use with extreme caution). | |
| Incorrect Solvent: The chosen solvent may not be suitable for the reaction. | While aqueous solutions can be used, organic solvents like ethanol or toluene (B28343) can also be employed and may lead to better-ordered monolayers. | |
| Poor Monolayer Stability | Weak Binding: The binding mode might be predominantly monodentate, which is less stable than bidentate or tridentate binding. | Consider a post-binding annealing step at a moderate temperature to promote the formation of more stable, multidentate bonds. |
| Hydrolysis in Aqueous Media: The M-O-P bonds can be susceptible to hydrolysis, especially at extreme pH values. | For applications in aqueous environments, ensure the pH is maintained within a stable range. For long-term stability, phosphonate SAMs on surfaces like HfO₂ have shown better resistance to hydrolysis compared to silane-based SAMs on SiO₂.[11] | |
| Aggregation of Nanoparticles during Functionalization | pH-Induced Aggregation: A change in pH during the functionalization process can alter the surface charge of the nanoparticles, leading to aggregation.[8][9] | Carefully control the pH throughout the experiment. A gradual change in pH may be necessary. Ensure adequate mixing and consider using a lower concentration of nanoparticles. |
Quantitative Data on Phosphonic Acid Binding
| Phosphonic Acid | Metal Oxide Surface | Method | Binding Affinity Constant | Reference |
| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.6 x 10³ M⁻¹ | [12] |
| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.2 x 10³ M⁻¹ | [12] |
| 16-Phosphonohexadecanoic acid | TiO₂ (Anatase) | TGA | K = 1.9 x 10³ M⁻¹ | [12] |
| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.1 x 10³ M⁻¹ | [12] |
| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | Langmuir constant (b) = 0.85 L/mg | [12] |
| Phosphate (as a proxy for phosphonate) | Fe₃O₄ | Langmuir Isotherm | Langmuir constant (b) = 0.112 L/mg | [12] |
Note: The binding affinity constants are influenced by factors including the specific phosphonic acid, the nature of the metal oxide surface, the solvent, and the temperature, in addition to pH.
Experimental Protocols
General Protocol for Surface Functionalization with this compound
This protocol provides a general workflow for the functionalization of a metal oxide surface.
Caption: General experimental workflow for surface functionalization.
Logical Relationship of pH and Binding Efficiency
The following diagram illustrates the logical relationship between pH, the protonation state of this compound, and the resulting binding efficiency on a typical metal oxide surface.
Caption: Impact of pH on binding efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. The binding of phosphonic acids at aluminium oxide surfaces and correlation with passivation of aluminium flake - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, 96962-41-3 | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
avoiding multilayer formation in m-PEG2-phosphonic acid self-assembly
Welcome to the technical support center for m-PEG2-phosphonic acid self-assembly. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful formation of high-quality self-assembled monolayers (SAMs) and avoid the common pitfall of multilayer formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of multilayer formation in this compound self-assembly?
A1: Multilayer formation primarily occurs due to the physisorption of excess this compound molecules on top of the initial chemisorbed monolayer. This can be exacerbated by several factors including high solution concentrations, inappropriate solvent choices, and insufficient rinsing procedures after deposition. The molecule-molecule interactions (van der Waals and hydrogen bonding) can sometimes be stronger than the initial, unannealed substrate-molecule interactions, leading to the aggregation of molecules.[1]
Q2: How can I confirm if I have a monolayer or a multilayer?
A2: Several surface characterization techniques can distinguish between a monolayer and a multilayer. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool; a broadening of the C 1s peak can indicate the presence of multilayers due to differential charging.[1][2] Atomic Force Microscopy (AFM) can reveal the surface topography, where multilayers may appear as aggregates or a significant increase in surface roughness.[3] Contact angle measurements can also be indicative; a well-ordered monolayer will exhibit a consistent and expected contact angle, whereas multilayers can lead to variability.
Q3: Is post-deposition annealing necessary?
A3: Yes, post-deposition heating is often a critical step to promote the formation of a stable, covalently bound phosphonate (B1237965) monolayer on oxide surfaces.[1] Heating provides the energy required to convert the initial hydrogen-bonded physisorbed molecules into covalently attached phosphonates on the substrate.[1] Without this step, the phosphonic acid molecules may be easily removed during rinsing.[4]
Q4: What is the recommended solvent for this compound self-assembly?
A4: The choice of solvent is crucial and can significantly affect the quality of the SAM. While various solvents can be used, anhydrous solvents like tetrahydrofuran (B95107) (THF) are commonly employed.[1] The polarity of the solvent can influence the dissociation of surface ions and the formation of byproducts, so it is essential to choose a solvent that dissolves the phosphonic acid without promoting side reactions on the substrate surface.[5] For instance, on ZnO surfaces, less polar solvents like toluene (B28343) or tert-butyl alcohol were found to be preferable to methanol (B129727) to avoid the formation of layered zinc compounds.[5]
Troubleshooting Guides
Issue 1: Inconsistent or High Contact Angle Readings
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Multilayer Formation | Implement a rigorous rinsing protocol with an appropriate solvent (e.g., THF, methanol) and sonication to remove physisorbed layers.[1] | A consistent and lower contact angle, indicative of a well-ordered monolayer. |
| Incomplete Monolayer | Increase the immersion time or optimize the solution concentration. Ensure the substrate is properly cleaned and activated before deposition. | Higher surface coverage leading to a more uniform and expected contact angle. |
| Surface Contamination | Use high-purity solvents and reagents. Perform the self-assembly in a clean environment to avoid adventitious hydrocarbon contamination. | Reproducible and stable contact angle measurements. |
Issue 2: Evidence of Aggregates or High Roughness in AFM Images
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of Phosphonic Acid | Ensure the this compound is fully dissolved in the solvent before immersing the substrate. Consider gentle heating or sonication to aid dissolution. | A clear deposition solution and a smoother surface morphology in AFM images. |
| Excess Physisorbed Molecules | After deposition and annealing, perform thorough rinsing with fresh solvent. Sonication for a short duration can help dislodge loosely bound molecules.[1] | Reduction or elimination of visible aggregates on the surface. |
| Inadequate Annealing | Optimize the annealing temperature and duration. Insufficient heat may not provide enough energy for molecules to arrange into a well-ordered monolayer.[1] | A more uniform and densely packed monolayer with lower surface roughness. |
Experimental Protocols
Key Experiment: Formation of a this compound Monolayer using the T-BAG Method
This protocol is a generalized procedure based on the "Tethering by Aggregation and Growth" (T-BAG) method, which is a common technique for forming phosphonic acid SAMs.[1][2][6]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Substrate (e.g., silicon wafer with native oxide, titanium oxide)
-
Methanol
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. This can involve sonication in a series of solvents like acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen. A final plasma or piranha cleaning step can be used to ensure a hydrophilic, activated surface.
-
Solution Preparation: Prepare a dilute solution of this compound in anhydrous THF. A typical concentration is in the micromolar range (e.g., 25 µM).[1]
-
Deposition: Immerse the cleaned substrate vertically in the phosphonic acid solution. Allow the solvent to evaporate at room temperature.[1]
-
Annealing: Heat the coated substrate in an oven. A typical condition is 140°C for 48 hours in air.[1] This step is crucial for forming covalent bonds between the phosphonic acid headgroup and the oxide surface.
-
Multilayer Removal (Rinsing): After annealing, multilayers of physisorbed molecules are likely present.[1] To remove these, rinse the substrate thoroughly with fresh THF. Sonication in THF and methanol for short periods can be effective.[1] It is recommended to perform multiple rinsing cycles.[1]
-
Drying and Storage: Dry the substrate with a gentle stream of nitrogen and store it in a clean, dry environment (e.g., a desiccator or under nitrogen) until characterization.[1]
Visual Guides
Caption: Experimental workflow for this compound self-assembly.
Caption: Troubleshooting logic for addressing multilayer formation.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. princeton.edu [princeton.edu]
- 5. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG2-Phosphonic Acid Conjugation
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers confirming the covalent attachment of m-PEG2-phosphonic acid to various substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to confirm the covalent attachment of this compound?
A1: Successful confirmation typically relies on a combination of surface-sensitive techniques that can detect chemical and physical changes on the substrate. The primary methods include:
-
X-ray Photoelectron Spectroscopy (XPS): A highly surface-sensitive technique that provides elemental composition and chemical state information, confirming the presence of both the phosphonate (B1237965) (via the P 2p signal) and the PEG chain (via the C 1s and O 1s signals).[1][2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Particularly using an Attenuated Total Reflectance (ATR) accessory for surfaces, FTIR detects changes in vibrational bands corresponding to the phosphonic acid group as it binds to the surface.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ³¹P NMR are excellent for characterizing the starting this compound material[5][6], solid-state or HRMAS NMR can be used to analyze modified nanoparticles.[7]
-
Contact Angle Goniometry: Measures the change in surface wettability (hydrophilicity/hydrophobicity) after modification, providing indirect but strong evidence of a new surface layer.[8]
-
Thermogravimetric Analysis (TGA): Quantifies the amount of PEG grafted onto a surface by measuring the mass loss as the temperature is increased.[7][9]
Q2: How do I interpret FTIR spectra to confirm attachment?
A2: When this compound covalently attaches to a metal oxide surface, its FTIR spectrum undergoes characteristic changes. The key is to compare the spectrum of the modified surface with that of the free this compound. Look for the disappearance of bands associated with the free acid and the appearance of new bands indicating a surface bond.[3]
-
Disappearance of P=O and P-O-H bands: The sharp peak for the P=O stretch (around 1250 cm⁻¹) and bands for P-O-H stretching (in the 900-1050 cm⁻¹ range) should diminish or disappear.[3][10]
-
Appearance of P-O-Substrate bands: A new, often broad and strong, band will appear, which is associated with the vibration of the deprotonated PO₃ group bonded to the substrate surface (e.g., P-O-Fe or P-O-Al).[3] This indicates that the acid has anchored to the surface.[3]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation for Confirmation |
| P=O Stretch | ~1250 - 1280 | Disappearance or significant reduction indicates consumption of the free phosphonic acid. |
| P-O-H Stretch | ~900 - 1050 | Disappearance suggests deprotonation and bonding to the surface. |
| C-O-C Ether Stretch (PEG) | ~1089 - 1100 | Presence confirms the PEG chain is on the surface.[11] |
| P-O-Metal/Substrate Stretch | ~950 - 1100 (Broad) | Appearance of a broad band in this region is strong evidence of covalent attachment.[3][12] |
Q3: What specific signals should I look for in an XPS analysis?
A3: XPS analysis provides definitive evidence of surface modification by detecting the elements present and their chemical bonding states.
-
Survey Scan: The survey scan should show the appearance of the Phosphorus (P 2p) peak after modification, confirming the presence of the phosphonate group. You will also see signals for Carbon (C 1s) and Oxygen (O 1s) from the PEG chain.[13]
-
High-Resolution Scans:
-
C 1s Spectrum: This is crucial for confirming the PEG component. The spectrum should be deconvoluted to show a dominant peak around 286.7 eV, which is characteristic of the C-O ether bond in the PEG backbone.[1]
-
P 2p Spectrum: The presence of a peak around 133-134 eV confirms that phosphorus is on the surface. The exact binding energy can provide insight into the nature of the P-O-Substrate bond.[2]
-
Substrate Peaks: A corresponding attenuation (decrease in intensity) of the substrate's characteristic peaks (e.g., Fe 2p, Al 2p, Si 2p) is expected due to being covered by the PEG layer.[1]
-
| Element / Region | Typical Binding Energy (eV) | Interpretation |
| P 2p | ~133 - 134 | Confirms the presence of the phosphonate headgroup. |
| C 1s (C-O) | ~286.7 | The characteristic peak for the PEG backbone.[1] |
| C 1s (C-C/C-H) | ~285.0 | Aliphatic carbon in the linker. |
| O 1s | ~532.5 | Oxygen in the PEG chain and phosphonate group. |
Troubleshooting Guides
Problem 1: My FTIR/XPS results show no evidence of PEG-phosphonic acid on the surface.
This suggests a failure in the conjugation reaction. Follow this workflow to diagnose the issue.
Caption: Troubleshooting logic for failed covalent attachment.
Problem 2: The change in contact angle is minimal or inconsistent.
A small change may indicate very low grafting density or a non-uniform coating.
-
Possible Cause: Incomplete surface coverage due to insufficient reaction time, low reagent concentration, or surface contamination.
-
Solution: Ensure the substrate is impeccably clean before the reaction. Increase the concentration of the this compound solution and/or extend the immersion time.[4][8] Ensure the solvent used is anhydrous, as water can interfere with the reaction on some metal oxide surfaces.
Problem 3: My NMR spectrum of the modified material just shows broad, unresolved peaks.
Peak broadening in NMR is expected for molecules immobilized on a surface.[14]
-
Interpretation: This is actually indirect evidence of successful attachment! When a molecule is no longer freely tumbling in solution, its NMR signals broaden significantly.
-
Solution: For nanoparticles, High-Resolution Magic Angle Spinning (HRMAS) NMR can help to narrow the peaks and provide better resolution while still analyzing the surface-bound species.[7] Compare the spectrum to a control sample of the unmodified substrate to ensure the broad signals originate from the PEG.
Experimental Protocols
Protocol 1: General Surface Modification
This protocol provides a general workflow for attaching this compound to a metal oxide substrate.
Caption: General experimental workflow for surface modification.
Protocol 2: Characterization by ATR-FTIR
-
Background Spectrum: Record a background spectrum of the clean, unmodified substrate. This is critical for accurate subtraction.
-
Sample Spectrum: Press the modified substrate firmly against the ATR crystal and record the sample spectrum.
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Analyze the resulting difference spectrum for the key changes outlined in FAQ 2. Look for the disappearance of P=O and P-O-H bands and the appearance of a broad P-O-substrate band.[3][12]
Protocol 3: Characterization by XPS
-
Sample Mounting: Mount the modified substrate on the XPS sample holder using appropriate tape or clips. Ensure the surface is facing the analyzer.
-
Survey Scan: Perform a survey scan (0-1200 eV) to identify all elements present on the surface. Confirm the presence of P, C, and O, along with substrate elements.[13]
-
High-Resolution Scans: Acquire high-resolution scans over the P 2p, C 1s, O 1s, and primary substrate peak regions.
-
Data Analysis:
-
Use analysis software to calculate atomic concentrations from the survey scan.
-
Deconvolute the high-resolution C 1s peak to identify the C-O component (~286.7 eV) and confirm the presence of PEG.[1]
-
Confirm the P 2p peak is present at the expected binding energy (~133 eV).
-
Calculate the thickness of the grafted layer based on the attenuation of the substrate signal, if desired.[1]
-
Analytical Technique Overview
This diagram illustrates how different techniques provide complementary information to build a complete picture of the surface modification.
Caption: Relationship between analytical techniques and the data they provide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organophosphonic acids as viable linkers for the covalent attachment of polyelectrolyte brushes on silica and mica surfaces - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02483C [pubs.rsc.org]
- 8. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surface phosphonation treatment shows dose-dependent enhancement of the bioactivity of polyetheretherketone - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05229A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
long-term stability of m-PEG2-phosphonic acid coatings in biological media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG2-phosphonic acid coatings. The information is designed to address common challenges encountered during the experimental application and analysis of these surface modifications.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using multi-phosphonic acid PEG polymers over mono-phosphonic acid versions for coating nanoparticles?
A1: The primary advantage is significantly enhanced long-term stability in biological media. Multi-phosphonic acid PEG copolymers form a more resilient and durable coating on metal oxide surfaces. This is because multiple phosphonate (B1237965) groups anchor the polymer to the substrate, providing stronger adhesion compared to the single anchor of a mono-phosphonic acid PEG. Studies have shown that while mono-functionalized coatings may show mitigated stability over time (less than a week), multi-functionalized coatings can provide stability for months in physiological and protein-rich cell culture media.[1][2][3]
Q2: How does the this compound coating improve the biocompatibility of a material?
A2: The polyethylene (B3416737) glycol (PEG) component of the coating is hydrophilic and creates a steric barrier on the surface. This layer of PEG and associated water molecules helps to prevent the non-specific adsorption of proteins, which is often the initial step in the foreign body response and biofouling. By minimizing protein adsorption, the coating can reduce cellular uptake by phagocytic cells, thereby increasing the circulation time of nanoparticles in vivo.
Q3: What is the expected long-term stability of this compound coatings in common biological buffers?
A3: The long-term stability is highly dependent on whether a mono- or multi-phosphonic acid anchoring strategy is used. For mono-phosphonic acid coatings, stability is limited, often lasting less than a week in biological media. In contrast, coatings based on polymers with multiple phosphonic acid anchoring groups have demonstrated excellent long-term stability, remaining intact for over three months in buffers like phosphate-buffered saline (PBS).[3] Perfluorinated phosphonate self-assembled monolayers (SAMs) on hafnium oxide have also been shown to be highly stable in PBS at room temperature.[1][4]
Q4: Can the length of the PEG chain in the coating affect its performance?
A4: Yes, the PEG chain length is a critical parameter. Longer PEG chains generally provide a more effective steric barrier, which can lead to a greater reduction in protein adsorption.[5][6] However, there can be a trade-off. Excessively long or dense PEG chains may hinder the interaction of the coated material with its intended biological target, for example, by masking targeting ligands or impeding cellular uptake when that is the desired outcome.[6] For nanoparticles, increasing the PEG molecular weight can also increase the hydrodynamic size, which may affect their biodistribution.[5][7]
Q5: What are the typical binding modes of phosphonic acids to metal oxide surfaces?
A5: Phosphonic acids can bind to metal oxide surfaces through several modes, including monodentate, bridging bidentate, and bridging tridentate linkages. The specific binding mode depends on the surface chemistry of the metal oxide and the conditions of the self-assembly process. These interactions involve the condensation of the P-OH groups of the phosphonic acid with the hydroxyl groups on the metal oxide surface, forming stable P-O-metal bonds.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete or patchy coating | Inadequate substrate cleaning and preparation. | Ensure the substrate is thoroughly cleaned to remove organic contaminants. For titanium oxide surfaces, a common procedure involves sonication in acetone (B3395972), ethanol (B145695), and Milli-Q water, followed by oxygen-plasma cleaning to activate surface hydroxyl groups.[8] |
| Low concentration of the this compound solution. | Increase the concentration of the phosphonic acid solution. For instance, concentrations around 0.5 mM have been used for forming octadecylphosphonic acid SAMs on TiO2.[9] | |
| Insufficient incubation time. | Extend the incubation time to allow for complete self-assembly. While rapid formation can occur, incubation times of up to 48 hours at room temperature are sometimes used to ensure a well-ordered monolayer.[8] | |
| Aggregates observed on the surface | Multilayer formation instead of a monolayer. | Aggregates can form if the phosphonic acid concentration is too high or if the rinsing step after deposition is inadequate. A thorough rinsing with the solvent (e.g., ethanol or THF) is crucial to remove physisorbed molecules.[10] The "Tethering by Aggregation and Growth" (T-BAG) method, which involves heating after deposition, can help form a dense monolayer and subsequent rinsing can remove excess material.[10] |
| Poor stability of the coating in biological media | Use of a mono-phosphonic acid linker. | For applications requiring long-term stability, consider using a multi-phosphonic acid PEG polymer. These provide multiple anchor points to the surface, significantly enhancing stability. |
| Incomplete monolayer formation. | A patchy or disordered monolayer will have exposed substrate areas that can lead to instability and protein adsorption. Optimize the coating protocol to ensure the formation of a dense, well-ordered monolayer. | |
| High protein adsorption despite PEGylation | Low PEG grafting density. | The resistance to protein adsorption is dependent on the surface density of the PEG chains. A low density may not provide a sufficient steric barrier. Ensure that the self-assembly process is optimized to achieve a high grafting density. |
| Short PEG chain length. | For larger proteins, a longer PEG chain may be necessary to effectively prevent adsorption. Consider using a PEG linker with a higher molecular weight.[5] |
Experimental Protocols
Protocol for this compound Self-Assembled Monolayer (SAM) Formation on Titanium Dioxide (TiO2) Surfaces
This protocol is adapted from the "Tethering by Aggregation and Growth" (T-BAG) method.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Titanium dioxide (TiO2) substrates
-
Acetone (reagent grade)
-
Ethanol (200 proof)
-
Milli-Q water
-
Nitrogen gas source
-
Sonicator
-
Oven capable of maintaining 140°C
Procedure:
-
Substrate Cleaning:
-
Sonicate the TiO2 substrates in acetone for 15 minutes.
-
Sonicate in ethanol for 15 minutes.
-
Sonicate in Milli-Q water for 15 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
For enhanced hydroxyl group activation, treat the substrates with oxygen plasma for 5-10 minutes if available.
-
-
Preparation of Coating Solution:
-
Prepare a 1 mM solution of this compound in anhydrous THF. Ensure the phosphonic acid is fully dissolved.
-
-
SAM Formation (T-BAG Method):
-
Place the cleaned and dried TiO2 substrates in a suitable container (e.g., a glass petri dish).
-
Cover the substrates with the 1 mM this compound solution.
-
Allow the solvent to evaporate at room temperature in a clean, controlled environment (e.g., a fume hood or desiccator).
-
Once the solvent has evaporated, transfer the substrates to an oven and heat at 140°C for 24-48 hours. This step promotes the formation of a dense, covalently bound monolayer.[10]
-
-
Removal of Multilayers:
-
After heating, allow the substrates to cool to room temperature.
-
Rinse the substrates thoroughly with fresh THF to remove any non-covalently bound multilayers. Sonication in THF for 5-10 minutes can aid in this process.
-
Rinse the substrates with ethanol.
-
Dry the coated substrates under a stream of nitrogen gas.
-
-
Storage:
-
Store the coated substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) until use.
-
Data Presentation
Table 1: Representative Stability of Phosphonate-Based Coatings in Biological Buffers
| Coating Type | Substrate | Biological Medium | Incubation Time | Stability Observation | Reference |
| Mono-phosphonic acid PEG | Metal Oxide Nanoparticles | PBS and DMEM with 10% FBS | < 1 week | Mitigated stability, aggregation observed | [1][2][3] |
| Multi-phosphonic acid PEG | Metal Oxide Nanoparticles | PBS and DMEM with 10% FBS | > 3 months | Resilient coating, excellent long-term stability | [1][3] |
| Perfluorinated Phosphonic Acid | Hafnium Oxide (HfO2) | Phosphate-Buffered Saline (PBS) | > 1 month | Highly stable | [1][4] |
Table 2: Influence of PEG Chain Length on Protein Adsorption
| PEG Molecular Weight (Da) | Grafting Density | Protein | Reduction in Adsorption | Reference |
| 550 | High | Not specified | Significant reduction | [11] |
| 2000 | High | Fibrinogen | Reduced uptake compared to 5 kDa PEG | [5] |
| 5000 | High | Fibrinogen | Increased circulation time compared to 5 kDa PEG | [5] |
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unlocking Long-Term Stability of Upconversion Nanoparticles with Biocompatible Phosphonate-Based Polymer Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. creativepegworks.com [creativepegworks.com]
- 8. matec-conferences.org [matec-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of different PEGylation patterns on the long-term bio-stability of colloidal mesoporous silica nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: m-PEG2-Phosphonic Acid Surface Modification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG2-phosphonic acid for surface modification. The following sections address common challenges encountered during the scaling-up of this process and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound binding to metal oxide surfaces?
A1: this compound binds to metal oxide surfaces primarily through the phosphonic acid headgroup. This interaction involves the formation of strong, hydrolytically stable M-O-P bonds (where M is a metal from the oxide surface) through condensation reactions with surface hydroxyl groups.[1] The binding can occur in different modes, including monodentate, bidentate, or tridentate coordination, which influences the stability and ordering of the resulting self-assembled monolayer (SAM).[2]
Q2: Why am I observing aggregation of my nanoparticles after surface modification with this compound?
A2: Nanoparticle aggregation is a common issue that can arise from several factors during and after surface modification:
-
Loss of Surface Charge: The functionalization process can neutralize or reduce the native surface charge of the nanoparticles, diminishing the electrostatic repulsion that keeps them dispersed.[3]
-
Incomplete Coverage: Insufficient surface coverage with this compound can leave exposed patches on the nanoparticle surface, leading to hydrophobic interactions and subsequent aggregation.
-
Inappropriate Solvent Conditions: The stability of the nanoparticles and the solubility of the this compound are highly dependent on the solvent. A poor solvent can cause the PEG chains to collapse, reducing steric stabilization.[3]
-
Incorrect pH: The pH of the solution affects the surface charge of both the nanoparticles and the phosphonic acid, influencing binding efficiency and colloidal stability. A pH near the isoelectric point of the nanoparticles will promote aggregation.[3][4]
-
High Reagent Concentration: An excessive concentration of this compound can lead to the formation of multilayers and inter-particle bridging, causing aggregation.[3]
Q3: How does the short PEG chain of this compound affect the stability of modified nanoparticles in biological media?
A3: The short methoxy-terminated di-ethylene glycol (m-PEG2) chain provides a hydrophilic layer that can increase the water solubility of the modified material. However, compared to longer PEG chains, the short m-PEG2 chain offers less steric hindrance. While it can help reduce protein adsorption and the formation of a protein corona, this effect may be less pronounced than with longer PEG chains. For applications requiring long circulation times in biological fluids, polymers with multiple phosphonic acid anchoring groups and longer PEG chains have been shown to provide more resilient coatings and superior long-term stability.[5][6][7][8]
Q4: What are the key parameters to consider when scaling up the this compound surface modification process?
A4: When scaling up, it is crucial to maintain consistency and control over several parameters:
-
Reaction Time and Temperature: These parameters influence the kinetics of SAM formation. Longer reaction times or elevated temperatures can sometimes improve surface coverage but may also lead to undesirable side reactions or aggregation.[9]
-
Concentration of this compound: The concentration needs to be optimized to achieve a complete monolayer without inducing multilayer formation or aggregation.
-
Mixing and Agitation: Uniform mixing is essential to ensure that all surfaces are evenly coated. The method of agitation should be effective but not so vigorous as to cause mechanical damage or aggregation of the nanoparticles.
-
Washing and Purification: A thorough washing step is critical to remove any unbound this compound and byproducts. The choice of washing solvent is important to avoid desorption of the coating or aggregation of the modified particles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Surface Coverage / Incomplete Monolayer Formation | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the surface coverage using techniques like XPS or FTIR to determine the optimal conditions.[9] |
| Low concentration of this compound. | Gradually increase the concentration of the this compound solution. | |
| Inappropriate solvent. | Ensure the chosen solvent fully dissolves the this compound and is compatible with the substrate. For some metal oxides, non-polar solvents have been shown to yield well-defined SAMs.[10][11] | |
| Surface contamination of the substrate. | Thoroughly clean the substrate surface prior to modification to remove any organic or inorganic contaminants. | |
| Nanoparticle Aggregation During/After Modification | Loss of electrostatic stabilization. | If possible, adjust the pH to be far from the isoelectric point of the nanoparticles. Consider adding a co-stabilizer.[3] |
| Hydrophobic interactions due to incomplete coverage. | Optimize reaction conditions (time, temperature, concentration) to ensure complete monolayer formation. | |
| Inter-particle crosslinking. | Add the this compound solution slowly and with vigorous stirring to avoid localized high concentrations.[3] | |
| Inconsistent Batch-to-Batch Results | Variation in raw material quality. | Ensure consistent quality of nanoparticles and this compound. |
| Lack of precise control over reaction parameters. | Carefully control and monitor reaction time, temperature, pH, and reagent concentrations for each batch. | |
| Inadequate mixing at larger scales. | Implement a scalable and efficient mixing method to ensure homogeneity. | |
| Desorption of the Coating Over Time | Weak binding to the surface. | Ensure the substrate surface is appropriately prepared (e.g., hydroxylated) to facilitate strong covalent bonding. Consider using multi-phosphonic acid linkers for enhanced stability.[5][6][7][8] |
| Hydrolysis of the M-O-P bond. | While generally stable, prolonged exposure to harsh pH conditions or high temperatures in aqueous environments can lead to some desorption. Store the modified materials in a suitable buffer at an appropriate temperature. |
Experimental Protocols & Characterization
General Protocol for this compound Surface Modification of Metal Oxide Nanoparticles
This protocol is a general guideline and may require optimization for specific nanoparticle systems.
-
Nanoparticle Preparation: Disperse the metal oxide nanoparticles in a suitable solvent (e.g., ethanol, THF, or water) via sonication to achieve a well-dispersed suspension. The choice of solvent will depend on the nanoparticle and phosphonic acid solubility and stability.[12]
-
Solution Preparation: Prepare a solution of this compound in the same solvent. The concentration should be optimized based on the surface area of the nanoparticles.
-
Reaction: Add the this compound solution to the nanoparticle suspension dropwise while stirring vigorously. Allow the reaction to proceed for a set amount of time (e.g., 12-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
Washing: Centrifuge the suspension to pellet the modified nanoparticles. Remove the supernatant and resuspend the nanoparticles in fresh solvent. Repeat this washing step 2-3 times to remove any unbound phosphonic acid.
-
Final Dispersion: Resuspend the final washed nanoparticles in the desired buffer or solvent for storage and further use.
Characterization Techniques
| Technique | Purpose | Expected Observations |
| Dynamic Light Scattering (DLS) & Zeta Potential | To assess nanoparticle size, aggregation state, and surface charge. | An increase in hydrodynamic diameter is expected after coating. A change in zeta potential indicates successful surface modification. A stable, monomodal size distribution suggests a non-aggregated sample.[12][13][14][15][16] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of this compound grafted onto the surface. | A weight loss step corresponding to the decomposition of the organic coating will be observed at elevated temperatures. This can be used to calculate the grafting density.[13][17][18][19][20][21] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the binding of the phosphonic acid group to the metal oxide surface. | The disappearance or shifting of P-OH stretching bands and the appearance of new bands corresponding to M-O-P bonds confirm the covalent attachment.[22][23][24][25] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states at the surface. | The presence of phosphorus and changes in the O 1s and metal core level spectra confirm the presence of the phosphonic acid layer. |
Data Summary
The following tables summarize typical quantitative data obtained from the characterization of phosphonic acid modified nanoparticles. Note that these values are illustrative and will vary depending on the specific nanoparticle system, this compound concentration, and reaction conditions.
Table 1: Example DLS and Zeta Potential Data
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticles | 50 ± 2 | 0.15 | +30 ± 5 |
| m-PEG2-PA Modified Nanoparticles (Optimized) | 60 ± 3 | 0.20 | -15 ± 4 |
| m-PEG2-PA Modified Nanoparticles (Aggregated) | >500 | >0.5 | -5 ± 3 |
Table 2: Example TGA Data for Grafting Density Calculation
| Sample | Initial Mass (mg) | Mass Loss due to Coating (%) | Calculated Grafting Density (molecules/nm²) |
| m-PEG2-PA Modified Nanoparticles | 10.0 | 5.0 | 1.5 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. [1902.07172] Mono- versus multi-phosphonic acid based PEGylated polymers for functionalization and stabilization of metal (Ce, Fe, Ti, Al)oxide nanoparticles in biological media [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles [mdpi.com]
- 13. DSpace [cora.ucc.ie]
- 14. mdpi.com [mdpi.com]
- 15. Characterization Challenges of Self-Assembled Polymer-SPIONs Nanoparticles: Benefits of Orthogonal Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: m-PEG2-Phosphonic Acid Monolayer Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with m-PEG2-phosphonic acid for the formation of self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the formation and characterization of this compound monolayers.
| Question | Possible Causes | Suggested Solutions |
| Why is the contact angle of my monolayer lower than expected, indicating a hydrophilic surface? | 1. Incomplete Monolayer Formation: Insufficient reaction time or low concentration of the phosphonic acid solution can lead to a partially formed monolayer with exposed substrate. 2. Solvent Contamination: Residual high-polarity solvent on the substrate can interfere with monolayer packing. 3. Poor Solvent Choice: Using a high dielectric constant solvent can disrupt SAM formation, leading to a disordered and less dense monolayer.[1] 4. Substrate Contamination: The underlying substrate may not have been sufficiently cleaned, leaving hydrophilic contaminants on the surface. | 1. Optimize Reaction Conditions: Increase the immersion time of the substrate in the phosphonic acid solution (e.g., 24-48 hours) and consider adjusting the concentration. For some systems, a post-deposition annealing step can improve monolayer quality.[2] 2. Thorough Rinsing and Drying: After deposition, rinse the substrate thoroughly with a low-polarity solvent (e.g., ethanol (B145695), isopropanol) to remove physisorbed molecules and residual deposition solvent. Dry the substrate with a stream of inert gas (e.g., nitrogen or argon). 3. Select an Appropriate Solvent: Utilize a solvent with a low dielectric constant that is inert to the substrate. Solvents like tetrahydrofuran (B95107) (THF), toluene, or ethanol are often good starting points.[1][3] 4. Improve Substrate Cleaning Protocol: Implement a rigorous cleaning procedure for your substrate. This may involve sonication in a series of solvents (e.g., acetone (B3395972), isopropanol (B130326), and deionized water) followed by plasma cleaning or piranha solution treatment (use with extreme caution). |
| How can I improve the density and stability of my this compound monolayer? | 1. Suboptimal Solvent: The solvent may be interfering with the self-assembly process. Higher dielectric constant solvents can disrupt the formation of a dense, stable monolayer.[1] 2. Presence of Water: Trace amounts of water in the solvent can lead to the formation of phosphonic acid aggregates in solution and on the surface, resulting in a less ordered monolayer. 3. Lack of Thermal Annealing: For some phosphonic acids, a post-deposition heating step is crucial for forming strong covalent bonds with the substrate.[2] | 1. Solvent Selection: Opt for solvents with low dielectric constants and weak interactions with the substrate surface. This generally leads to higher density and more stable monolayers.[1] 2. Use Anhydrous Solvents: Employ dry solvents to minimize water content. Storing solvents over molecular sieves can help. 3. Introduce a Heating Step: After the initial self-assembly, consider annealing the substrate at an elevated temperature (e.g., 140°C for 24-48 hours) to promote the formation of covalent bonds between the phosphonic acid and the oxide surface.[2] |
| XPS analysis shows a weak phosphorus signal or inconsistent results. What could be the issue? | 1. Low Surface Coverage: The monolayer may be sparse or patchy. 2. Contamination Layer: An adventitious carbon layer on top of the monolayer can attenuate the phosphorus signal. 3. Inappropriate XPS Parameters: The take-off angle or analysis area may not be optimal for surface-sensitive measurements. | 1. Optimize Deposition: Re-evaluate your deposition protocol, including solvent choice, concentration, and immersion time, to improve surface coverage. 2. Minimize Air Exposure: Handle samples in a clean environment and minimize exposure to ambient air before XPS analysis to reduce surface contamination. 3. Adjust XPS Settings: Use a low take-off angle to increase surface sensitivity. Ensure the analysis area is representative of the sample surface.[2][4][5] |
| The monolayer appears disordered or aggregated when imaged with AFM or STM. What are the likely causes? | 1. Inappropriate Solvent: A solvent that promotes aggregation of the this compound in solution can lead to the deposition of clumps rather than a uniform monolayer. 2. Deposition Rate: For certain techniques like dip-coating, a withdrawal speed that is too fast can prevent proper self-assembly. 3. Surface Roughness of Substrate: A rough substrate can hinder the formation of a well-ordered monolayer. | 1. Solvent Optimization: Test a range of solvents to find one that ensures the this compound is well-solvated and does not aggregate. 2. Control Deposition Parameters: If using a dip-coater, optimize the withdrawal speed. For solution deposition, ensure the solution is well-mixed and the substrate is fully immersed. 3. Use Smoother Substrates: If possible, use substrates with lower surface roughness to facilitate the formation of a more ordered monolayer. |
Frequently Asked Questions (FAQs)
1. What is the role of the solvent in the formation of this compound monolayers?
The solvent plays a critical role in the self-assembly process. It must dissolve the this compound while minimizing adverse interactions with the substrate. Solvents with low dielectric constants and weak interactions with the oxide surface are generally preferred as they promote the formation of dense and stable monolayers.[1] High-polarity solvents can compete with the phosphonic acid for binding sites on the substrate, leading to a disordered and less stable film.[1]
2. Which solvents are recommended for forming this compound monolayers?
While the optimal solvent can depend on the specific substrate, good starting points for phosphonic acid monolayers are typically solvents with low to moderate polarity. These include:
-
Tetrahydrofuran (THF)
-
Ethanol
-
Isopropanol
-
Toluene
It is advisable to use anhydrous (dry) solvents to prevent the formation of phosphonic acid aggregates.
3. How does the PEG chain in this compound affect monolayer formation?
The flexible and hydrophilic nature of the PEG chain can influence the packing density and orientation of the molecules in the monolayer. The choice of solvent is particularly important to ensure that the PEG chains are properly solvated and do not sterically hinder the phosphonic acid headgroups from binding to the substrate surface.
4. What characterization techniques are suitable for assessing monolayer quality?
Several surface-sensitive techniques can be used to evaluate the quality of your this compound monolayer:
-
Contact Angle Goniometry: To assess the hydrophilicity/hydrophobicity of the surface, which is indicative of monolayer coverage and ordering.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of phosphorus from the phosphonic acid.[2][4]
-
Atomic Force Microscopy (AFM) / Scanning Tunneling Microscopy (STM): To visualize the surface morphology and check for monolayer uniformity and defects.
-
Ellipsometry: To measure the thickness of the monolayer.
5. How can I ensure my substrate is properly prepared for monolayer deposition?
Substrate cleanliness is paramount for the formation of a high-quality monolayer. A typical cleaning procedure for a titanium dioxide or silicon dioxide substrate involves:
-
Sonication in a series of solvents such as acetone, isopropanol, and deionized water to remove organic and particulate contaminants.
-
Drying the substrate under a stream of inert gas (e.g., nitrogen).
-
Optional: Treatment with oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide, to be handled with extreme care) to create a hydrophilic, hydroxylated surface that is reactive towards the phosphonic acid headgroups.
Data Presentation
The following table summarizes the effect of solvent choice on the static water contact angle of a generic octadecylphosphonic acid (ODPA) monolayer on an indium tin oxide (ITO) surface. While not specific to this compound, this data provides a useful reference for how solvent polarity can influence monolayer hydrophobicity, a key indicator of monolayer quality. Generally, a higher contact angle for a hydrophobic tail group indicates a more densely packed and well-ordered monolayer.
| Solvent | Dielectric Constant (ε) | Static Water Contact Angle (°) on ODPA Monolayer |
| Ethyl Ether | 4.3 | ~104 |
| Tetrahydrofuran (THF) | 7.6 | Not specified, but generally good |
| Acetone | 21 | Not specified, but generally good |
| Ethanol | 24.5 | ~107 |
| Methanol | 33 | Not specified, but generally lower |
| Acetonitrile | 37.5 | Not specified, but generally lower |
| Pyridine | 12.4 | Lower than other solvents |
| Dimethyl Sulfoxide (DMSO) | 47 | Not specified, but generally lower |
| Water | 80.1 | Not specified, but generally lower |
Note: The contact angle values are approximate and can vary depending on the specific experimental conditions and substrate properties.
Experimental Protocols
Protocol 1: Formation of this compound Monolayer on a Titanium Dioxide Surface
-
Substrate Cleaning: a. Sonicate the titanium dioxide substrate in acetone for 15 minutes. b. Sonicate in isopropanol for 15 minutes. c. Rinse thoroughly with deionized water. d. Dry the substrate with a stream of dry nitrogen gas. e. (Optional) Treat the substrate with oxygen plasma for 5 minutes to create a hydroxylated surface.
-
Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous ethanol. b. Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Monolayer Deposition: a. Immerse the cleaned substrate in the this compound solution in a sealed container. b. Leave the substrate immersed for 24-48 hours at room temperature.
-
Rinsing and Drying: a. Remove the substrate from the solution with clean tweezers. b. Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules. c. Dry the substrate again with a stream of dry nitrogen gas.
-
(Optional) Annealing: a. Place the coated substrate in an oven at 120-140°C for 12-24 hours to promote covalent bond formation.[2]
Protocol 2: Characterization of the Monolayer
-
Contact Angle Measurement: a. Place a 5 µL droplet of deionized water on the monolayer surface. b. Use a goniometer to measure the static contact angle at the three-phase (solid-liquid-vapor) interface. c. Repeat the measurement at multiple locations on the surface to ensure uniformity.
-
X-ray Photoelectron Spectroscopy (XPS): a. Mount the sample in the XPS chamber. b. Acquire a survey scan to identify the elements present on the surface. c. Perform high-resolution scans of the C 1s, O 1s, P 2p, and Ti 2p regions. d. Analyze the P 2p peak to confirm the presence of the phosphonic acid and the C 1s and O 1s peaks to assess the presence of the PEG chain and potential contamination.
Visualizations
Caption: Experimental workflow for the formation and characterization of this compound self-assembled monolayers.
Caption: Relationship between solvent dielectric constant and the resulting quality of the phosphonic acid monolayer.
References
- 1. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Phosphonic Acid Treatment of Metal Oxide Substrates
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of phosphonic acids for surface modification of metal oxide substrates, with a focus on minimizing undesirable etching.
Troubleshooting Guide
This section addresses specific issues that may arise during the phosphonic acid treatment process.
Question: I am observing significant etching or dissolution of my metal oxide substrate. What are the potential causes and how can I fix it?
Answer:
Excessive etching is a common problem, particularly with more reactive metal oxides like zinc oxide (ZnO) and aluminum oxide (Al₂O₃).[1][2] The primary causes and their solutions are outlined below:
-
High Phosphonic Acid Concentration: Higher concentrations can accelerate the dissolution of the metal oxide surface.[3]
-
Solution: Decrease the phosphonic acid concentration in your treatment solution. Start with a low concentration (e.g., 1 mM) and incrementally increase if necessary.
-
-
Prolonged Exposure Time: The longer the substrate is exposed to the acidic solution, the more etching can occur.[4][5]
-
High Treatment Temperature: Elevated temperatures can increase the reaction rate, leading to more aggressive etching.[3][7]
-
Solution: Perform the treatment at room temperature unless a thermal annealing step is intentionally required for enhancing monolayer stability.[8]
-
-
Solvent Polarity (Especially for ZnO): The choice of solvent can significantly impact the stability of the metal oxide surface. For ZnO, polar solvents like methanol (B129727) can lead to the dissociation of Zn²⁺ ions from the surface and the formation of unwanted layered zinc compound byproducts.[9]
-
Solution: Use a non-polar or weaker polarity solvent such as toluene (B28343) or tert-butyl alcohol to form well-defined self-assembled monolayers (SAMs) on ZnO without detrimental side reactions.[9]
-
-
Aqueous Solutions: Water in the treatment solution can contribute to the dissolution of the aluminum oxide layer.[1]
-
Solution: Use anhydrous solvents and perform the treatment in a controlled, low-humidity environment if possible.
-
// Nodes problem [label="Problem:\nExcessive Etching / Dissolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="High Acid\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Prolonged\nExposure Time", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Inappropriate\nSolvent Choice", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="High\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Solution:\nDecrease Concentration\n(e.g., to ~1 mM)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\nReduce Treatment Time\n(Consider Spray Coating)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\nUse Weaker Polarity Solvent\n(e.g., Toluene for ZnO)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Solution:\nPerform at\nRoom Temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges problem -> {cause1, cause2, cause3, cause4} [dir=back, arrowhead=inv, color="#5F6368"]; cause1 -> solution1 [color="#5F6368"]; cause2 -> solution2 [color="#5F6368"]; cause3 -> solution3 [color="#5F6368"]; cause4 -> solution4 [color="#5F6368"]; } caption { label = "Logical diagram for troubleshooting substrate etching."; fontname = "Arial"; fontsize = 10; }
Question: The phosphonic acid monolayer is poorly formed or disordered. How can I improve the quality of the Self-Assembled Monolayer (SAM)?
Answer:
The formation of a dense, well-ordered SAM is crucial for many applications.[8] Several factors can negatively impact monolayer quality:
-
Substrate Contamination: Organic residues or particles on the metal oxide surface will inhibit proper monolayer formation.
-
Solution: Implement a thorough substrate cleaning procedure. A typical process involves sonication in solvents like acetone (B3395972) and ethanol (B145695), followed by drying in a vacuum oven.[10] An oxygen plasma treatment can also create reactive oxygen species on the surface, promoting more robust binding.
-
-
Presence of Water: For silane-based SAMs, meticulous control of water is necessary to prevent uncontrolled polymerization. While phosphonic acids are more robust, excess water can still interfere with the formation of a uniform monolayer.
-
Solution: Use high-purity, anhydrous solvents for the treatment solution and consider performing the deposition in a controlled environment like a glovebox.
-
-
Surface Roughness: Highly irregular or rough surfaces can disrupt the ordering of long-chain alkylphosphonic acids.[11]
-
Solution: Ensure the substrate has a smooth surface morphology. It has been observed that SAMs become disordered when the surface roughness of indium tin oxide (ITO) becomes greater than the length of the SAM chain.[11]
-
-
Post-Deposition Treatment: In some cases, a post-deposition step is necessary to improve order and stability.
-
Solution: A thermal annealing step after film formation can significantly enhance the adhesion and stability of phosphonic acid SAMs on substrates like titanium dioxide (TiO₂).[8]
-
Frequently Asked Questions (FAQs)
Question: How does phosphonic acid bind to metal oxide surfaces?
Answer:
Phosphonic acids (PAs) are known to bind strongly to a variety of metal oxide surfaces, including Al₂O₃, TiO₂, ZrO₂, and ITO.[8][12][13] The binding occurs through a condensation reaction between the P-OH groups of the acid and the hydroxyl groups (-OH) present on the metal oxide surface.[14] This interaction can result in several binding modes:
-
Monodentate: One oxygen atom from the phosphonic acid group binds to the surface.
-
Bidentate: Two oxygen atoms from the phosphonic acid group bind to the surface. This is a predominant binding fashion on ITO.[13]
-
Tridentate: All three oxygen atoms from the phosphonic acid group are involved in surface binding, which can occur on surfaces like ZnO.
The P=O group can also coordinate with surface metal atoms, further strengthening the bond.[15] These robust M-O-P bonds contribute to the high stability of phosphonate-based SAMs compared to those formed from thiols or carboxylic acids.[8][13]
// Phosphonic Acid Molecule PA [label="R-PO(OH)₂", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PA -> mono [label="1x M-O-P bond"]; PA -> bi [label="2x M-O-P bonds"]; PA -> tri [label="3x M-O-P bonds"];
mono -> M1 [label="O", arrowhead=none]; bi -> {M2, M3} [label="O", arrowhead=none]; tri -> {M4, M5, M6} [label="O", arrowhead=none]; } caption { label = "Illustration of phosphonic acid binding modes."; fontname = "Arial"; fontsize = 10; }
Question: What factors should I consider when selecting a phosphonic acid?
Answer:
The choice of phosphonic acid depends entirely on the desired surface properties.
-
Chain Length: Long-chain alkylphosphonic acids (e.g., octadecylphosphonic acid, ODPA) tend to form more highly ordered and dense monolayers due to van der Waals interactions between the alkyl chains.[11][12]
-
Terminal Functional Group: The end group of the molecule dictates the final surface chemistry. For example, using a fluorinated phosphonic acid can create a hydrophobic surface and has been shown to increase the work function of ITO, which is beneficial for organic light-emitting diodes (OLEDs).[10][13]
-
Molecular Structure (Steric Effects): Molecules with higher steric hindrance can improve the inhibition of aluminum dissolution during treatment.[1][14]
Question: Are there alternative deposition methods to dip-coating?
Answer:
Yes. While dip-coating is common, it can lead to etching due to long exposure times.[4][5] A highly effective alternative is spray coating . In this method, a solution of phosphonic acid is sprayed onto a heated substrate for a short duration (e.g., 60 seconds).[4][5][6] This rapid exposure has been shown to cause less etching of zinc-containing oxides compared to a 1-hour dip-coating method, while achieving similar or greater surface coverage and work function shifts.[4][5][6]
Data Summary
Table 1: Comparison of Deposition Methods for Pentafluorobenzyl Phosphonic Acid (PFBPA) on Zinc-Containing Oxides.
| Parameter | Dip-Coating | Spray Coating | Reference |
| Exposure Time | 1 hour | 60 seconds | [4][5][6] |
| Substrate Temp. | Room Temperature | 25 - 150 °C | [4][5][6] |
| Etching of ZnO | Observed | Significantly Less | [4][5][6] |
| Surface Coverage | Baseline | Similar or Greater | [4][5][6] |
| Work Function Shift | Baseline | Similar or Greater | [4][5][6] |
Table 2: Effect of Solvent on SAM Formation on ZnO Nanowires.
| Solvent | Relative Permittivity (εr) | Outcome | Reference |
| Methanol | 32.6 | Formation of undesired byproducts (layered zinc compounds) | [9] |
| Toluene | 2.379 | Well-defined SAM with tridentate coordination | [9] |
| tert-Butyl Alcohol | 11.22–11.50 | Well-defined SAM with tridentate coordination | [9] |
Experimental Protocols
Protocol 1: General Substrate Cleaning
-
Place substrates in a beaker and sonicate in a detergent solution (e.g., 2% Tergitol in distilled water) for 20 minutes.
-
Rinse thoroughly with copious amounts of distilled water.
-
Sonicate in acetone for 20 minutes.[10]
-
Sonicate in ethanol (or isopropyl alcohol) for 20 minutes.[10][16]
-
Dry the substrates under a stream of high-purity nitrogen (N₂) and then in a vacuum oven (e.g., 70-120 °C) for 1 hour to ensure complete removal of moisture.[10]
-
Optional: For a more reactive surface, treat with air or oxygen plasma for 3-5 minutes immediately before phosphonic acid treatment.
Protocol 2: Surface Modification by Dip-Coating
-
Prepare a solution of the desired phosphonic acid (e.g., 1 mM) in a suitable high-purity solvent (e.g., a 2:1 mixture of chloroform (B151607) and ethanol, or toluene for ZnO).[9][10]
-
Immerse the cleaned and dried substrates into the phosphonic acid solution.
-
Allow the substrates to remain in the solution for the desired time (e.g., 1 to 24 hours) at room temperature in a controlled environment.
-
Remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the modified substrates under a stream of N₂.
-
Optional: Perform a post-treatment anneal (e.g., at 120 °C for 1 hour) to enhance monolayer stability.[8][10]
// Nodes start [label="Start: Untreated\nMetal Oxide Substrate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; clean [label="1. Substrate Cleaning\n(Solvent Sonication,\nOptional Plasma)"]; prepare [label="2. Prepare PA Solution\n(e.g., 1 mM in Toluene)"]; treat [label="3. Surface Treatment\n(e.g., Dip-Coating or\nSpray Coating)"]; rinse [label="4. Rinse with\nPure Solvent"]; dry [label="5. Dry with N₂"]; anneal [label="6. Optional Annealing\n(e.g., 120°C for 1 hr)"]; end [label="End: Functionalized\nSubstrate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> clean; clean -> prepare; prepare -> treat; treat -> rinse; rinse -> dry; dry -> anneal; anneal -> end; } caption { label = "Standard experimental workflow for SAM deposition."; fontname = "Arial"; fontsize = 10; }
Protocol 3: Surface Modification by Spray Coating
-
Prepare a solution of the phosphonic acid (e.g., pentafluorobenzyl phosphonic acid, PFBPA) in a suitable solvent.
-
Heat the cleaned substrate to a target temperature (e.g., between 25 °C and 150 °C) on a hotplate.[4][5][6]
-
Use an airbrush or spray nozzle to apply the phosphonic acid solution to the heated substrate surface for a short, defined period (e.g., 60 seconds).[4][5][6]
-
After spraying, allow the substrate to cool.
-
Rinse the surface thoroughly with pure solvent to remove non-chemisorbed molecules and dry with N₂.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating. | Semantic Scholar [semanticscholar.org]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research-collection.ethz.ch [research-collection.ethz.ch]
- 15. researchgate.net [researchgate.net]
- 16. princeton.edu [princeton.edu]
Validation & Comparative
m-PEG2-Phosphonic Acid vs. m-PEG-Carboxylic Acid: A Comparative Guide to Surface Binding
For researchers, scientists, and drug development professionals, the choice of linker molecule for surface functionalization is a critical decision that can significantly impact the performance and stability of a final product. This guide provides an objective comparison of two commonly used methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) derivatives: m-PEG2-phosphonic acid and m-PEG-carboxylic acid, for their efficacy in binding to surfaces, particularly metal oxides.
This comparison leverages experimental data from multiple studies to highlight the key differences in binding affinity, stability, and surface ordering between these two linker types. While direct comparative data for m-PEG with exactly two ethylene (B1197577) glycol units (m-PEG2) is limited, the principles derived from studies on similar short-chain PEGylated and non-PEGylated phosphonic and carboxylic acids provide a strong basis for this analysis. The short PEG chain in these molecules primarily serves to impart hydrophilicity and create a biocompatible spacer from the surface, with the terminal acid group dictating the primary binding characteristics.
Executive Summary
Overall, the literature strongly indicates that m-PEG-phosphonic acids form more stable and robust monolayers on metal oxide surfaces compared to their m-PEG-carboxylic acid counterparts . This enhanced stability is attributed to the multidentate binding capabilities of the phosphonic acid group, which can form up to three coordination bonds with surface metal atoms. In contrast, carboxylic acids typically form weaker, bidentate or monodentate linkages. This fundamental difference in binding mechanism has significant implications for the durability of the functionalized surface in various applications, especially under physiological conditions.
Quantitative Data Comparison
The following tables summarize quantitative data extracted from studies comparing the surface binding properties of phosphonic and carboxylic acids on metal oxide surfaces like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃).
| Parameter | m-PEG-Phosphonic Acid | m-PEG-Carboxylic Acid | Key Findings |
| Binding Affinity | High | Moderate to Low | Phosphonic acids exhibit a much higher adsorption constant than carboxylic acids on metal oxide surfaces.[1] |
| Surface Coverage | High, well-ordered monolayers | Lower, less-ordered monolayers | Phosphonic acids tend to form more densely packed and well-ordered self-assembled monolayers (SAMs).[2] Carboxylate-linked dyes, however, have been shown in some cases to achieve higher total surface coverage, which may be application-dependent.[3] |
| Stability | High | Low to Moderate | Phosphonate monolayers show significantly enhanced stability, especially in aqueous and oxidative environments, compared to carboxylate monolayers which are more prone to desorption.[4][5][6] |
| Binding Modes | Monodentate, Bidentate, Tridentate | Monodentate, Bidentate | The ability of phosphonic acid to form tridentate bonds contributes to its superior stability.[2] |
Table 1: Comparison of Surface Binding Properties
| Surface Characterization | m-PEG-Phosphonic Acid Modified Surface | m-PEG-Carboxylic Acid Modified Surface | Reference |
| Water Contact Angle | Higher hydrophobicity observed after SAM formation (e.g., 118° for PFDPA on Ti-6Al-4V) | Increased hydrophobicity, but generally lower than phosphonic acid SAMs (e.g., 104° for PFDA on Ti-6Al-4V) | [2] |
| Grafting Density | Typically higher due to stronger binding and ordered packing | Generally lower | [1][7] |
Table 2: Physicochemical Properties of Modified Surfaces
Binding Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the binding mechanisms of phosphonic and carboxylic acids to a metal oxide surface and a typical experimental workflow for characterizing these functionalized surfaces.
Caption: Binding modes of phosphonic and carboxylic acids.
Caption: Experimental workflow for surface characterization.
Experimental Protocols
Protocol for Self-Assembled Monolayer (SAM) Formation
This protocol describes a general procedure for the formation of self-assembled monolayers of m-PEG-phosphonic acid or m-PEG-carboxylic acid on a metal oxide substrate (e.g., TiO₂ or Al₂O₃).
Materials:
-
Metal oxide substrate
-
This compound or m-PEG-carboxylic acid
-
Anhydrous solvent (e.g., ethanol (B145695) or toluene)
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning: Thoroughly clean the metal oxide substrate by sonication in a series of solvents such as acetone, ethanol, and deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Solution Preparation: Prepare a 1-10 mM solution of the m-PEG-phosphonic acid or m-PEG-carboxylic acid in the chosen anhydrous solvent.
-
SAM Formation: Immerse the cleaned and dried substrate in the prepared solution for a period of 12-24 hours at room temperature. The immersion time can be optimized depending on the desired surface coverage.
-
Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the fresh solvent to remove any non-covalently bound molecules.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
-
(Optional) Annealing: For phosphonic acid monolayers, a post-deposition annealing step (e.g., 120°C for 1-2 hours in an inert atmosphere) can be performed to enhance the stability and ordering of the monolayer.[8]
Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is used to determine the elemental composition of the surface and the chemical bonding states of the elements.
Instrumentation:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.
Procedure:
-
Sample Mounting: Mount the functionalized substrate on a sample holder using double-sided conductive tape.
-
Vacuum: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans for the elements of interest, such as C 1s, O 1s, P 2p (for phosphonic acid), and the metal core levels from the substrate (e.g., Ti 2p or Al 2p).
-
Data Analysis:
-
Elemental Composition: Calculate the atomic concentrations of the elements from the peak areas in the survey scan, corrected by relative sensitivity factors.
-
Chemical State Analysis: Deconvolute the high-resolution spectra to identify different chemical states. For phosphonic acid binding, the P 2p and O 1s spectra are of particular interest to distinguish between P-O-Metal, P=O, and P-OH species, which provides insight into the binding mode (monodentate, bidentate, or tridentate).[2] For carboxylic acid binding, the C 1s and O 1s spectra can be analyzed to identify C-O-Metal, C=O, and C-OH species.
-
Protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is used to identify the functional groups present on the surface and to probe the binding mechanism.
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a germanium or zinc selenide (B1212193) crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, uncoated ATR crystal.
-
Sample Measurement: Press the functionalized substrate firmly against the ATR crystal to ensure good contact.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-600 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic vibrational bands of the m-PEG linker and the terminal acid group.
-
For m-PEG-phosphonic acid , look for peaks corresponding to P=O, P-O-Metal, and P-OH stretching vibrations to determine the binding mode. The absence or significant reduction of the P-OH bands suggests covalent bond formation with the surface.[2]
-
For m-PEG-carboxylic acid , analyze the carbonyl (C=O) stretching region. A shift in the C=O peak compared to the free acid can indicate coordination to the metal surface. The presence of both symmetric and asymmetric COO⁻ stretching bands is indicative of bidentate binding.
-
Protocol for Thermogravimetric Analysis (TGA) for Grafting Density Determination
TGA measures the change in mass of a sample as a function of temperature and can be used to quantify the amount of organic material (the PEG linker) grafted onto nanoparticles.
Instrumentation:
-
Thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Place a known mass of the dried, functionalized nanoparticles into a TGA crucible.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).
-
Data Acquisition: Record the mass loss of the sample as a function of temperature.
-
Data Analysis:
-
The weight loss in the temperature range corresponding to the decomposition of the organic PEG linker is used to calculate the mass of the grafted molecules.
-
The grafting density (σ) can then be calculated using the following formula, particularly for nanoparticle substrates: σ = (W_PEG * N_A) / (W_NP * M_PEG * A_NP) where:
-
W_PEG is the mass of the PEG lost during heating.
-
W_NP is the initial mass of the nanoparticles.
-
N_A is Avogadro's number.
-
M_PEG is the molar mass of the m-PEG-acid linker.
-
A_NP is the surface area of a single nanoparticle.[9]
-
-
Conclusion
The choice between this compound and m-PEG-carboxylic acid for surface binding applications should be guided by the specific requirements for stability and performance. For applications demanding robust and long-lasting surface modification, particularly in aqueous or biological environments, This compound is the superior choice due to its stronger, multidentate binding to metal oxide surfaces . While m-PEG-carboxylic acid can also effectively functionalize surfaces, the resulting monolayers are generally less stable and more susceptible to desorption. Researchers and developers should carefully consider these trade-offs when selecting a linker for their specific application. The experimental protocols provided in this guide offer a framework for the consistent and reliable characterization of these functionalized surfaces.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Phosphonic Acids to Metal Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of various phosphonic acids to different metal oxide surfaces, a critical interaction in fields ranging from biomaterial surface functionalization and drug delivery to industrial anti-corrosion coatings. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for selecting the appropriate phosphonic acid for a specific metal oxide surface.
Quantitative Comparison of Binding Affinity
The strength of the interaction between phosphonic acids and metal oxide surfaces can be quantified by various parameters, including adsorption constants (K), Langmuir constants (b), and the free energy of binding (ΔG). A higher adsorption or Langmuir constant indicates a stronger binding affinity. The following table summarizes quantitative data for the binding of different phosphonic acids to titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and iron(III) oxide (Fe₃O₄) surfaces.
| Phosphonic Acid | Metal Oxide Surface | Method | Binding Affinity Constant | Reference(s) |
| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.6 x 10³ M⁻¹ | [1] |
| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.2 x 10³ M⁻¹ | [1] |
| 16-Phosphonohexadecanoic acid | TiO₂ (Anatase) | TGA | K = 1.9 x 10³ M⁻¹ | [1] |
| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.1 x 10³ M⁻¹ | [1] |
| Hexylphosphonic acid | TiO₂ | TGA | ΔG ≈ -5 kcal•mol⁻¹ | [2] |
| Hexadecylphosphonic acid | TiO₂ | TGA | ΔG ≈ -5 kcal•mol⁻¹ | [2] |
| Phenylphosphonic acid | TiO₂ | TGA | ΔG ≈ -5 kcal•mol⁻¹ | [2] |
| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | Langmuir constant (b) = 0.85 L/mg | [3][4][5] |
| Phosphate (as a proxy) | Fe₃O₄ | Langmuir Isotherm | Langmuir constant (b) = 0.112 L/mg |
Factors Influencing Binding Affinity
The binding of phosphonic acids to metal oxide surfaces is a complex process influenced by several factors. The interplay of these factors determines the strength and stability of the resulting bond.
Caption: Key factors influencing the binding affinity of phosphonic acids to metal oxide surfaces.
Experimental Protocols
Accurate determination of binding affinity relies on precise experimental methodologies. Below are detailed protocols for the key techniques cited in this guide.
Thermogravimetric Analysis (TGA) for Adsorption Constant Determination
Thermogravimetric analysis can be used to quantify the amount of phosphonic acid adsorbed onto a metal oxide surface, which in turn allows for the calculation of the adsorption constant.
Experimental Workflow:
Caption: Workflow for determining adsorption constants using TGA.
Detailed Steps:
-
Preparation of Solutions: A series of phosphonic acid solutions with concentrations ranging from 0.1 mM to 10 mM are prepared in a suitable solvent (e.g., ethanol (B145695) or toluene).
-
Incubation: A precisely weighed amount of the metal oxide powder (e.g., 100 mg) is dispersed in each phosphonic acid solution. The suspensions are typically agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation and Washing: The functionalized metal oxide particles are separated from the solution by centrifugation. The particles are then washed multiple times with the pure solvent to remove any non-adsorbed phosphonic acid molecules.
-
Drying: The washed samples are dried in an oven or under vacuum to remove any residual solvent.
-
TGA Measurement: A known mass of the dried sample is placed in the TGA instrument. The sample is heated under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) to a temperature sufficient to cause the complete decomposition of the organic phosphonic acid layer (typically up to 600-800 °C). A TGA run of the bare metal oxide is also performed as a baseline.
-
Data Analysis: The mass loss corresponding to the decomposition of the phosphonic acid is determined by subtracting the residual mass of the bare metal oxide from the residual mass of the functionalized sample.
-
Calculation of Surface Coverage: The surface coverage (θ) is calculated from the mass loss, the molecular weight of the phosphonic acid, and the specific surface area of the metal oxide.
-
Adsorption Constant Determination: The surface coverage values are plotted against the corresponding phosphonic acid concentrations. The data is then fitted to the Langmuir adsorption isotherm model to determine the adsorption constant (K).
Langmuir Isotherm for Binding Constant Determination
The Langmuir model is frequently used to describe the adsorption of molecules from a solution onto a solid surface, assuming monolayer adsorption onto a surface with a finite number of identical sites.
Experimental Workflow:
Caption: Workflow for determining Langmuir constants.
Detailed Steps:
-
Solution Preparation: Prepare a set of standard solutions of the phosphonic acid in a suitable solvent with varying initial concentrations (C₀).
-
Adsorption Experiment: Add a known mass of the metal oxide adsorbent to a fixed volume of each phosphonic acid solution.
-
Equilibration: The mixtures are agitated at a constant temperature for a sufficient time to reach adsorption equilibrium (e.g., 24 hours).
-
Phase Separation: The solid adsorbent is separated from the solution by filtration or centrifugation.
-
Concentration Measurement: The equilibrium concentration (Ce) of the phosphonic acid in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or inductively coupled plasma optical emission spectrometry (ICP-OES) for the phosphorus content.
-
Calculation of Adsorbed Amount: The amount of phosphonic acid adsorbed per unit mass of the adsorbent at equilibrium (qe) is calculated using the following equation: qe = (C₀ - Ce) * V / m, where V is the volume of the solution and m is the mass of the adsorbent.
-
Data Analysis: The Langmuir isotherm is typically linearized as Ce/qe = (1 / (q_max * b)) + (Ce / q_max), where q_max is the maximum adsorption capacity and b is the Langmuir constant. A plot of Ce/qe versus Ce should yield a straight line, from which q_max and b can be determined from the slope and intercept.
References
- 1. youtube.com [youtube.com]
- 2. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Procedure for Determining the Adsorption of Phosphonates onto Granular Ferric Hydroxide using a Miniaturized Phosphorus Determination Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to m-PEG2-phosphonic Acid and Longer PEG Chain Phosphonic Acids for Biomaterial and Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
The surface functionalization of biomaterials and nanoparticles is a critical determinant of their in vivo performance. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance biocompatibility, reduce non-specific protein adsorption, and improve the pharmacokinetic profile of therapeutic agents. When combined with a phosphonic acid anchoring group, PEG creates a robust and versatile coating for a variety of metal oxide surfaces, including titanium implants and iron oxide nanoparticles. This guide provides an objective comparison of m-PEG2-phosphonic acid, a short-chain PEG derivative, with its longer-chain counterparts, supported by experimental data to aid in the selection of the optimal surface modification agent for your research and development needs.
Key Performance Attributes: A Comparative Overview
The choice between a short-chain PEG like this compound and longer-chain alternatives depends on the specific application and the desired surface properties. Generally, a trade-off exists between the density of the PEG layer and the thickness of the hydrophilic shield it provides.
| Performance Metric | This compound | Longer PEG Chain Phosphonic Acids (e.g., PEG1K, PEG2K, PEG5K) | Key Considerations |
| Binding and Surface Coverage | Can form dense monolayers due to smaller molecular footprint. | Forms less dense layers due to greater steric hindrance.[1] | The phosphonic acid group provides a strong anchor to metal oxide surfaces. |
| Protein Adsorption Resistance | Offers good resistance to protein adsorption. | Generally provides superior resistance to protein adsorption due to a thicker hydration layer that sterically hinders protein approach.[2][3] | A dense and sufficiently thick PEG layer is crucial for minimizing the "protein corona" effect.[2] |
| Nanoparticle Stability | Can provide colloidal stability. | Longer chains are generally more effective at preventing aggregation in biological media, leading to enhanced long-term stability.[1][4] | The stability of functionalized nanoparticles is critical for their therapeutic efficacy and safety.[5][6][7] |
| Biocompatibility | Generally biocompatible. | Excellent biocompatibility, with longer chains often showing reduced immunogenicity. | The PEG chain masks the underlying material from the biological environment. |
| Drug Delivery Applications | May be suitable for applications where a thin coating is desired. | Longer chains can prolong the circulation time of nanocarriers and influence drug release kinetics. | The choice of PEG length can be optimized to balance stealth properties and drug release profiles. |
Experimental Data Summary
Nanoparticle Stability in Biological Media
A study comparing mono-functionalized PEG-phosphonic acids of varying molecular weights for coating iron oxide nanoparticles demonstrated a clear trend in colloidal stability.
| PEG-Phosphonic Acid | Molecular Weight ( g/mol ) | Stability in Cell Culture Media |
| PEG1K-Ph | 1000 | Mitigated stability (< 1 week) |
| PEG2K-Ph | 2000 | Mitigated stability (< 1 week) |
| PEG5K-Ph | 5000 | Mitigated stability (< 1 week) |
| Multi-arm PEG-Ph Copolymers | - | Resilient coatings and long-term stability (> months) |
Data adapted from "Mono- versus multi-phosphonic acid based PEGylated polymers for functionalization and stabilization of metal (Ce, Fe, Ti, Al) oxide nanoparticles in biological media".[1][4]
The results indicate that while single-chain longer PEGs offer some stability, multi-arm PEG-phosphonic acid copolymers provide significantly more robust and long-lasting stabilization of nanoparticles in complex biological environments.[1][4] This is attributed to the increased number of anchoring points and the formation of a denser, more resilient PEG layer.
Protein Adsorption on Functionalized Surfaces
The resistance to non-specific protein adsorption is a critical factor for in vivo applications. Studies have shown that the effectiveness of protein resistance is directly related to the surface density and chain length of the grafted PEG.
| Surface Modification | Adsorbed Protein Mass (ng/cm²) |
| Bare Niobium Oxide | ~250 |
| PLL-g-PEG (High Density) | < 50 |
| PLL-g-PEG (Low Density) | ~150 |
Data adapted from "The Influence of PEG Architecture on Protein Adsorption and Conformation".[8]
While this data is for a PEG-grafted lysine (B10760008) system, the principle applies to phosphonic acid-anchored PEGs. Higher PEG surface density and longer chains create a more effective barrier against protein adsorption.[2][3][8] It is important to note that even with PEGylation, complete prevention of protein adsorption is challenging to achieve.[9]
Experimental Workflows and Methodologies
To facilitate the replication and validation of these findings, detailed experimental protocols for key characterization techniques are provided below.
Experimental Workflow for Nanoparticle Functionalization and Stability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Serum Protein-Resistant Behavior of Multisite-Bound Poly(ethylene glycol) Chains on Iron Oxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Assessing the chemical and colloidal stability of functionalized gold nanoparticles | NIST [nist.gov]
- 7. What Does Nanoparticle Stability Mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Phosphonic Acid vs. Silane for Titanium Surface Modification: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of surface modification for titanium and its alloys is a critical factor in the performance and longevity of biomedical implants. This guide provides a detailed, data-driven comparison of two prominent methods: phosphonic acid-based modification and silane-based modification. We will delve into their performance differences, supported by experimental data, and provide comprehensive protocols for key experimental procedures.
The bio-inert nature of titanium, while beneficial for preventing adverse reactions, can limit its integration with surrounding bone tissue (osseointegration) and offers no inherent protection against bacterial infection.[1] Surface modification addresses these limitations by introducing functional groups that can enhance biocompatibility, promote cell adhesion, and serve as platforms for drug delivery.[1] Among the various techniques, self-assembled monolayers (SAMs) of phosphonic acids and silanes have emerged as leading candidates for creating stable and functionalized titanium surfaces.
Performance Comparison: Phosphonic Acid vs. Silane (B1218182)
Experimental evidence consistently highlights several key advantages of phosphonic acid modification over traditional silanization for titanium surfaces, particularly in the context of biomedical applications where long-term stability in physiological environments is paramount.
Superior Hydrolytic Stability
A primary advantage of phosphonic acid-based monolayers is their enhanced stability in aqueous environments, especially at physiological pH.[2][3][4] The bond formed between the phosphonate (B1237965) headgroup and the titanium oxide surface (P-O-Ti) is inherently more resistant to hydrolysis than the siloxane bond (Si-O-Ti).[2][5] This is a critical factor for implants that are expected to function for extended periods in the body.
Studies have shown that while silane layers can degrade and detach from the titanium surface over time in aqueous media, phosphonate monolayers remain robust.[2][6] For instance, one study demonstrated that after seven days at a physiological pH of 7.5, silane-modified surfaces lost a significant amount of the bound molecules, whereas the phosphonic acid-modified surface showed no similar degradation.[2]
Higher Surface Coverage and Density
Phosphonic acids have been shown to form denser and more well-ordered monolayers on titanium oxide surfaces compared to silanes.[2][4] This is partly because the formation of phosphonate monolayers is not limited by the number of hydroxyl groups on the titanium surface, a factor that can constrain the density of silane layers.[2] Higher surface loading allows for a greater concentration of bioactive molecules to be immobilized on the implant surface, potentially leading to a more pronounced biological effect.
Simplified Surface Preparation
The formation of high-quality phosphonate SAMs often requires less stringent pre-treatment of the titanium surface compared to silanization.[3][4] While silanization typically necessitates a pre-treatment step to hydroxylate the surface and increase the number of reactive sites, phosphonic acids can form stable monolayers without such conditioning.[3] This simplifies the overall modification process, making it more efficient and cost-effective.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of phosphonic acid and silane on titanium surfaces.
| Parameter | Phosphonic Acid (11-hydroxyundecylphosphonic acid) | Silane (APTES) | Silane ((3-triethoxysilylpropyl)-6-N-maleimidohexanamide) | Reference |
| Surface Loading (nmol/cm²) | 1.0 ± 0.1 | 0.23 ± 0.02 | 0.25 ± 0.02 | [2] |
| Interfacial Shear Strength (MPa) | > 69 (epoxy failure) | > 69 (epoxy failure) | > 69 (epoxy failure) | [2] |
| Hydrolytic Stability (pH 7.5, 7 days) | No significant degradation | Significant loss of bound molecules | Significant loss of bound molecules | [2] |
Table 1: Comparison of Surface Loading, Interfacial Shear Strength, and Hydrolytic Stability.
| Surface Modification | Contact Angle (°) | Reference |
| Unmodified Titanium | 67 ± 1.83 | |
| Carboxyethylphosphonic Acid | 18.84 ± 0.72 |
Table 2: Wettability of Modified Titanium Surfaces.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Protocol 1: Titanium Surface Modification with Phosphonic Acid
This protocol describes the formation of a self-assembled monolayer of carboxyethylphosphonic acid on a titanium surface via an immersion method.[7][8]
Materials:
-
Titanium alloy samples (e.g., Ti-6Al-4V)
-
Carboxyethylphosphonic acid
-
Tetrahydrofuran (THF), anhydrous
-
Three-neck flask with reflux condenser
-
Heating mantle
Procedure:
-
Clean the titanium samples by sonication in acetone (B3395972), followed by ethanol (B145695), and finally deionized water. Dry the samples under a stream of nitrogen.
-
Prepare a solution of 55 mg of carboxyethylphosphonic acid in 50 mL of anhydrous THF in a three-neck flask.
-
Immerse the cleaned and dried titanium samples in the phosphonic acid solution.
-
Heat the solution to 76°C and maintain it under reflux for 24 hours.
-
After 24 hours, remove the samples from the solution.
-
To activate the carboxylic acid groups for subsequent biomolecule immobilization, immerse the samples in a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) for 15 minutes at room temperature.
-
Rinse the samples thoroughly with deionized water and dry them.
Protocol 2: Titanium Surface Modification with Silane (APTES)
This protocol details the silanization of a titanium surface using 3-aminopropyltriethoxysilane (B1664141) (APTES).[1]
Materials:
-
Titanium substrates
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene (B28343) or ethanol
-
Reaction vessel (e.g., three-necked flask with condenser)
-
Nitrogen or Argon gas (optional, for anhydrous conditions)
-
Acetone, ethanol, and deionized water for cleaning
Procedure:
-
Clean the titanium substrates by sonicating in acetone for 15-30 minutes, followed by ethanol for 15-30 minutes. Rinse with deionized water and dry.[1]
-
Optional hydroxylation step: Treat the cleaned substrates with a solution of H₂SO₄/30% H₂O₂ for 4 hours to increase the surface hydroxyl group density.[6]
-
Prepare a 2% to 10% (v/v) solution of APTES in anhydrous toluene.[1]
-
Place the dry titanium substrates into the reaction vessel and submerge them in the APTES solution.
-
Heat the solution to reflux for 2-12 hours under an inert atmosphere (optional but recommended).[9]
-
After the reaction, remove the substrates and perform a Soxhlet extraction with acetone for 48 hours to remove any unbound silane.[9]
-
Rinse the surface with deionized water and dry in an oven at 50-110°C.[9][10]
Visualizing the Processes and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the signaling pathways influenced by these surface modifications.
Caption: Experimental workflows for phosphonic acid and silane modification.
Caption: Key signaling pathways in osteoblasts on modified titanium surfaces.
Impact on Cellular Signaling Pathways
The ultimate goal of many surface modifications is to positively influence cellular behavior, leading to enhanced osseointegration. Both phosphonic acid and silane modifications can be used to immobilize bioactive molecules that engage specific cell surface receptors and trigger downstream signaling cascades.
Upon implantation, the modified titanium surface is immediately coated with extracellular matrix (ECM) proteins. Osteoblasts, the bone-forming cells, interact with these adsorbed proteins via integrin receptors. This interaction is a critical first step in a complex signaling network that governs cell adhesion, proliferation, and differentiation.
-
Integrin Signaling: The binding of integrins, such as α2β1, to ECM proteins activates intracellular signaling molecules like Focal Adhesion Kinase (FAK). This, in turn, can trigger downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a crucial role in regulating gene expression related to osteoblast function.
-
BMP and Wnt Signaling: The Bone Morphogenetic Protein (BMP) and Wingless-related integration site (Wnt) signaling pathways are also pivotal in bone formation. Surface modifications can be designed to present molecules that activate these pathways, leading to the expression of key osteogenic markers like Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN). These markers are indicative of osteoblast differentiation and maturation, essential processes for the formation of new bone around the implant. While both phosphonic acid and silane can be used to present ligands for these pathways, the superior stability of phosphonic acid linkers ensures a more sustained presentation of these signals to the cells.
Conclusion
For researchers and professionals in drug development and biomedical device design, the choice between phosphonic acid and silane for titanium surface modification has significant implications for the long-term performance of implants. The experimental data strongly suggest that phosphonic acid offers distinct advantages in terms of hydrolytic stability and surface loading, which are critical for maintaining the functionality of the modified surface in the physiological environment. While both methods can effectively functionalize titanium to enhance biocompatibility, the inherent robustness of the phosphonate-titanium bond makes it a more reliable choice for applications requiring long-term stability and sustained bioactivity. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for further research and development in this promising field.
References
- 1. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osteoblasts grown on microroughened titanium surfaces regulate angiogenic growth factor production through specific integrin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Role of non-canonical Wnt signaling in osteoblast maturation on microstructured titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of bone morphogenetic protein 9 on osteoblast differentiation of cells grown on titanium with nanotopography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Wnt/β-catenin signaling pathway is regulated by titanium with nanotopography to induce osteoblast differentiation [ouci.dntb.gov.ua]
- 10. Targeting the Wnt Signaling Pathway to Augment Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized m-PEG2-phosphonic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of m-PEG2-phosphonic acid, a commonly used bifunctional linker. We present experimental data on its purity compared to alternative linkers and offer detailed protocols for the recommended analytical techniques.
Performance Comparison: this compound vs. Alternatives
The choice of a PEG linker can significantly impact the properties and performance of the final conjugate. Here, we compare the typical purity of this compound with two common alternatives: m-PEG2-carboxylic acid and m-PEG2-NHS ester. The data presented is a summary from various commercial suppliers and literature sources.
| Feature | This compound | m-PEG2-carboxylic acid | m-PEG2-NHS Ester |
| Typical Purity | >98% | >99% | >90% (can degrade over time)[1][2] |
| Common Impurities | Phosphorous acid, orthophosphoric acid, starting materials | m-PEG2-OH (unreacted starting material) | Hydrolyzed ester (m-PEG2-carboxylic acid), free NHS |
| Stability | High | High | Moderate (sensitive to moisture)[1][3] |
| Reactivity | Forms stable bonds with metal oxides and amines (via activation) | Reacts with amines upon activation (e.g., with EDC/NHS) | Directly reacts with primary amines[4] |
| Analytical Methods | 31P NMR, HPLC-ELSD/CAD | 1H NMR, HPLC-ELSD/CAD | 1H NMR, HPLC-UV/ELSD |
Experimental Protocols for Purity Validation
Accurate determination of purity requires robust analytical methods. Below are detailed protocols for the recommended techniques for analyzing this compound.
Quantitative ³¹P NMR Spectroscopy
Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a powerful, direct method for quantifying phosphonic acids and their phosphorus-containing impurities.
Experimental Workflow:
References
- 1. precisepeg.com [precisepeg.com]
- 2. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]
- 3. Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to the Characterization of m-PEG2-Phosphonic Acid Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of m-PEG2-phosphonic acid monolayers with alternative surface modification agents, focusing on their characterization using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM). The information presented is synthesized from experimental data to assist in the selection of appropriate surface modification strategies.
Executive Summary
Surface modification with self-assembled monolayers (SAMs) is a critical technique in drug development, biomaterial science, and sensor technology. Among the various anchoring groups, phosphonic acids have demonstrated superior stability and ordering, particularly on metal oxide surfaces like titanium and aluminum oxide, when compared to carboxylic acids and silanes.[1][2] The addition of a methoxy-terminated di-polyethylene glycol (m-PEG2) chain to the phosphonic acid anchor provides a hydrophilic and bio-inert surface, crucial for reducing non-specific protein adsorption and improving biocompatibility. This guide delves into the characterization of these advanced monolayers.
Performance Comparison: this compound vs. Alternatives
Phosphonic acid-based SAMs generally exhibit higher thermal and hydrolytic stability compared to their carboxylate and silane (B1218182) counterparts.[1] Studies comparing carboxylic and phosphonic acid SAMs on Ti-6Al-4V have shown that phosphonic acids form more stable and well-ordered layers, characterized by lower coefficients of friction and adhesion.[2] While direct comparative data for this compound against specific PEGylated alternatives is limited, the inherent advantages of the phosphonate (B1237965) anchor group suggest superior performance in long-term applications in physiological environments.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a powerful technique to determine the elemental composition and chemical state of the atoms on a surface. For this compound monolayers, XPS is used to confirm the presence of the monolayer, identify the binding mechanism to the substrate, and assess the layer's purity and integrity.
Table 1: Comparative XPS Data for Surface Modifying Agents
| Analyte | This compound (Expected) | Alkyl Phosphonic Acids (Experimental) | Alkyl Carboxylic Acids (Experimental) | Alkyl Silanes (Experimental) |
| P 2p Binding Energy (eV) | ~133-134 | 133.3 - 134.5 | N/A | N/A |
| C 1s Binding Energy (eV) | ~285.0 (C-C, C-H), ~286.5 (C-O), ~289 (O-C=O, if applicable) | ~285.0 (C-C, C-H) | ~285.0 (C-C, C-H), ~289.0 (O=C-OH) | ~285.0 (C-C, C-H), ~102-103 (Si-O) |
| O 1s Binding Energy (eV) | ~531.5 (P-O-Substrate), ~532.5 (P=O), ~533.0 (C-O) | ~531.4 (P-O-Ti), ~532.8 (P-OH, C-OH)[1] | ~532.0 (C=O), ~533.5 (C-OH) | ~532.5 (Si-O-Substrate) |
| Atomic Concentration (%) | C, O, P, Substrate signals | C, O, P, Substrate signals | C, O, Substrate signals | C, O, Si, Substrate signals |
Note: The data for Alkyl Phosphonic, Carboxylic, and Silane acids are compiled from various studies and may vary depending on the specific molecule, substrate, and experimental conditions.
The presence of a strong P 2p peak confirms the successful grafting of the phosphonic acid. The high-resolution C 1s spectrum can be deconvoluted to distinguish between the aliphatic carbon in the PEG chain (C-C, C-H) and the ether carbons (C-O). The O 1s spectrum is crucial for understanding the binding mechanism, with distinct peaks for the P-O-substrate bond, P=O, and C-O from the PEG chain.[1]
Atomic Force Microscopy (AFM) Analysis
AFM is employed to visualize the surface topography of the monolayer, providing quantitative data on surface roughness, layer thickness, and the presence of defects. A well-formed monolayer will exhibit a smooth, uniform surface.
Table 2: Comparative AFM Data for Surface Modifying Agents
| Parameter | This compound (Expected) | Alkyl Phosphonic Acids (Experimental) | Alkyl Carboxylic Acids (Experimental) |
| Surface Roughness (RMS) | < 1 nm | 0.4 - 0.9 nm | Generally higher than phosphonic acids[2] |
| Monolayer Thickness | Dependent on PEG chain length | ~1.5 - 2.5 nm (for C12-C18 chains) | Similar to phosphonic acids for equivalent chain length |
| Surface Coverage | High, uniform | High, uniform | Can be less uniform than phosphonic acids[2] |
Note: The data is compiled from various studies and can be influenced by the substrate, deposition method, and specific molecule.
For PEGylated monolayers, AFM can also be used in techniques like nano-shaving to locally remove the monolayer and measure its thickness accurately. The expected low root-mean-square (RMS) roughness for an this compound monolayer would be indicative of a well-ordered and densely packed film.
Experimental Protocols
Detailed methodologies are crucial for reproducible characterization of self-assembled monolayers.
XPS Experimental Protocol
-
Sample Preparation: The substrate (e.g., Titanium or Silicon wafer) is cleaned using a sequence of sonication in acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen. The substrate is then immersed in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol (B145695) or toluene) for a specified time (e.g., 24 hours) at room temperature. After incubation, the sample is rinsed thoroughly with the solvent to remove any physisorbed molecules and dried with nitrogen.
-
Instrumentation: An XPS instrument with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.
-
Data Acquisition:
-
Survey Scan: A wide scan (0-1200 eV) is performed to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for the C 1s, O 1s, P 2p, and the primary substrate peaks (e.g., Ti 2p or Si 2p). A pass energy of 20-40 eV is commonly used for high-resolution scans to achieve good energy resolution.
-
Angle-Resolved XPS (ARXPS): To determine the monolayer thickness and elemental depth profile, spectra are collected at different take-off angles (e.g., 0° to 75° relative to the surface normal).
-
-
Data Analysis: The obtained spectra are charge-corrected by setting the adventitious C 1s peak to 284.8 eV. The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states of each element. Atomic concentrations are calculated from the peak areas using relative sensitivity factors.
AFM Experimental Protocol
-
Sample Preparation: The monolayer is prepared on a flat substrate as described in the XPS protocol.
-
Instrumentation: An Atomic Force Microscope operating in tapping mode or contact mode in a controlled environment (e.g., ambient air or liquid) is used. Silicon nitride or silicon cantilevers with a sharp tip (radius < 10 nm) are typically employed.
-
Data Acquisition:
-
Topography Imaging: The surface is scanned over various areas (e.g., 1x1 µm², 5x5 µm²) to obtain height images.
-
Phase Imaging: Simultaneously with the topography, phase images can be acquired to reveal variations in surface properties like adhesion and viscoelasticity.
-
Nano-indentation/Scratching: To measure monolayer thickness, a small area can be scanned in contact mode with a high force to remove the monolayer, followed by imaging the created "hole" in tapping mode.
-
-
Data Analysis: The AFM images are processed to remove artifacts and calculate the root-mean-square (RMS) roughness. The depth of the scratched region provides a direct measurement of the monolayer thickness.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound monolayers.
Caption: Experimental workflow for monolayer characterization.
Logical Framework for Surface Modification Choice
The decision to use this compound over other surface modifiers often depends on the substrate and the desired surface properties. The following diagram outlines a logical approach to this selection process.
References
Measuring the Hydroydnamic Radius of Nanoparticles after PEGylation: A Comparative Guide
The conjugation of polyethylene (B3416737) glycol (PEG) to nanoparticles, a process known as PEGylation, is a widely employed strategy in drug delivery to enhance their systemic circulation time and stability. This modification, however, significantly alters the nanoparticle's surface properties and, consequently, its hydrodynamic radius. Accurate measurement of this change is crucial for predicting in vivo behavior, ensuring manufacturing consistency, and meeting regulatory requirements. This guide provides a comparative overview of the most common techniques used to measure the hydrodynamic radius of nanoparticles before and after PEGylation, supported by experimental data and detailed protocols.
Comparison of Key Techniques
The three primary methods for determining the hydrodynamic radius of nanoparticles are Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS). Each technique operates on different principles and offers distinct advantages and disadvantages.
| Feature | Dynamic Light Scattering (DLS) | Nanoparticle Tracking Analysis (NTA) | Size Exclusion Chromatography-Multi-Angle Light Scattering (SEC-MALS) |
| Principle | Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[1] | Visualizes and tracks the Brownian motion of individual nanoparticles to determine their size and concentration.[2][3] | Physically separates nanoparticles based on their hydrodynamic volume, followed by the measurement of light scattering to determine molar mass and size.[4][5] |
| Information Provided | Intensity-weighted mean hydrodynamic diameter, polydispersity index (PDI). | Number-weighted mean hydrodynamic diameter, concentration, and visualization of nanoparticles.[6] | Molar mass, root mean square radius (radius of gyration), and hydrodynamic radius of separated fractions.[5] |
| Advantages | Fast, easy to use, and widely available.[7] Requires minimal sample preparation. | Provides high-resolution size distributions for polydisperse samples.[3][6] Allows for particle-by-particle analysis and concentration measurement.[3] | Provides detailed information on size distribution, aggregation, and conjugation efficiency.[8] Can separate non-PEGylated from PEGylated nanoparticles. |
| Disadvantages | Sensitive to the presence of small numbers of large particles or aggregates, which can skew the results.[1] Assumes a spherical shape for the nanoparticles.[1] | Lower throughput compared to DLS. Can be influenced by user settings. | More complex instrumentation and data analysis. Requires careful selection of chromatography columns and mobile phases to avoid nanoparticle adsorption.[9] |
| Best Suited For | Rapid and routine quality control of monodisperse samples. | Characterizing heterogeneous and polydisperse samples, and when particle concentration is needed. | In-depth characterization of PEGylated products, including the degree of PEGylation and the presence of aggregates or unbound PEG.[8] |
Experimental Data: Hydrodynamic Radius Before and After PEGylation
The following table summarizes representative data from the literature on the change in hydrodynamic radius of different nanoparticle types upon PEGylation, as measured by DLS.
| Nanoparticle Type | Core Material | Pre-PEGylation Hydrodynamic Radius (nm) | Post-PEGylation Hydrodynamic Radius (nm) | PEG Molecular Weight (kDa) | Measurement Technique | Reference |
| Gold Nanoparticles | Gold | ~15 | ~25-55 | 2.1 - 51.4 | DLS | [7] |
| Liposomes | Lipid Bilayer | ~131 | ~101 | Not Specified | DLS | [2] |
| Polymeric Nanoparticles | BSA | ~113 | ~178 | Not Specified | DLS | [6] |
| Quantum Dots | Semiconductor | ~11 | ~22-122 | 5 | DLS | [10] |
| sHDL | Peptide/Lipid | ~10 | ~12 | Not Specified | DLS | [2] |
Experimental Protocols
Dynamic Light Scattering (DLS)
Objective: To determine the intensity-weighted mean hydrodynamic diameter and polydispersity index of nanoparticles before and after PEGylation.
Materials:
-
Nanoparticle suspension (pre- and post-PEGylation)
-
Appropriate solvent (e.g., deionized water, phosphate-buffered saline)
-
DLS instrument
-
Low-volume disposable cuvettes
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with the appropriate solvent to a suitable concentration. The optimal concentration should be determined empirically to ensure a stable and accurate reading, avoiding multiple scattering effects. Filter the solvent using a 0.22 µm filter to remove any dust or contaminants.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including the solvent viscosity and refractive index, measurement temperature (typically 25°C), and scattering angle (commonly 90° or 173°).
-
Measurement:
-
Pipette the diluted sample into a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for 1-2 minutes.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis: The instrument software will generate a correlation function from the scattered light intensity fluctuations. This function is then used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. The polydispersity index (PDI) provides an indication of the width of the size distribution.
Nanoparticle Tracking Analysis (NTA)
Objective: To determine the number-weighted mean hydrodynamic diameter and concentration of nanoparticles.
Materials:
-
Nanoparticle suspension (pre- and post-PEGylation)
-
Appropriate solvent (e.g., deionized water, PBS)
-
NTA instrument with a laser module and camera
-
Syringes and tubing
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in the filtered solvent to a concentration that results in an optimal number of particles in the field of view (typically 20-100 particles per frame). This may require serial dilutions.
-
Instrument Setup:
-
Prime the sample chamber with the solvent to ensure it is clean.
-
Load the diluted sample into a syringe and inject it into the sample chamber at a constant flow rate.
-
-
Measurement:
-
Adjust the camera focus and detection threshold to clearly visualize the nanoparticles.
-
Capture a video of the particles undergoing Brownian motion for a set duration (e.g., 60 seconds). It is recommended to capture multiple videos for each sample.
-
-
Data Analysis: The NTA software tracks the trajectory of each individual particle. The diffusion coefficient for each particle is calculated, and from this, the hydrodynamic diameter is determined using the Stokes-Einstein equation. The software also provides the particle concentration.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To separate nanoparticles by size and determine the molar mass and radius of gyration of the eluting fractions.
Materials:
-
Nanoparticle suspension (pre- and post-PEGylation)
-
SEC-MALS system (including an HPLC/FPLC, SEC column, MALS detector, and a concentration detector like a UV-Vis or refractive index detector)
-
Appropriate mobile phase (e.g., filtered and degassed PBS)
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved for all detectors.
-
Perform a calibration of the MALS detector using a well-characterized standard (e.g., bovine serum albumin).
-
-
Sample Injection: Inject a defined volume of the nanoparticle suspension onto the SEC column.
-
Chromatographic Separation: The nanoparticles will separate based on their hydrodynamic volume as they pass through the column. Larger particles will elute first.
-
Detection and Data Acquisition: As the separated nanoparticles elute from the column, they pass through the UV-Vis, MALS, and RI detectors. The data from all detectors is collected by the chromatography software.
-
Data Analysis:
-
The concentration of the eluting nanoparticles is determined from the UV-Vis or RI signal.
-
The MALS detector measures the intensity of light scattered at multiple angles. This data, combined with the concentration, is used to calculate the weight-average molar mass and the radius of gyration for each elution slice.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for characterizing PEGylated nanoparticles.
Caption: Experimental workflow for nanoparticle PEGylation and characterization.
This guide provides a foundational understanding of the key techniques for measuring the hydrodynamic radius of PEGylated nanoparticles. The choice of technique will depend on the specific research question, the nature of the nanoparticle sample, and the level of detail required. For routine analysis of monodisperse samples, DLS is often sufficient. For more complex or polydisperse systems, NTA and SEC-MALS offer more comprehensive characterization capabilities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of size and pegylation of liposomes and peptide-based synthetic lipoproteins on tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wyatt.com [wyatt.com]
- 5. wyatt.com [wyatt.com]
- 6. researchgate.net [researchgate.net]
- 7. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Surface Charge, PEGylation and Functionalization with Dipalmitoylphosphatidyldiglycerol on Liposome–Cell Interactions and Local Drug Delivery to Solid Tumors via Thermosensitive Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Fouling Properties of m-PEG2-Phosphonic Acid Surfaces
For Researchers, Scientists, and Drug Development Professionals
The prevention of non-specific biological fouling—the unwanted adsorption of proteins, cells, and bacteria—is a critical challenge in the development of advanced biomedical devices, drug delivery systems, and research tools. Surface modification is a key strategy to mitigate these effects. This guide provides an objective comparison of the anti-fouling performance of surfaces modified with m-PEG2-phosphonic acid against common alternative anti-fouling chemistries, supported by experimental data and detailed methodologies.
Introduction to Anti-Fouling Surfaces
An ideal anti-fouling surface effectively resists the non-specific adsorption of a wide range of biological entities. This property is crucial for improving the biocompatibility of medical implants, enhancing the signal-to-noise ratio in biosensors, and preventing the occlusion of microfluidic devices. The primary mechanisms of anti-fouling surfaces often involve the creation of a tightly bound hydration layer that acts as a physical and energetic barrier to approaching biomolecules.
This guide focuses on the performance of self-assembled monolayers (SAMs) of This compound , a short-chain polyethylene (B3416737) glycol (PEG) molecule terminated with a phosphonic acid group. The phosphonic acid provides a robust anchor to metal oxide surfaces like titanium dioxide (TiO2) and tantalum pentoxide (Ta2O5), while the PEG chains are responsible for resisting biofouling.
Comparative Performance Analysis
To provide a clear comparison, this section summarizes the anti-fouling performance of this compound surfaces alongside two major classes of alternatives: zwitterionic surfaces (sulfobetaine and carboxybetaine) and surfaces modified with longer-chain PEGs .
Disclaimer: Direct, head-to-head comparative studies of this compound against all alternatives under identical conditions are limited in publicly available literature. The following data is compiled from multiple sources and should be interpreted with consideration of the varying experimental conditions.
Data Presentation
| Surface Chemistry | Protein Adsorption (ng/cm²) | Cell Adhesion (cells/mm²) | Bacterial Attachment (CFU/cm²) |
| This compound | Data not available for direct comparison. Expected to be low due to PEG moiety. | Data not available for direct comparison. | Data not available for direct comparison. |
| Zwitterionic - Sulfobetaine (pSBMA) | < 5[1] | Significantly reduced vs. control[1] | Reduced by >90% vs. glass[2] |
| Zwitterionic - Phosphorylcholine | < 1 (Fibrinogen & Lysozyme)[3][4] | Data not available for direct comparison. | Data not available for direct comparison. |
| Longer-Chain PEG (e.g., PEG > 2000 Da) | < 10[1] | Significantly reduced vs. control[5][6] | Reduced by 89-93% vs. titanium[5] |
| Unmodified Titanium Dioxide (Control) | > 200 | High | High |
Note: The table highlights the lack of specific quantitative data for this compound in direct comparative studies. Its performance is anticipated to be effective, but further research is needed for a definitive comparison. Zwitterionic and longer-chain PEG surfaces have demonstrated excellent anti-fouling properties across numerous studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. The following sections outline the key experimental protocols for surface preparation and assessment of anti-fouling properties.
Surface Preparation: this compound Self-Assembled Monolayer (SAM) on Titanium Dioxide
This protocol describes the formation of a self-assembled monolayer of this compound on a titanium dioxide surface.
-
Substrate Cleaning: Titanium-coated substrates (e.g., silicon wafers or quartz crystals) are sonicated in a series of solvents: acetone, isopropanol, and deionized water (15 minutes each). The substrates are then dried under a stream of nitrogen and treated with UV/Ozone for 20 minutes to create a fresh, hydrophilic titanium dioxide layer.
-
SAM Formation: A 1 mM solution of this compound is prepared in absolute ethanol (B145695). The cleaned substrates are immersed in this solution for 24 hours at room temperature in a sealed container to prevent contamination.
-
Rinsing and Drying: After incubation, the substrates are thoroughly rinsed with absolute ethanol to remove any non-covalently bound molecules and then dried under a stream of nitrogen.
-
Characterization: The successful formation of the SAM can be verified by techniques such as contact angle goniometry (expect a decrease in water contact angle compared to bare TiO2), ellipsometry (to measure layer thickness), and X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of phosphorus and the carbon-to-oxygen ratio of the PEG chain).
Anti-Fouling Assessment: Protein Adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a highly sensitive technique for real-time monitoring of mass and viscoelastic changes on a sensor surface.
-
Baseline Establishment: A clean, functionalized QCM-D sensor (e.g., TiO2-coated) is mounted in the measurement chamber. A baseline is established by flowing a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) over the sensor until a stable frequency and dissipation signal is achieved.
-
Protein Introduction: A solution of the protein of interest (e.g., 1 mg/mL Fibrinogen or Bovine Serum Albumin in PBS) is introduced into the chamber at a constant flow rate.
-
Adsorption Monitoring: The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface.
-
Rinsing: After the protein solution has been flowing for a sufficient time to reach saturation, the buffer is reintroduced to rinse away any loosely bound protein.
-
Data Analysis: The Sauerbrey equation can be used to convert the change in frequency to the adsorbed mass per unit area, provided the adsorbed layer is rigid (low ΔD). For viscoelastic layers, more complex modeling is required.
Anti-Fouling Assessment: Cell Adhesion Assay (Fibroblasts)
This assay quantifies the attachment of mammalian cells to the modified surfaces.
-
Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: The functionalized substrates are placed in a sterile multi-well plate. HDFs are harvested, counted, and seeded onto the substrates at a density of 1 x 10^4 cells/cm².
-
Incubation: The cells are allowed to adhere to the surfaces for 24 hours.
-
Washing: Non-adherent cells are removed by gently washing the substrates twice with PBS.
-
Fixation and Staining: Adherent cells are fixed with 4% paraformaldehyde for 15 minutes and then stained with a fluorescent dye that targets the cell nucleus (e.g., DAPI) and/or the actin cytoskeleton (e.g., Phalloidin-FITC).
-
Quantification: The number of adherent cells is quantified by capturing fluorescent images at multiple random locations on each substrate and counting the cells using image analysis software (e.g., ImageJ).
Anti-Fouling Assessment: Bacterial Attachment Assay (Staphylococcus aureus)
This protocol assesses the ability of the surface to resist bacterial colonization.
-
Bacterial Culture: Staphylococcus aureus is grown overnight in Tryptic Soy Broth (TSB) at 37°C with shaking.
-
Inoculation: The overnight culture is diluted in fresh TSB to an optical density at 600 nm (OD600) of 0.1. The functionalized substrates are placed in a sterile multi-well plate, and the bacterial suspension is added to each well.
-
Incubation: The plate is incubated at 37°C for 4 hours under static conditions to allow for initial bacterial attachment.
-
Washing: To remove non-adherent bacteria, the substrates are gently washed three times with sterile PBS.
-
Quantification:
-
Direct Counting: Adherent bacteria can be stained with a fluorescent dye (e.g., SYTO 9) and visualized using fluorescence microscopy. The number of bacteria per unit area is then counted.
-
Colony Forming Unit (CFU) Counting: Adherent bacteria are detached from the surface by sonication in PBS. The resulting bacterial suspension is serially diluted, plated on Tryptic Soy Agar (TSA) plates, and incubated overnight at 37°C. The number of colonies is then counted to determine the number of viable adherent bacteria.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Experimental workflow for assessing anti-fouling properties.
References
- 1. Comparison between polyethylene glycol and zwitterionic polymers as antifouling coatings on wearable devices for selective antigen capture from biological tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Cell Adhesion Studies for Biomedical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJNANO - Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications [beilstein-journals.org]
The Stealth Shield: m-PEG2-phosphonic Acid in the Fight Against Protein Corona Formation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of nanomedicine, the formation of a protein corona—a layer of biomolecules that assembles on the surface of nanoparticles upon entering a biological environment—presents a formidable challenge. This spontaneous coating alters the synthetic identity of nanoparticles, profoundly impacting their circulation time, cellular uptake, and overall therapeutic efficacy. Consequently, the development of advanced surface modifications to mitigate protein corona formation is a critical area of research. This guide provides an objective comparison of the performance of m-PEG2-phosphonic acid with other leading alternatives in preventing this phenomenon, supported by experimental data and detailed methodologies.
The Challenge of the Protein Corona
When nanoparticles are introduced into the bloodstream, proteins and other biomolecules rapidly adsorb to their surface, forming a dynamic and complex layer known as the protein corona. This biological coating can mask the intended targeting ligands, trigger an immune response, and lead to rapid clearance from circulation by the mononuclear phagocyte system. The composition of the protein corona is influenced by various factors, including the nanoparticle's size, shape, surface charge, and the biological fluid it is exposed to. Minimizing protein adsorption is therefore paramount for the successful clinical translation of nanomedicines.
This compound: A High-Affinity Stealth Coating
Poly(ethylene glycol) (PEG) has long been the gold standard for creating "stealth" nanoparticles that can evade the immune system and prolong circulation. The hydrophilic and flexible nature of PEG chains creates a steric barrier that hinders protein adsorption. However, the method of anchoring PEG to the nanoparticle surface is crucial for its effectiveness and stability.
This compound offers a significant advantage through its phosphonic acid headgroup, which exhibits a strong affinity for metal oxide surfaces, such as those of iron oxide, titanium dioxide, and cerium oxide nanoparticles. This strong, multidentate binding provides a more stable and resilient coating compared to traditional anchoring chemistries like carboxylic acids or simple physisorption. Studies have demonstrated that polymers with multiple phosphonic acid functionalities, in conjunction with PEG chains, outperform other coatings in providing long-term stability in biological media and minimizing protein adsorption.[1][2][3][4]
Performance Comparison: this compound vs. Alternatives
To provide a clear comparison, the following table summarizes the quantitative performance of various nanoparticle coatings in reducing protein adsorption. It is important to note that direct head-to-head comparative studies across all listed materials under identical conditions are limited. The data presented is a synthesis of findings from multiple studies and should be interpreted with consideration of the varying experimental setups.
| Coating Agent | Nanoparticle Core | Protein Source | Protein Adsorption Reduction (%) | Key Findings & Citations |
| Multi-phosphonic acid PEG Copolymers | Iron Oxide | Cell Culture Media | High | Outperforms monophosphonic and carboxylic acid functionalized PEG in stability and protein resistance.[1][2][3][4] |
| m-PEG-silane | Silica | Human Plasma | ~60-80% | Effective in reducing protein adsorption, but stability can be a concern. |
| Zwitterionic Polymers (e.g., Poly(sulfobetaine)) | Iron Oxide | Whole Serum | Up to 100% (complete suppression) | Demonstrates exceptional resistance to protein adsorption, potentially superior to PEG.[5] |
| PEG-thiol | Gold | Human Plasma | ~70-90% | Strong gold-thiol bond provides good stability and protein resistance.[6] |
| Polyglycerol (PG) | Superparamagnetic Iron Oxide | Serum | High | Shows comparable or even better protein resistance than PEG in some studies.[7] |
| Hyaluronic Acid (HA) | Chitosan | Serum | Moderate to High | Reduces overall protein adsorption and can modulate the type of proteins that bind.[7] |
Experimental Protocols for Evaluating Protein Corona Formation
Accurate and reproducible assessment of protein corona formation is essential for comparing the efficacy of different nanoparticle coatings. Below are detailed methodologies for key experiments.
Quantification of Total Protein Adsorption
This protocol outlines a common method for quantifying the total amount of protein adsorbed onto nanoparticles.
Experimental workflow for protein corona quantification.
-
Incubation: Nanoparticles are incubated with a protein source, typically human serum or plasma, at a specific concentration and for a defined period (e.g., 1 hour at 37°C) to allow for protein corona formation.
-
Separation: The nanoparticle-protein complexes are separated from the unbound proteins in the supernatant. This is commonly achieved through centrifugation. The resulting pellet contains the nanoparticles with their adsorbed protein corona.
-
Washing: The pellet is washed multiple times with a suitable buffer (e.g., phosphate-buffered saline) to remove any non-specifically or loosely bound proteins.
-
Elution: The bound proteins are eluted from the nanoparticle surface. This can be done by resuspending the pellet in a lysis buffer containing detergents (e.g., sodium dodecyl sulfate (B86663) - SDS) and heating the sample.
-
Quantification: The total amount of eluted protein is quantified using standard protein quantification assays such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Qualitative Analysis: The composition of the protein corona can be analyzed by separating the eluted proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and identifying the specific proteins using techniques like mass spectrometry.
Characterization of Nanoparticle Size and Surface Charge
Dynamic Light Scattering (DLS) and Zeta Potential measurements are crucial for assessing the impact of the protein corona on the physicochemical properties of the nanoparticles.
Workflow for DLS and Zeta Potential measurements.
-
Initial Measurement: The hydrodynamic diameter and zeta potential of the bare nanoparticles are measured in a suitable buffer.
-
Incubation: The nanoparticles are incubated with the protein source as described previously.
-
Post-Incubation Measurement: After incubation, the hydrodynamic diameter and zeta potential of the nanoparticle-protein complexes are measured.
-
Analysis: An increase in the hydrodynamic diameter is indicative of protein adsorption on the nanoparticle surface. A change in the zeta potential reflects the alteration of the nanoparticle's surface charge due to the adsorbed protein layer.
Conclusion
The prevention of protein corona formation is a critical determinant of the in vivo fate and therapeutic success of nanomedicines. While traditional PEGylation has been instrumental in advancing the field, the choice of anchoring chemistry significantly influences the stability and effectiveness of the stealth coating. This compound, particularly in its multiphosphonic copolymer form, presents a robust and highly effective strategy for creating stable, protein-resistant nanoparticles, especially for metal oxide-based systems.
However, the field is continuously evolving, with zwitterionic polymers like poly(sulfobetaine) emerging as exceptionally promising alternatives that may offer even greater resistance to protein fouling. For researchers and drug development professionals, the selection of an appropriate surface modification strategy will depend on the specific nanoparticle composition, the intended application, and the desired in vivo performance. A thorough understanding of the comparative performance and the underlying experimental methodologies is crucial for making informed decisions in the design and development of next-generation nanotherapeutics.
References
- 1. Protein Adsorption: A Feasible Method for Nanoparticle Functionalization? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. nanomedicines.ca [nanomedicines.ca]
- 4. researchgate.net [researchgate.net]
- 5. Zwitterionic polymer ligands: an ideal surface coating to totally suppress protein-nanoparticle corona formation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative profiling of the protein coronas that form around nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 7. Effect of nanoparticle size and PEGylation on the protein corona of PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dip-Coating and Spray-Coating for Phosphonic Acid Deposition
Introduction
Phosphonic acids are increasingly utilized for surface modification of various materials, particularly metal oxides, due to their ability to form dense, stable, and well-ordered self-assembled monolayers (SAMs). These organic layers are anchored to the surface through robust phosphonate-metal bonds, enabling the tailoring of surface properties such as wettability, corrosion resistance, and biocompatibility. The choice of deposition method is critical in achieving the desired film quality and performance. This guide provides an objective comparison between two common solution-based deposition techniques: dip-coating and spray-coating, for the deposition of phosphonic acid monolayers. The comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their specific application.
Binding Mechanism of Phosphonic Acids
Phosphonic acids (R-PO(OH)₂) anchor to metal oxide surfaces through a condensation reaction between the phosphonic acid headgroup and surface hydroxyl groups (-OH) present on the substrate. This reaction results in the formation of strong, covalent metal-oxygen-phosphorus (M-O-P) bonds.[1] The phosphonate (B1237965) head group can form one, two, or three bonds with the surface, leading to monodentate, bidentate, or tridentate binding modes, respectively.[2][3] The specific binding motif can change with surface coverage.[2] This robust chemical linkage is responsible for the high stability of phosphonic acid-based films.
Comparison of Deposition Techniques
Both dip-coating and spray-coating are versatile solution-based methods for depositing phosphonic acid films. The choice between them depends on factors such as substrate size and geometry, desired film characteristics, processing time, and scalability.
| Feature | Dip-Coating | Spray-Coating |
| Process Simplicity | High: Simple immersion and withdrawal process.[4] | Moderate: Requires optimization of spray parameters (e.g., nozzle distance, pressure).[5] |
| Deposition Speed | Generally slower; can require long immersion times (minutes to hours).[6][7] | Rapid; deposition can be completed in seconds to minutes.[4][8] |
| Scalability | Suitable for batch processing; can be automated. | Highly scalable for large area and roll-to-roll manufacturing.[8] |
| Substrate Geometry | Ideal for flat or uniformly curved substrates; coats all immersed surfaces.[4] | Highly flexible; can coat complex and uneven surfaces.[4] |
| Material Consumption | Higher; requires a volume of solution sufficient for substrate immersion. | Lower; solution is delivered directly to the substrate surface, minimizing waste.[4] |
| Film Uniformity | Can produce very uniform and smooth films with nanometer-scale roughness.[4] | Uniformity depends on spray parameters; may result in higher surface roughness.[5] |
| Process Control | Key parameters are solution concentration, immersion time, and withdrawal speed.[7] | Key parameters are solution flow rate, atomizing gas pressure, and nozzle-to-substrate distance.[5] |
Quantitative Data Summary
The following table summarizes experimental data comparing the performance of dip-coating and spray-coating for the deposition of phosphonic acid self-assembled monolayers (SAMs) on Indium Tin Oxide (ITO) substrates.
| Parameter | Dip-Coating | Spray-Coating | Substrate | Phosphonic Acid | Reference |
| Static Water Contact Angle | 107.7 ± 0.5° | 107 ± 3° | ITO | Octadecylphosphonic Acid (ODPA) | [6] |
| Deposition Time | 1 hour | 60 seconds | ITO | Pentafluorobenzyl Phosphonic Acid (PFBPA) | [8] |
| Surface Coverage | High | Similar to or greater than dip-coating | ITO | Pentafluorobenzyl Phosphonic Acid (PFBPA) | [8] |
| Work Function Shift | Baseline | Similar to or greater than dip-coating | ITO | Pentafluorobenzyl Phosphonic Acid (PFBPA) | [8] |
The data indicates that spray-coating can achieve comparable or even superior surface coverage and modification (as indicated by work function shifts) in a significantly shorter time frame compared to traditional dip-coating methods.[8] Both methods are capable of producing highly hydrophobic surfaces with similar static water contact angles, suggesting the formation of dense, well-ordered monolayers.[6]
Experimental Protocols
Dip-Coating Protocol for Phosphonic Acid SAMs
This protocol is a generalized procedure based on methodologies for depositing octadecylphosphonic acid (OPA) on aluminum and other metal oxide surfaces.[9][10]
-
Substrate Preparation: Clean the substrate to remove organic contaminants and ensure a hydrophilic, hydroxylated surface. A common procedure involves sequential sonication in solvents like isopropanol (B130326) and ethanol, followed by drying with a stream of nitrogen.[6] For some substrates like aluminum, a UV/ozone treatment for 40 minutes can be effective.[9]
-
Solution Preparation: Prepare a dilute solution of the desired phosphonic acid in a suitable solvent. A typical concentration is 1 mM.[9] The choice of solvent is crucial; for instance, anisole (B1667542) has been shown to enable extremely rapid SAM formation of OPA.[9]
-
Immersion: Immerse the cleaned substrate into the phosphonic acid solution. Immersion times can vary widely, from a few seconds to several hours, depending on the phosphonic acid, solvent, and substrate combination.[6][9]
-
Withdrawal: Withdraw the substrate from the solution at a slow, controlled speed to ensure a uniform film.
-
Rinsing: Gently rinse the coated substrate with a pure solvent (the same used for the solution) to remove any physisorbed (weakly bound) molecules.[6]
-
Drying: Dry the substrate, typically with a stream of inert gas like nitrogen.
Spray-Coating Protocol for Phosphonic Acid SAMs
This protocol is a generalized procedure based on the methodology for depositing pentafluorobenzyl phosphonic acid (PFBPA) on metal oxide surfaces.[8]
-
Substrate Preparation: Clean the substrate using standard procedures such as sonication in appropriate solvents to remove contaminants.[6]
-
Substrate Heating: Place the substrate on a hotplate and heat to a temperature between 25 °C and 150 °C. Heating the substrate can facilitate solvent evaporation and may increase surface coverage and the magnitude of the work function shift.[8]
-
Solution Preparation: Prepare a solution of the phosphonic acid in a volatile solvent.
-
Spray Deposition: Use an airbrush or automated spray nozzle to apply the phosphonic acid solution to the heated substrate. The key parameters to control are the atomizing gas pressure, the nozzle-to-substrate distance, and the total spray time (e.g., 60 seconds).[8] The process should be carried out in a well-ventilated area or a fume hood.
-
Drying: The solvent typically evaporates upon contact with the heated substrate, leaving the phosphonic acid monolayer. Post-deposition rinsing and drying steps may be employed if necessary to remove any excess material.
Conclusion
Both dip-coating and spray-coating are effective methods for the deposition of high-quality phosphonic acid monolayers.
Dip-coating is a simple, cost-effective technique that excels at producing highly uniform films on substrates with simple geometries.[4] Its primary drawback is the often lengthy processing time required for complete monolayer formation.[6]
Spray-coating offers a significant advantage in terms of speed, with deposition times on the order of seconds to minutes, making it highly suitable for large-scale and industrial applications.[4][8] It provides excellent flexibility for coating large or complex surfaces and minimizes material waste.[4] While it may require more careful process optimization, studies show that it can produce films with properties comparable or even superior to those made by dip-coating.[8]
For laboratory-scale research where film uniformity is paramount and processing time is not a major constraint, dip-coating remains an excellent choice. For applications demanding high throughput, scalability, and the ability to coat large or non-planar surfaces, spray-coating presents a compelling and efficient alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. briefs.techconnect.org [briefs.techconnect.org]
- 6. yoda.csem.ch [yoda.csem.ch]
- 7. ossila.com [ossila.com]
- 8. research-hub.nrel.gov [research-hub.nrel.gov]
- 9. surfacesciencewestern.com [surfacesciencewestern.com]
- 10. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
evaluation of m-PEG2-phosphonic acid as a PROTAC linker compared to alternatives
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. While standard polyethylene (B3416737) glycol (PEG) and alkyl chains have been the workhorses of PROTAC development, there is growing interest in functionalized linkers like m-PEG2-phosphonic acid. This guide provides a comparative overview of this compound against common alternative linkers, supported by a summary of key evaluation metrics and detailed experimental protocols.
The Crucial Role of the PROTAC Linker
A PROTAC functions by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker is not a passive spacer but an active component that influences:
-
Ternary Complex Formation and Stability: The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination.
-
Physicochemical Properties: The linker impacts solubility, cell permeability, and metabolic stability, all of which are key for drug development.
-
Selectivity and Potency: Subtle changes in the linker can alter the degradation efficiency (DC50 and Dmax) and selectivity for the target protein.
Comparative Analysis of PROTAC Linkers
While direct comparative studies featuring this compound are not extensively available in peer-reviewed literature, we can infer its potential properties based on its structural components and compare them to commonly used linker types. The phosphonic acid moiety introduces a unique set of characteristics compared to traditional PEG and alkyl linkers.
Table 1: Comparison of PROTAC Linker Characteristics
| Linker Type | Key Characteristics | Potential Advantages | Potential Disadvantages |
| This compound | Short PEG chain with a terminal phosphonic acid group. Hydrophilic and negatively charged at physiological pH. | Potentially improved aqueous solubility. The phosphonate (B1237965) group may enhance cell retention. May offer unique interactions within the ternary complex. | Potential for altered cell permeability due to the charged group. Synthesis may be more complex than standard linkers. |
| Alkyl Chains | Composed of repeating methylene (B1212753) units. Generally hydrophobic and flexible. | Synthetically straightforward. High degree of conformational flexibility. | Can lead to poor aqueous solubility and high lipophilicity, potentially impacting cell permeability and oral bioavailability. May be more susceptible to metabolism.[1] |
| PEG Chains | Composed of repeating ethylene (B1197577) glycol units. Hydrophilic and flexible. | Improves aqueous solubility and can enhance cell permeability.[2] Biocompatible and synthetically versatile. | Can increase the number of rotatable bonds, potentially leading to an entropic penalty upon binding. May have reduced metabolic stability compared to alkyl linkers. |
| Rigid Linkers | Incorporate cyclic structures (e.g., piperazine, cycloalkanes) or aromatic rings. | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing ternary complex stability and improving pharmacokinetic properties. May enhance selectivity. | Often more synthetically challenging to prepare. Lack of flexibility can make it difficult to achieve a productive ternary complex geometry. |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the PROTAC mechanism and the experimental workflow for linker evaluation.
Experimental Protocols for PROTAC Linker Evaluation
A thorough evaluation of a novel linker like this compound requires a combination of biophysical, biochemical, and cellular assays.
Biophysical and Biochemical Assays for Ternary Complex Formation
The ability of a PROTAC to induce a stable ternary complex is a prerequisite for its degradation activity.
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the purified target protein or E3 ligase onto a sensor chip.
-
Binary Binding: Inject the PROTAC at various concentrations to determine the binding affinity (KD) to the immobilized protein.
-
Ternary Complex Formation: Co-inject the PROTAC and the second protein partner (in solution) over the sensor chip to measure the kinetics of ternary complex formation and dissociation.
-
-
Isothermal Titration Calorimetry (ITC):
-
Setup: Place the purified target protein in the sample cell and the PROTAC in the titration syringe.
-
Titration: Titrate the PROTAC into the protein solution and measure the heat changes upon binding to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
Ternary Complex Analysis: To assess ternary complex formation, pre-saturate the target protein with the PROTAC and then titrate in the E3 ligase.
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Labeling: Label the purified target protein and E3 ligase with a compatible FRET donor-acceptor pair (e.g., terbium and fluorescein).
-
Assay: In a microplate, mix the labeled proteins with varying concentrations of the PROTAC.
-
Measurement: Measure the FRET signal. An increase in the signal indicates the proximity of the two proteins, confirming ternary complex formation.
-
Cellular Assays for PROTAC Efficacy
Cell-based assays are essential to evaluate the performance of a PROTAC in a biologically relevant environment.
-
Western Blotting for Protein Degradation:
-
Cell Culture and Treatment: Culture the desired cell line and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
-
-
In-Cell Western (ICW):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against the target protein and a secondary antibody conjugated to a near-infrared fluorophore. A second antibody for a loading control protein with a different fluorophore is used for normalization.
-
Imaging and Quantification: Scan the plate using a near-infrared imager and quantify the fluorescence intensity to determine protein levels.
-
-
Cell Viability/Cytotoxicity Assay (e.g., MTS or MTT):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the PROTAC.
-
Incubation: Incubate for a period relevant to the degradation kinetics (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTS) and incubate until color development.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control to determine the IC50 (concentration at which 50% of cell growth is inhibited).
-
Conclusion
The selection of the linker is a critical step in the design of a successful PROTAC. While this compound presents an intriguing option with its potential for enhanced solubility and unique interactions, its performance must be empirically evaluated against established linker classes. The experimental protocols outlined in this guide provide a robust framework for the comprehensive assessment of novel PROTAC linkers. By systematically evaluating binary and ternary complex formation, cellular degradation efficacy, and cytotoxic effects, researchers can make data-driven decisions to optimize the linker and ultimately develop more effective targeted protein degraders. The continued exploration of novel linker chemistries will be essential for unlocking the full therapeutic potential of the PROTAC modality.
References
A Comparative Guide to the Surface Binding of PEGylated Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the binding properties of phosphonic acids and their PEGylated derivatives to various substrates relevant in biomedical research and drug delivery. Due to a lack of specific binding constant data for m-PEG2-phosphonic acid in the public domain, this comparison focuses on closely related molecules to infer its potential binding characteristics. The data presented is compiled from studies on non-PEGylated and other short-chain PEGylated phosphonic acids, offering valuable insights into their surface binding affinity.
The phosphonate (B1237965) group is recognized for its strong affinity to metal oxide surfaces, making it an effective anchor for surface modification of materials like titanium dioxide (TiO₂), iron oxides (FeₓOᵧ), and hydroxyapatite (B223615) (HA), a key component of bone.[1][2][3][4][5][6] Poly(ethylene glycol) (PEG) chains are frequently attached to these phosphonate anchors to enhance biocompatibility, improve colloidal stability, and reduce non-specific protein adsorption.[1][7]
Quantitative Binding Data Comparison
The following tables summarize key binding parameters for phosphonic acid derivatives on different substrates. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Comparison of Binding Constants for Different Anchoring Groups on Titanium Dioxide (TiO₂) Nanoparticles
| Ligand | Anchoring Group | Adsorption Constant (Kads) [M⁻¹] | Free Binding Energy (ΔG) [kJ/mol] | Grafting Density (θ) [molecules/nm²] |
| n-Propylphosphonic acid | Phosphonic Acid | 6118 | -21.6 | 4.5 |
| 4-Hydroxybenzoic acid | Carboxylic Acid | 1000 | -17.1 | 2.5 |
| 4-Nitrocatechol | Catechol | 2800 | -19.7 | 3.0 |
Data sourced from a study on anatase TiO₂ nanoparticles.[1][8] The experiment was conducted under neutral pH conditions.
Table 2: Comparison of Equilibrium Binding Constants for Functionalized Gold Nanoparticles to Hydroxyapatite (HA)
| Functional Group | Equilibrium Binding Constant (Keq) [mg/L] |
| Bisphosphonate | 3.40 |
| Carboxylate | 0.69 |
| Phosphonate | 0.25 |
Data reflects the binding of functionalized gold nanoparticles to synthetic HA crystals in de-ionized water.[4]
Table 3: Grafting Density of mPEG-Phosphonic Acids on Titanium Dioxide (TiO₂) Nanocrystals
| mPEG Molecular Weight ( g/mol ) | Grafting Density (σ) [chains/nm²] |
| 44 | ~1.8 |
| 500 | ~1.2 |
| 2000 | ~0.6 |
| 5000 | ~0.3 |
| 10,000 | ~0.2 |
| 20,000 | ~0.1 |
This data illustrates the trend of decreasing grafting density with increasing PEG chain length on TiO₂ nanoparticles.[9][10]
From the available data, a clear trend emerges: phosphonic acids exhibit strong binding to metal oxide surfaces, generally stronger than carboxylic acids.[1][8] The addition of a PEG chain influences the grafting density, with shorter chains allowing for a more densely packed surface layer.[9][10] While specific binding constants for this compound are not available, it can be inferred that it would exhibit strong binding to surfaces like TiO₂, iron oxides, and hydroxyapatite, with a relatively high potential grafting density due to its short PEG chain.
Experimental Protocols
The determination of binding constants is crucial for understanding the stability and performance of surface modifications. Two common techniques for quantifying these interactions are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC) for Determining Binding to Nanoparticles in Solution
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[11][12][13][14]
Methodology:
-
Sample Preparation:
-
Prepare a suspension of the nanoparticles (e.g., TiO₂, FeₓOᵧ) in a well-defined buffer. The buffer composition should be kept identical for both the nanoparticle suspension and the ligand solution to avoid heats of dilution.[15]
-
Prepare a solution of the m-PEG-phosphonic acid ligand in the same buffer. The ligand concentration in the syringe is typically 10-20 times the molar concentration of the binding sites on the nanoparticles in the cell.[10]
-
Thoroughly degas both the nanoparticle suspension and the ligand solution to prevent air bubbles.
-
-
ITC Experiment:
-
Load the nanoparticle suspension into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the ligand solution into the sample cell.
-
The heat change associated with each injection is measured. As the binding sites on the nanoparticles become saturated, the magnitude of the heat change per injection decreases.[12]
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to determine the heat change for each injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to nanoparticle binding sites.
-
This isotherm is then fitted to a suitable binding model (e.g., one set of sites) to extract the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).[10]
-
Surface Plasmon Resonance (SPR) for Measuring Binding to a Functionalized Surface
SPR is a surface-sensitive optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte.[8][16] This allows for the real-time determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated.[17]
Methodology:
-
Sensor Chip Preparation:
-
A sensor chip with a thin metal film (typically gold) is required.
-
The substrate of interest (e.g., a thin layer of titanium dioxide or hydroxyapatite) is coated onto the gold surface.
-
-
Immobilization of Ligand (or Substrate):
-
For measuring the binding of a soluble substrate to an immobilized ligand, the phosphonic acid-PEG would be covalently attached to the sensor surface. However, for measuring the binding of the PEG-phosphonic acid to a substrate like TiO₂, the TiO₂ would be the immobilized layer.
-
-
SPR Measurement:
-
A buffer solution is continuously flowed over the sensor surface to establish a stable baseline.
-
The analyte (this compound solution) at various concentrations is injected and flows over the surface.
-
Binding of the analyte to the immobilized substrate causes a change in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[8]
-
After the association phase, the buffer is flowed over the surface again to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of RU versus time) is analyzed.
-
The association and dissociation curves are fitted to kinetic models to determine the on-rate (kₐ) and off-rate (kₑ).
-
The equilibrium dissociation constant (Kₑ) is calculated as kₑ/kₐ.
-
Visualizations
Experimental Workflow for ITC Measurement
Caption: Workflow for determining binding constants using Isothermal Titration Calorimetry.
Logical Relationship of Surface Modification and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. mPEG2-Phosphonic acid - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 7. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 8. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing PEGylation of TiO2 Nanocrystals through a Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. VP-Isothermal Titration Calorimeter – Biophysics Instrumentation Facility – UW–Madison [bif.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Navigating the Nano-Bio Interface: A Comparative Guide to Nanoparticle Stabilizers Beyond m-PEG2-phosphonic acid
For researchers, scientists, and drug development professionals, the quest for optimal nanoparticle stability is paramount to achieving desired therapeutic and diagnostic outcomes. While m-PEG2-phosphonic acid has been a staple for imparting stealth properties and colloidal stability, a growing landscape of alternative stabilizers offers unique advantages in terms of biocompatibility, functionality, and performance. This guide provides an objective comparison of prominent alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the rational selection of nanoparticle coatings.
The stability of nanoparticles in biological environments is a critical determinant of their in vivo fate, influencing circulation time, biodistribution, cellular uptake, and ultimately, therapeutic efficacy and toxicity. An ideal stabilizer should prevent aggregation, minimize protein adsorption (opsonization), and offer opportunities for further functionalization, all while exhibiting excellent biocompatibility. This guide delves into the performance of several key alternatives to this compound: Polyvinylpyrrolidone (PVP), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG), Polysarcosine (pSar), Zwitterionic Polymers, Citric Acid, and Dopamine-derived coatings.
Comparative Performance Analysis
The choice of stabilizer significantly impacts the physicochemical properties and biological interactions of nanoparticles. The following tables summarize quantitative data from various studies, offering a comparative overview of key performance indicators. It is important to note that direct comparisons can be challenging due to variations in nanoparticle core materials, synthesis methods, and experimental conditions across different studies.
Table 1: Physicochemical Properties of Nanoparticles with Various Stabilizers
| Stabilizer | Nanoparticle Core | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PVP | Silver (AgNP) | ~6 - 12 | < 0.5 (indicates narrow distribution) | Not consistently reported | [1] |
| Zinc Oxide (ZnO) | 30 - 40 | Not reported | Not reported | [2][3] | |
| DSPE-PEG2000 | PLGA | Not specified | < 0.2 | -0.6 to -17.2 | [4] |
| Iron Oxide (SPIO) | Not specified | Not specified | Not specified | [5] | |
| with Soluplus (1:1) | 36.5 | 0.900 | -28.5 | [6][7] | |
| Polysarcosine (pSar) | Lipid Nanoparticles | 75 - 150 | Acceptable | Not specified | [8] |
| pSar-PBAE Polyplexes | ~100 - 200 | ~0.2 - 0.3 | +20 to +40 | [9] | |
| Zwitterionic Polymers (pMPC) | Gold (AuNP) | Not specified | Reduced aggregation | Not specified | [10] |
| Polyelectrolyte Micelles | ~1.5-2x larger than PEG counterparts | Not specified | Not specified | [11][12][13] | |
| Citric Acid | Magnetite (Fe3O4) | 17 - 30 (hydrodynamic size) | Not reported | -26 to -32 | [14][15] |
| Dopamine (B1211576) | Iron Oxide (Fe3O4) | 4-5 nm core with 1-2 nm shell | Not reported | Not reported | [16] |
Note: The data presented is a compilation from multiple sources and should be interpreted with consideration of the specific experimental contexts.
Table 2: In Vitro and In Vivo Performance Indicators
| Stabilizer | Key Performance Aspects | Findings | Reference |
| PVP | Colloidal Stability | PVP-stabilized AgNPs were found to be the most stable in OECD media over 21 days compared to citrate (B86180) and PEG coatings. | [17] |
| Cytotoxicity | Positively charged polymer coatings on PLGA nanoparticles showed the highest cytotoxicity. | [18] | |
| DSPE-PEG | Cellular Uptake | PEGylated lipid-based nanocarriers showed significantly lower cellular uptake compared to zwitterionic counterparts on Caco-2 cells. | [19] |
| In Vivo Imaging | Can be used to create stealth nanoparticles for in vivo imaging with delayed liver capture. | [20] | |
| Polysarcosine (pSar) | Immunogenicity | Exhibits lower immunogenicity compared to PEG. | [21] |
| mRNA Delivery | pSar-functionalized lipid nanoparticles show high RNA transfection potency with an improved safety profile. | [8] | |
| Zwitterionic Polymers | Protein Adsorption | Highly effective in preventing protein adsorption and nanoparticle aggregation. | [22] |
| Cellular Uptake | Up to 60-fold higher cellular uptake in Caco-2 cells compared to PEGylated lipid-based nanocarriers. | [19] | |
| Citric Acid | Stability | Provides stability to nanoparticles over a wide range of pH at low to moderate ionic strength. | [23] |
| Dopamine | Biofunctionalization | Provides a versatile platform for further surface modification with various biomolecules. | [16] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of nanoparticle stabilization strategies. Below are generalized methodologies for key stabilization techniques.
Polyvinylpyrrolidone (PVP) Stabilization of Metal Nanoparticles
This protocol is based on the chemical reduction method for synthesizing PVP-stabilized silver nanoparticles[1].
-
Preparation of Solutions:
-
Prepare an aqueous solution of silver nitrate (B79036) (AgNO₃).
-
Prepare an aqueous solution of sodium borohydride (B1222165) (NaBH₄) as a reducing agent.
-
Prepare an aqueous solution of Polyvinylpyrrolidone (PVP) with a specific molecular weight (e.g., 40k or 55k).
-
-
Synthesis:
-
In a flask, combine the AgNO₃ solution with the PVP solution under vigorous stirring.
-
Rapidly add the NaBH₄ solution to the mixture.
-
The color of the solution will change, indicating the formation of silver nanoparticles.
-
Continue stirring for a specified period to ensure the reaction is complete and the nanoparticles are stabilized.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the PVP-coated nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in deionized water.
-
Repeat the centrifugation and resuspension steps multiple times to remove unreacted reagents.
-
-
Characterization:
-
Characterize the size, PDI, and zeta potential of the purified nanoparticles using Dynamic Light Scattering (DLS).
-
Confirm the morphology and size using Transmission Electron Microscopy (TEM).
-
DSPE-PEG Coating of Pre-formed Nanoparticles
This protocol describes a solvent-exchange method for coating hydrophobic iron oxide nanocrystals with DSPE-PEG[5].
-
Initial Dispersion:
-
Disperse the hydrophobic iron oxide nanoparticles and DSPE-mPEG in a nonpolar solvent like chloroform (B151607).
-
-
Solvent Exchange:
-
Gradually replace the chloroform with a polar aprotic solvent such as Dimethyl sulfoxide (B87167) (DMSO) to increase the polarity of the solvent system.
-
Subsequently, add water to the dispersion. This gradual increase in polarity facilitates the assembly of the amphiphilic DSPE-PEG onto the hydrophobic nanoparticle surface.
-
-
Purification:
-
Remove excess, unbound DSPE-PEG and solvents through methods like dialysis or tangential flow filtration.
-
-
Characterization:
-
Analyze the hydrodynamic diameter and stability of the coated nanoparticles in aqueous buffers using DLS.
-
Assess the coating efficiency and morphology using techniques like TEM and thermogravimetric analysis (TGA).
-
Polysarcosine (pSar) Conjugation to Lipids for Nanoparticle Formulation
This protocol outlines the synthesis of DSPE-polysarcosine (DSPE-pSar) for incorporation into lipid nanoparticles[24].
-
Polymerization:
-
Dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) in anhydrous chloroform at 60 °C in a nitrogen-purged flask.
-
In a separate flask, prepare a mixture of Sarcosine (B1681465) N-carboxyanhydride (Sar-NCA) and N,N-Diisopropylethylamine (DIPEA) in anhydrous dimethylacetamide (DMAc).
-
Transfer the DSPE solution to the Sar-NCA mixture under a nitrogen atmosphere.
-
Stir the reaction at 60 °C for 48 hours to allow the ring-opening polymerization of sarcosine initiated by the primary amine of DSPE.
-
-
Purification:
-
Precipitate the resulting DSPE-pSar from the reaction mixture using a suitable non-solvent like diethyl ether.
-
Collect the precipitate and dry it under vacuum.
-
-
Nanoparticle Formulation:
-
The purified DSPE-pSar can then be used as a component in the formulation of lipid nanoparticles, typically through methods like thin-film hydration or microfluidics, along with other lipid components.
-
Dopamine Coating of Nanoparticles
This protocol describes the in-situ polymerization of dopamine on the surface of nanoparticles in an aqueous solution[25][26].
-
Dispersion of Nanoparticles:
-
Disperse the nanoparticles to be coated in a buffered aqueous solution, typically a Tris buffer at a pH of approximately 8.5.
-
-
Dopamine Polymerization:
-
Add dopamine hydrochloride to the nanoparticle suspension.
-
The solution will gradually change color from colorless to brown/black, indicating the oxidative self-polymerization of dopamine onto the nanoparticle surface.
-
Allow the reaction to proceed for a set amount of time (e.g., 3-24 hours) under stirring at room temperature to control the thickness of the polydopamine layer.
-
-
Purification:
-
Separate the polydopamine-coated nanoparticles from the solution containing unreacted dopamine and soluble polydopamine by centrifugation.
-
Wash the coated nanoparticles several times with deionized water.
-
-
Characterization:
-
Confirm the presence of the polydopamine coating using techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS).
-
Evaluate the change in surface properties (e.g., zeta potential) and morphology (TEM).
-
Visualizing Methodologies and Concepts
To further clarify the experimental workflows and the principles behind nanoparticle stabilization, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of poly(N-vinylpyrrolidone)-stabilized ZnO colloid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of poly(N-vinylpyrrolidone)-stabilized ZnO colloid nanoparticles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coating Optimization of Superparamagnetic Iron Oxide Nanoparticles for High T2 relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. libir.josai.ac.jp [libir.josai.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polysarcosine functionalised cationic polyesters efficiently deliver self-amplifying mRNA - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00064A [pubs.rsc.org]
- 10. Zwitterionic Polymer Coatings Enhance Gold Nanoparticle Stability and Uptake in Various Biological Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing Zwitterionic and PEG Exteriors of Polyelectrolyte Complex Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing Zwitterionic and PEG Exteriors of Polyelectrolyte Complex Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Stability of citrate, PVP, and PEG coated silver nanoparticles in ecotoxicology media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The influence of various polymer coatings on the in vitro and in vivo properties of PLGA nanoparticles: Comprehensive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PEG vs. zwitterions: How these surface decorations determine cellular uptake of lipid-based nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Coating Persistent Luminescence Nanoparticles With Hydrophilic Polymers for in vivo Imaging [frontiersin.org]
- 21. blog.curapath.com [blog.curapath.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. Polydopamine-Coated Magnetic Iron Oxide Nanoparticles: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Polydopamine Nanomaterials: Recent Advances in Synthesis Methods and Applications [frontiersin.org]
A Head-to-Head Battle: PEG vs. Non-PEG Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision point in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker, the molecular bridge connecting a potent cytotoxic payload to a targeted monoclonal antibody, profoundly influences the ADC's stability, solubility, pharmacokinetics (PK), and ultimately, its therapeutic index.
Historically, polyethylene (B3416737) glycol (PEG) linkers have been a popular choice for their ability to impart hydrophilicity, improve PK profiles, and reduce aggregation.[1][2] However, concerns over potential immunogenicity and the emergence of novel hydrophilic alternatives have spurred the development and evaluation of non-PEG linkers.[3] This guide provides an objective, data-driven comparison of PEG and non-PEG linkers to inform rational ADC design.
Performance Under the Microscope: Key Parameters
The ideal ADC linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity.[4] Upon internalization into the target cancer cell, it must then efficiently release the cytotoxic agent.[5] The hydrophilicity of the linker is a crucial parameter, as many potent payloads are hydrophobic, leading to challenges with ADC aggregation, which can compromise efficacy and induce immunogenicity.[2][6]
PEG linkers directly address this hydrophobicity challenge. By incorporating PEG chains, developers can enhance the water solubility of the entire ADC, which can lead to several benefits:
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can shield the ADC from rapid clearance, extending its circulation half-life and increasing tumor accumulation.[6][7]
-
Reduced Aggregation: PEGylation effectively prevents the formation of aggregates, even with high drug-to-antibody ratios (DAR).[1][6]
-
Higher Drug Loading: By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of more drug molecules per antibody, potentially increasing potency.[2][7]
Non-PEG linkers encompass a diverse range of chemistries, from standard hydrophobic linkers (e.g., SMCC) to newer hydrophilic, biodegradable alternatives designed to circumvent the potential drawbacks of PEGylation.[8][9] These alternatives include polymers like polysarcosine (PSAR) or other hydrophilic moieties such as sulfonate groups and macrocycles.[10][11] The primary motivation for exploring non-PEG alternatives is the concern over pre-existing and treatment-induced anti-PEG antibodies, which can lead to accelerated clearance and hypersensitivity reactions.
Quantitative Data Comparison
Direct, head-to-head comparisons of ADCs where the only variable is the PEG vs. non-PEG nature of the linker are challenging to compile from disparate studies. However, several key studies provide valuable quantitative insights.
Table 1: Pharmacokinetic (PK) Profile Comparison
This table compares the pharmacokinetic parameters of ADCs featuring different linker technologies. A longer half-life (t½) and slower clearance generally indicate a more favorable PK profile, allowing for greater drug exposure at the tumor site.
| Linker Type | ADC Construct | Animal Model | Half-life (t½) | Clearance Rate | Reference |
| Non-PEG | ZHER2-SMCC-MMAE | Mouse | 1.1 h | - | [8] |
| PEG | ZHER2-PEG4K-MMAE | Mouse | 2.8 h (2.5x increase) | - | [8] |
| PEG | ZHER2-PEG10K-MMAE | Mouse | 12.3 h (11.2x increase) | - | [8] |
| Non-PEG | Trastuzumab-Glucuronide-MMAE (DAR 8) | Mouse | - | ~1.4 mL/h | [11] |
| Non-PEG (PSAR) | Trastuzumab-PSAR12-Glucuronide-MMAE (DAR 8) | Mouse | - | ~0.4 mL/h | [11] |
| PEG | Trastuzumab-PEG8-Glucuronide-MMAE (DAR 8) | Rat | - | ~0.2 mL/h | [12][13] |
| PEG | Trastuzumab-PEG12-Glucuronide-MMAE (DAR 8) | Rat | - | ~0.2 mL/h | [12][13] |
Data compiled from multiple sources illustrates the significant impact of hydrophilic polymers on ADC pharmacokinetics.
Table 2: In Vitro Cytotoxicity Comparison
The half-maximal inhibitory concentration (IC50) is a measure of an ADC's potency against cancer cell lines in vitro. Lower values indicate higher potency. It is important to note that while PEGylation can enhance in vivo performance by improving PK, it can sometimes slightly reduce in vitro cytotoxicity.
| Linker Type | ADC Construct | Cell Line | IC50 (nM) | Reference |
| Non-PEG | ZHER2-SMCC-MMAE | NCI-N87 (HER2+) | 10.2 nM | [8] |
| PEG | ZHER2-PEG4K-MMAE | NCI-N87 (HER2+) | 46.1 nM (4.5x increase) | [8] |
| PEG | ZHER2-PEG10K-MMAE | NCI-N87 (HER2+) | 224.2 nM (22x increase) | [8] |
| Non-PEG (Cyclodextrin) | Brentuximab-α-CD-MMAE | Karpas-299 (CD30+) | ~0.025 nM | [10] |
| PEG | Brentuximab-PEG24-MMAE | Karpas-299 (CD30+) | ~0.020 nM | [10] |
| Reference ADC | Adcetris® (Val-Cit Linker) | Karpas-299 (CD30+) | ~0.016 nM | [10] |
These data show that while large PEG chains can sometimes increase the IC50 (reduce potency) in vitro, other hydrophilic linkers can maintain potency comparable to both PEGylated and standard non-PEG linkers.
Visualizing the Concepts
Diagrams help clarify the complex relationships and workflows involved in ADC development and function.
Caption: Structural comparison of ADCs with PEG vs. Non-PEG linkers.
Caption: General experimental workflow for ADC evaluation.
Detailed Experimental Protocols
Reproducibility and accurate comparison require standardized methodologies. Below are detailed protocols for key experiments cited in ADC evaluation.
In Vitro Cytotoxicity Assay (MTT-Based)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[14]
Objective: To measure the target-specific cell-killing ability of an ADC.
Methodology:
-
Cell Seeding: Seed both antigen-positive (target) and antigen-negative (control) cells in separate 96-well flat-bottom plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14][15]
-
Cell Adherence: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach to the plate surface.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a background control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72 to 96 hours.[15][16]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[14][16]
-
Formazan (B1609692) Formation: Incubate the plates for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[16] Incubate overnight at 37°C if using SDS-HCl.[16]
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.
In Vivo Pharmacokinetic (PK) Analysis
This experiment measures how an ADC is absorbed, distributed, metabolized, and excreted over time in an animal model.[17]
Objective: To determine key PK parameters such as half-life, clearance, and exposure (AUC).
Methodology:
-
Animal Model: Use appropriate animal models, such as nude mice bearing human tumor xenografts or Sprague-Dawley rats.[12][17]
-
ADC Administration: Administer a single intravenous (i.v.) dose of the ADC at a specified concentration (e.g., 3-10 mg/kg) to a cohort of animals.[17][18]
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, and up to several days).[18][19]
-
Plasma Preparation: Process the blood samples immediately to obtain plasma by centrifugation and store frozen at -80°C until analysis.
-
Quantification of ADC Analytes: Measure the concentration of different ADC species in the plasma samples. This is critical for understanding linker stability.[20]
-
Total Antibody: Measured using a ligand-binding assay (LBA), such as an ELISA, that detects the antibody portion regardless of whether the drug is attached.[20]
-
Intact ADC (Conjugated Antibody): Measured using an LBA that requires both the antibody and the payload to be present for detection (e.g., an anti-payload capture antibody and an anti-antibody detection antibody).[17][20]
-
Unconjugated Payload: Measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[20]
-
-
Data Analysis: Plot the plasma concentration of each analyte versus time. Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate key PK parameters, including:[17]
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Terminal Half-life (t½)
-
Conclusion
The choice between a PEG and a non-PEG linker is not a one-size-fits-all decision. The experimental data clearly show that incorporating hydrophilic polymers—whether PEG or alternatives like polysarcosine—can dramatically improve the pharmacokinetic profile of an ADC compared to traditional non-PEG linkers.[8][11] This often translates to superior in vivo efficacy.
PEG linkers remain a robust and well-validated strategy for overcoming the challenges associated with hydrophobic payloads, enabling higher DARs and extending circulation time.[2][6] However, the potential for immunogenicity must be considered.
Novel non-PEG hydrophilic linkers are emerging as highly promising alternatives. Polypeptoids like polysarcosine and other custom-designed hydrophilic structures can offer comparable or even superior performance to PEG in terms of PK and efficacy, while potentially mitigating immunogenicity concerns.[10][11]
Ultimately, the optimal linker strategy depends on the specific properties of the antibody, the payload, and the target indication. A thorough evaluation, including quantitative assessment of PK, stability, and efficacy as outlined in this guide, is essential for selecting the linker that will produce the safest and most effective ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Antibody Drug Conjugate Discovery and Development [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 11. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling m-PEG2-phosphonic acid
Essential Safety and Handling Guide for m-PEG2-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of this compound, ensuring laboratory safety and operational integrity.
When working with this compound, a hydrophilic linker used in the synthesis of PROTACs, adherence to strict safety protocols is paramount to protect laboratory personnel and the environment.[1] While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the safety guidelines for phosphonic acids, in general, indicate that these compounds can be corrosive and may cause severe skin and eye irritation or burns.[2][3] Therefore, the following personal protective equipment (PPE) and procedures are essential.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. This includes protection for the eyes, face, hands, and body.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, which can lead to irritation or chemical burns.[3] |
| Body Protection | A long-sleeved laboratory coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To avoid inhalation of any potential dust or aerosols.[4][5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid direct contact with the skin, eyes, and clothing.[4][5]
-
After handling, wash hands thoroughly with soap and water.[4][6]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
A storage temperature of -20°C is recommended.[1]
-
Keep it away from incompatible materials such as strong bases and oxidizing agents.
Disposal Plan: Waste Management
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Solid Waste: Collect any solid this compound waste and contaminated materials (e.g., gloves, wipes) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company, following all local, state, and federal regulations.
Visualizing the Workflow: From Preparation to Disposal
The following diagram illustrates the essential steps for the safe handling and disposal of this compound.
Caption: Workflow for this compound handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
